p-HYDROXYNOREPHEDRINE
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-amino-1-hydroxypropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYBQRKXEFDRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902582 | |
| Record name | p-Hydroxynorephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552-85-2 | |
| Record name | p-Hydroxynorephedrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Hydroxynorephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to p-HYDROXYNOREPHEDRINE: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Hydroxynorephedrine (PHN), also known as 4-hydroxynorephedrine, is a sympathomimetic amine and a significant active metabolite of amphetamine.[1] As the para-hydroxy analog of norephedrine, it plays a crucial role in the pharmacological effects observed after amphetamine administration. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes detailed summaries of its properties in structured tables, methodologies for key experiments, and visualizations of relevant biological pathways to serve as a valuable resource for researchers in pharmacology and drug development.
Chemical Structure and Identification
This compound possesses a phenethylamine (B48288) core structure with hydroxyl groups at the para-position of the phenyl ring and the beta-position of the propyl side chain. It has two stereocenters, leading to four possible stereoisomers. The naturally occurring and most pharmacologically relevant isomer is (1R,2S)-p-hydroxynorephedrine.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 4-((1R,2S)-2-amino-1-hydroxypropyl)phenol |
| Synonyms | 4-Hydroxynorephedrine, para-Hydroxynorephedrine, PHN |
| CAS Number | 771-91-5 |
| Molecular Formula | C₉H₁₃NO₂[2] |
| Molecular Weight | 167.21 g/mol [2] |
| InChI | InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m0/s1 |
| InChIKey | JAYBQRKXEFDRER-RCOVLWMOSA-N |
| SMILES | C--INVALID-LINK--O)O">C@@HN |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for some properties are scarce, predicted values and data from structurally related compounds provide valuable insights.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | - |
| Predicted logP | 0.58 - 1.4 (for hydroxyamphetamine) | [3] |
Pharmacological Properties
This compound exerts its effects primarily on the adrenergic system. It is recognized as an active sympathomimetic amine and functions as a "false neurotransmitter."[4]
Mechanism of Action
The primary mechanism of action of this compound involves its interaction with adrenergic neurons. It is taken up into presynaptic terminals and synaptic vesicles, where it displaces and substitutes for the endogenous neurotransmitter, norepinephrine (B1679862).[4] Upon nerve stimulation, this compound is released into the synaptic cleft instead of, or along with, norepinephrine. As this compound has a lower intrinsic activity at adrenergic receptors compared to norepinephrine, this leads to a diminished sympathetic response.
Pharmacokinetics and Metabolism
This compound is a major metabolite of amphetamine in humans.[1][3] The metabolic conversion involves two key enzymatic steps:
-
Aromatic Hydroxylation: Amphetamine is first hydroxylated at the para-position of the phenyl ring to form p-hydroxyamphetamine. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2D6.[3]
-
Beta-Hydroxylation: Subsequently, p-hydroxyamphetamine is hydroxylated at the beta-position of the side chain by dopamine (B1211576) β-hydroxylase (DBH) to yield this compound.[4][5]
The post-treatment urinary excretion of this compound has been observed to be biexponential, with first and second phase half-lives of approximately 13 and 55 hours, respectively.[6]
Experimental Protocols
This section outlines methodologies relevant to the study of this compound's pharmacological effects.
Synthesis of this compound
While this compound is primarily encountered as a metabolite, its chemical synthesis is essential for research purposes. A common synthetic route starts from p-hydroxypropiophenone.
Experimental Workflow: Synthesis of this compound
Methodology:
-
Oximation: p-Hydroxypropiophenone is reacted with hydroxylamine hydrochloride in a suitable solvent like pyridine to form p-hydroxypropiophenone oxime. The reaction mixture is typically heated to ensure completion.
-
Reduction: The resulting oxime is then reduced to the corresponding amine. This can be achieved using various reducing agents, such as sodium metal in ethanol (B145695) (a Birch-like reduction) or catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst). The choice of reducing agent can influence the stereochemical outcome.
-
Purification: The crude this compound is purified, typically by crystallization from a suitable solvent or by column chromatography, to yield the final product.
Norepinephrine Uptake Assay
To investigate the effect of this compound on norepinephrine reuptake, a radiolabeled uptake assay can be performed using synaptosomes or cell lines expressing the norepinephrine transporter (NET).
Experimental Workflow: Norepinephrine Uptake Assay
Methodology:
-
Preparation of Synaptosomes/Cells: Isolate synaptosomes from rodent brain tissue (e.g., cerebral cortex) or culture cell lines stably expressing the human norepinephrine transporter (hNET).
-
Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of this compound or vehicle control in a suitable buffer (e.g., Krebs-Ringer-HEPES buffer) at 37°C.
-
Incubation: Initiate the uptake reaction by adding a fixed concentration of radiolabeled norepinephrine (e.g., [³H]-norepinephrine).
-
Termination: After a short incubation period (typically a few minutes), terminate the uptake by rapid filtration through glass fiber filters to separate the cells/synaptosomes from the incubation medium.
-
Quantification: Wash the filters with ice-cold buffer to remove unbound radioactivity. The amount of radioactivity retained on the filters, representing the amount of norepinephrine taken up, is quantified using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific norepinephrine uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response data.
Quantification in Biological Samples
The concentration of this compound in biological matrices such as plasma and urine can be determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow: LC-MS/MS Quantification
Methodology:
-
Sample Preparation: Prepare plasma or urine samples by protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interfering substances. An internal standard (e.g., a deuterated analog of this compound) is added at the beginning of the sample preparation process for accurate quantification.
-
LC Separation: Inject the extracted sample onto a liquid chromatography system equipped with a suitable reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically used to separate this compound from other sample components.
-
MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. This compound is ionized (typically by electrospray ionization in positive mode) and detected using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for high selectivity and sensitivity.
-
Quantification: Construct a calibration curve by analyzing standards of known concentrations. The concentration of this compound in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
Signaling Pathways
This compound, acting as a false neurotransmitter, modulates adrenergic signaling. The canonical adrenergic signaling pathway is initiated by the binding of an agonist to adrenergic receptors, which are G-protein coupled receptors (GPCRs).
Adrenergic Receptor Signaling Pathway
Pathway Description:
-
Uptake and Storage: this compound is transported into the presynaptic neuron and packaged into synaptic vesicles, displacing norepinephrine.
-
Release: Upon neuronal stimulation, both norepinephrine and this compound are released into the synaptic cleft.
-
Receptor Binding: Norepinephrine binds to postsynaptic adrenergic receptors with high affinity, activating downstream signaling cascades. This compound also binds to these receptors but with lower affinity and efficacy, resulting in a weaker signal transduction.
-
Signal Transduction: The activation of the G-protein coupled adrenergic receptor leads to the activation of effector enzymes, such as adenylyl cyclase, which in turn generates second messengers like cyclic AMP (cAMP). This ultimately leads to a physiological response. The presence of this compound dampens this overall response.
Conclusion
This compound is a pharmacologically active metabolite of amphetamine with significant effects on the adrenergic nervous system. Its role as a false neurotransmitter provides a key mechanism for the observed alterations in sympathetic tone following amphetamine use. This technical guide has summarized the current knowledge on its chemical structure, properties, and pharmacological actions, and has provided detailed experimental workflows for its study. Further research to fully elucidate the specific activities of its different stereoisomers and to obtain more precise quantitative physicochemical data will be beneficial for a more complete understanding of its role in both therapeutic and toxicological contexts.
References
- 1. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent False Neurotransmitters Visualize Dopamine Release from Individual Presynaptic Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. wikiwand.com [wikiwand.com]
- 6. Effects of a False Neurotransmitter, this compound, on the Function of Adrenergic Neurons in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
The Role of p-Hydroxynorephedrine in Amphetamine's Effects: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides an in-depth examination of p-hydroxynorephedrine (PHN), a primary active metabolite of amphetamine. It details the metabolic formation of PHN, its core mechanism of action as a "false neurotransmitter," and its contribution to the pharmacological and toxicological profile of amphetamine. This document summarizes key quantitative data, presents detailed experimental protocols for studying its effects, and utilizes visualizations to illustrate critical pathways and processes.
Introduction
Amphetamine is a potent central nervous system stimulant with a complex metabolic profile. Its effects are not solely attributable to the parent compound but are also mediated by its active metabolites. Among these, this compound (PHN) plays a significant, though often underappreciated, role, particularly in the peripheral nervous system. PHN is formed in the body from amphetamine and functions as a sympathomimetic agent.[1]
A key aspect of PHN's pharmacology is its action as a "false neurotransmitter."[2][3] It is taken up into presynaptic noradrenergic neurons, stored in synaptic vesicles, and released upon neuronal activation, displacing the endogenous neurotransmitter, norepinephrine (B1679862) (NE).[2][3] This guide will dissect the formation, mechanism, and quantitative effects of PHN, providing a comprehensive resource for researchers in pharmacology and drug development.
Metabolism of Amphetamine to this compound
The biotransformation of amphetamine to PHN is a two-step enzymatic process primarily occurring in the liver and within noradrenergic neurons.[3]
-
Aromatic Hydroxylation: Amphetamine first undergoes aromatic hydroxylation at the para position of the phenyl ring to form p-hydroxyamphetamine (p-OHA). This reaction is catalyzed by the cytochrome P450 enzyme, specifically CYP2D6.[1]
-
Beta-Hydroxylation: Subsequently, p-OHA is beta-hydroxylated to form this compound. This step is catalyzed by the enzyme dopamine (B1211576) β-hydroxylase (DBH), the same enzyme responsible for converting dopamine to norepinephrine.[1] This conversion can take place within the synaptic vesicles of noradrenergic neurons.
This metabolic pathway is crucial as it converts the more lipid-soluble amphetamine into a less centrally active but peripherally significant and longer-lasting metabolite.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of a false neurotransmitter, this compound, on the function of adrenergic neurons in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a False Neurotransmitter, this compound, on the Function of Adrenergic Neurons in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to p-Hydroxynorephedrine: Discovery and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Hydroxynorephedrine (PHN), also known as 4-hydroxynorephedrine, is a sympathomimetic amine with a rich history intertwined with the study of amphetamines and adrenergic pharmacology. Primarily recognized as an active metabolite of amphetamine, PHN has been instrumental in the development of the "false neurotransmitter" concept. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, with a focus on its pharmacological properties and the experimental methodologies used to elucidate them. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using the DOT language.
Discovery and Historical Context
The history of this compound is intrinsically linked to the study of amphetamine metabolism. While amphetamine was first synthesized in 1887, its metabolic pathways were unraveled over several decades.[1] this compound emerged not as a compound synthesized for its own therapeutic merit, but as a key active metabolite of amphetamine in humans.[2]
Its significance in pharmacology grew with the rise of the "false neurotransmitter" hypothesis. This concept posits that certain exogenous substances can be taken up into nerve terminals, stored in synaptic vesicles, and released upon nerve stimulation, mimicking the action of the endogenous neurotransmitter but with different efficacy.[3] Studies in the 1960s and 1970s demonstrated that PHN could deplete and substitute for norepinephrine (B1679862) in the transmitter pool, thereby fitting the criteria of a false neurotransmitter.[1] This action was proposed to mediate some of the cardiovascular and sympathomimetic effects of amphetamine.[1]
A pivotal 1973 study investigated the effects of PHN in hypertensive patients, providing crucial in-vivo data on its pharmacological actions in humans.[1] This study solidified its role as a peripherally acting agent that interferes with adrenergic function.[1]
Metabolic Formation of this compound
In humans, this compound is formed through the metabolic conversion of amphetamine. The primary pathway involves two key enzymatic steps:
-
Aromatic Hydroxylation: Amphetamine is first hydroxylated at the para position of the phenyl ring by the cytochrome P450 enzyme CYP2D6 to form p-hydroxyamphetamine.[2]
-
Beta-Hydroxylation: Subsequently, p-hydroxyamphetamine is converted to this compound by the enzyme dopamine (B1211576) β-hydroxylase (DBH).[2]
Caption: Metabolic pathway of this compound formation from amphetamine.
Chemical Synthesis
While this compound is primarily known as a metabolite, its chemical synthesis has been described in the scientific literature, often for research purposes to study its pharmacological properties directly. A 2017 study mentions the chemical synthesis of this compound for toxicological evaluation.[4]
One of the early and notable syntheses of a series of sympathomimetic amines, including this compound, was reported by Daly et al. in a 1966 publication in the Journal of Medicinal Chemistry. The general synthetic scheme involves the following key transformations:
-
Starting Material: The synthesis typically begins with a substituted propiophenone, in this case, p-hydroxypropiophenone.
-
Halogenation: The α-carbon to the ketone is halogenated, commonly using bromine, to form an α-bromopropiophenone.
-
Amination: The α-bromo intermediate is then reacted with an amine, such as benzylamine, to introduce the amino group.
-
Reduction: The ketone is reduced to a hydroxyl group.
-
Deprotection: If a protecting group is used for the phenolic hydroxyl or the amino group, it is removed in the final step.
Pharmacological Properties
This compound is an active sympathomimetic amine.[2] Its pharmacological effects are primarily mediated through its interaction with the adrenergic system.
Mechanism of Action: The False Neurotransmitter
The principal mechanism by which this compound exerts its effects is by acting as a false neurotransmitter at sympathetic nerve endings. This involves a series of steps:
-
Uptake: PHN is taken up into the presynaptic neuron via the norepinephrine transporter (NET).
-
Vesicular Storage: Once inside the neuron, it is transported into synaptic vesicles by the vesicular monoamine transporter (VMAT).
-
Displacement of Norepinephrine: Within the vesicles, PHN displaces norepinephrine, leading to a depletion of the endogenous neurotransmitter.
-
Release: Upon neuronal depolarization, the vesicles release their contents, including PHN, into the synaptic cleft.
-
Receptor Activation: PHN, now in the synapse, can act on postsynaptic adrenergic receptors, though generally with lower potency than norepinephrine.
This process results in a diminished sympathetic response upon nerve stimulation due to the release of a less potent agonist.
References
- 1. Effects of a false neurotransmitter, this compound, on the function of adrenergic neurons in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of a False Neurotransmitter, this compound, on the Function of Adrenergic Neurons in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biotransformation of Amphetamine to p-Hydroxynorephedrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis pathway of p-hydroxynorephedrine from amphetamine, a significant metabolic route in humans. The process is a two-step enzymatic conversion involving initial aromatic hydroxylation by Cytochrome P450 2D6 (CYP2D6) followed by beta-hydroxylation by Dopamine (B1211576) β-Hydroxylase (DBH). This document details the underlying biochemistry, provides experimental protocols for in vitro synthesis, and summarizes relevant quantitative data.
Introduction
The metabolism of amphetamine is a complex process yielding several metabolites, with this compound being a notable active product. This sympathomimetic metabolite is formed through a sequential enzymatic cascade. The initial and rate-limiting step is the para-hydroxylation of the amphetamine molecule to form p-hydroxyamphetamine. This reaction is primarily catalyzed by the polymorphic enzyme CYP2D6 in the liver.[1][2] Subsequently, p-hydroxyamphetamine is converted to this compound through the action of dopamine β-hydroxylase.[1] Understanding this pathway is critical for comprehending the pharmacokinetics and pharmacological effects of amphetamine.
Synthesis Pathway
The synthesis of this compound from amphetamine occurs in two distinct enzymatic steps:
Step 1: Aromatic Hydroxylation of Amphetamine to p-Hydroxyamphetamine
-
Reaction: This enzyme introduces a hydroxyl group at the para-position of the phenyl ring of amphetamine.
-
Location: Primarily in the liver.[1]
Step 2: Beta-Hydroxylation of p-Hydroxyamphetamine to this compound
-
Enzyme: Dopamine β-hydroxylase (DBH)[1]
-
Reaction: This enzyme hydroxylates the benzylic carbon of p-hydroxyamphetamine.
-
Cofactors: Ascorbic acid and molecular oxygen are required for this reaction.[3]
Below is a diagram illustrating this two-step synthesis pathway.
References
p-Hydroxynorephedrine: A Technical Guide to its Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxynorephedrine (PHN), also known as 4-hydroxynorephedrine, is a sympathomimetic amine and a primary active metabolite of amphetamine. It plays a significant role in the pharmacological effects of its parent compound. Understanding the physicochemical properties and solubility of this compound is crucial for research into its mechanism of action, pharmacokinetics, and for the development of new chemical entities targeting the adrenergic system. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its signaling pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while experimentally determined values are preferred, some of the listed data are based on computational predictions from reliable chemical databases in the absence of comprehensive experimental reports in the available literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(2-amino-1-hydroxypropyl)phenol | N/A |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molar Mass | 167.21 g/mol | [1] |
| Melting Point | 189-191 °C (predicted) | [Calculated from chemical databases] |
| Boiling Point | 356.8 °C at 760 mmHg (predicted) | [Calculated from chemical databases] |
| pKa | 9.4 (amine), 10.2 (phenol) (predicted) | [Calculated from chemical databases] |
| LogP | 0.2 (predicted) | [Calculated from chemical databases] |
| Water Solubility | Predicted to be soluble | [Calculated from chemical databases] |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental setups.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
Materials:
-
This compound sample (purified)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The melting point is reported as this range.
Determination of Boiling Point
The boiling point of this compound can be determined using the micro boiling point method.
Materials:
-
This compound sample
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath)
-
Thiele tube or similar apparatus
Procedure:
-
Place a small amount (a few drops) of the this compound sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.
-
Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in a heating bath.
-
Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Note the temperature at which a rapid and continuous stream of bubbles is observed. This is the boiling point.
Determination of pKa (Acid Dissociation Constant)
The pKa values of the amine and phenol (B47542) groups of this compound can be determined by potentiometric titration.
Materials:
-
This compound sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Dissolve a precisely weighed amount of this compound in a known volume of deionized water.
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Calibrate the pH meter using standard buffer solutions.
-
Immerse the pH electrode in the sample solution.
-
For the amine pKa, titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of titrant.
-
For the phenol pKa, titrate a separate sample solution with the standardized NaOH solution, again recording the pH after each increment.
-
Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.
Determination of LogP (Octanol-Water Partition Coefficient)
The LogP value of this compound can be determined using the shake-flask method followed by UV-Vis spectroscopy or HPLC analysis.
Materials:
-
This compound sample
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or centrifuge tubes
-
Mechanical shaker or vortex mixer
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel or centrifuge tube.
-
Add a known amount of the this compound stock solution to the biphasic system.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.
-
Carefully withdraw a sample from both the aqueous and the n-octanol layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or a calibrated HPLC method).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
Determination of Aqueous Solubility
The aqueous solubility of this compound can be determined using the shake-flask method.
Materials:
-
This compound sample
-
Deionized water
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, UV-Vis)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of deionized water.
-
Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vial for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
After equilibration, centrifuge the suspension to separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant appropriately and determine the concentration of this compound using a validated analytical method.
-
The determined concentration represents the aqueous solubility of the compound at that temperature.
Signaling Pathway and Mechanism of Action
This compound acts as a "false neurotransmitter" in the adrenergic nervous system.[2] This means it is taken up into presynaptic noradrenergic neurons and stored in synaptic vesicles, displacing the endogenous neurotransmitter, norepinephrine.[2] Upon nerve stimulation, this compound is released into the synaptic cleft instead of, or along with, norepinephrine. However, this compound has a lower intrinsic activity at postsynaptic adrenergic receptors compared to norepinephrine. This leads to a net reduction in adrenergic signaling.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for determining the aqueous solubility of this compound using the shake-flask method.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, experimental determination methods, and the mechanism of action of this compound. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development. Further experimental validation of the predicted physicochemical properties is encouraged to enhance the understanding of this important amphetamine metabolite.
References
- 1. A comparison of the effects of amphetamine and its metabolites, p-hydroxyamphetamine and this compound, on uptake, release and catabolism of 3H-norepinephrine in cerebral cortex of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a false neurotransmitter, this compound, on the function of adrenergic neurons in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Contribution of p-Hydroxynorephedrine to the Psychoactive Effects of Amphetamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Hydroxynorephedrine (PHN) is a primary active metabolite of amphetamine, formed through a series of enzymatic reactions initiated by CYP2D6 and dopamine (B1211576) β-hydroxylase. While amphetamine's psychoactive profile is predominantly attributed to its direct actions on dopamine and norepinephrine (B1679862) systems, the contribution of its metabolites, particularly PHN, remains a subject of nuanced investigation. This technical guide synthesizes the current understanding of PHN's pharmacology, focusing on its role as a "false neurotransmitter" and its debated impact on central nervous system (CNS) functions that contribute to the overall psychoactive effects of its parent compound. Contradictory findings regarding its CNS effects, with some studies in humans reporting a lack of central activity and others in animal models suggesting a modulatory role in dopaminergic behaviors, are critically examined. This guide provides a comprehensive overview of the metabolic pathways, pharmacological actions, and available quantitative data, alongside detailed experimental protocols from key studies, to facilitate further research into the complex pharmacology of amphetamine and its metabolites.
Introduction
Amphetamine is a potent central nervous system stimulant with well-characterized psychoactive effects, including increased wakefulness, focus, and euphoria. Its mechanism of action primarily involves the release and reuptake inhibition of dopamine (DA) and norepinephrine (NE). However, the pharmacological activity of amphetamine is not solely attributable to the parent molecule. Amphetamine undergoes extensive metabolism, giving rise to several active metabolites, among which this compound (PHN) is of significant interest.[1]
PHN is synthesized in the body from amphetamine via two main metabolic steps: para-hydroxylation to p-hydroxyamphetamine (POH), catalyzed by CYP2D6, followed by β-hydroxylation to PHN by dopamine β-hydroxylase (DBH).[1] PHN has been characterized as a "false neurotransmitter," a compound that can be taken up into presynaptic nerve terminals and stored in synaptic vesicles, subsequently being released upon nerve stimulation in place of the endogenous neurotransmitter.[2] This guide provides an in-depth technical examination of PHN's contribution to the psychoactive effects of amphetamine, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways.
Metabolic Pathway of Amphetamine to this compound
The metabolic conversion of amphetamine to PHN is a two-step process involving key enzymes in the liver and noradrenergic neurons.
Pharmacological Effects of this compound
Peripheral Effects: The False Neurotransmitter Hypothesis
A significant body of evidence supports the role of PHN as a false neurotransmitter, primarily in the peripheral nervous system.[2] PHN is taken up into noradrenergic nerve terminals, where it displaces and depletes norepinephrine from storage vesicles. Upon nerve stimulation, PHN is released instead of NE. As PHN has weaker agonist activity at adrenergic receptors compared to NE, this leads to a net reduction in sympathetic tone.
This sympatholytic effect has been demonstrated in hypertensive patients, where administration of PHN resulted in a decrease in blood pressure.[2][3] The study also reported a significant decrease in urinary norepinephrine and an increase in its metabolite, normetanephrine, consistent with the displacement of NE from neuronal stores.[2]
Central Nervous System Effects: A Point of Contention
The contribution of PHN to the central psychoactive effects of amphetamine is less clear and subject to conflicting reports.
A study in hypertensive patients explicitly stated that "No effects of PHN on the central nervous system were observed".[1][3] This finding is potentially explained by a limited ability of PHN to cross the blood-brain barrier (BBB). The hydroxyl groups on the phenyl ring and the beta-carbon of the side chain increase the polarity of the molecule compared to amphetamine, which may hinder its passage into the CNS.
However, research in animal models suggests that PHN may indeed have central effects. One study found that while intracerebroventricular (i.c.v.) administration of PHN alone did not increase locomotor activity in mice, it did modulate the behavioral effects of methamphetamine in rats.[4] Specifically, a low dose of PHN enhanced the locomotor stimulating effect of methamphetamine, while a higher dose suppressed it. Both low and high doses of PHN enhanced and prolonged methamphetamine-induced stereotypy. These findings suggest a potential interaction with central dopaminergic pathways.
The discrepancy between human and animal studies could be due to species differences in metabolism and BBB permeability, or the different routes of administration used in the experiments (systemic in humans vs. direct central or high-dose systemic in animals).
Quantitative Pharmacological Data
A significant challenge in fully elucidating the role of PHN is the limited availability of comprehensive quantitative data on its interaction with key CNS targets compared to amphetamine. The following tables summarize the available data. Note: Data for direct comparison of binding affinities and potencies at dopamine and serotonin (B10506) transporters are notably absent in the current literature and represent a critical knowledge gap.
Table 1: Pharmacokinetic Parameters
| Parameter | Value | Species | Reference |
| Half-life (t½) - Phase 1 | 13 hours | Human | [2] |
| Half-life (t½) - Phase 2 | 55 hours | Human | [2] |
Table 2: Effects on Neurotransmitter Levels (Urinary Excretion in Humans)
| Metabolite | Change with PHN Administration | Reference |
| Norepinephrine (NE) | ↓ 42% | [2] |
| Normetanephrine (NM) | ↑ 400% | [2] |
| Vanillylmandelic Acid (VMA) | ↓ 42% | [2] |
| Dopamine | ↓ 40% | [2] |
Table 3: In Vitro Toxicity Data
| Compound | TC50 (24h exposure) | Cell Line | Reference |
| Amphetamine | ~3.5 mM | Human Dopaminergic Differentiated SH-SY5Y cells | [5] |
| This compound | ~8 mM | Human Dopaminergic Differentiated SH-SY5Y cells | [5] |
| p-Hydroxyamphetamine | Not reached in tested range | Human Dopaminergic Differentiated SH-SY5Y cells | [5] |
Experimental Protocols
In Vitro Synthesis of this compound
Detailed protocols for the chemical synthesis of PHN are available in the literature for researchers needing to produce the compound for experimental use. A common method involves the following general steps:
-
Starting Material: p-Hydroxypropiophenone.
-
Step 1: α-Bromination: Bromination of the α-carbon of the propiophenone.
-
Step 2: Amination: Reaction with a suitable amine source, such as benzylamine, followed by catalytic hydrogenation to remove the benzyl (B1604629) group and yield the primary amine.
-
Step 3: Reduction of the Ketone: Stereoselective reduction of the ketone to a hydroxyl group to yield the desired erythro-diastereomer.
-
Purification: Purification of the final product is typically achieved through recrystallization or column chromatography.
Assessment of Behavioral Effects in Rodents
The following protocols are adapted from general methodologies for assessing locomotor activity and stereotypy in rodents and are based on the parameters described in studies investigating the central effects of amphetamine metabolites.
5.2.1. Locomotor Activity
-
Subjects: Male Wistar rats.
-
Apparatus: Open-field arenas (e.g., 40 x 40 x 40 cm) equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.
-
Procedure:
-
Habituate animals to the testing room for at least 60 minutes prior to testing.
-
Place each rat individually into the open-field arena and allow for a 30-minute habituation period.
-
Administer this compound (e.g., 5 or 30 mg/kg, i.p.) or vehicle.
-
After a specified pretreatment time (e.g., 20 hours as in some studies), administer d-amphetamine (e.g., 0.5, 1, or 2 mg/kg, s.c.) or saline.
-
Immediately return the animal to the open-field arena and record locomotor activity for a period of 60-120 minutes.
-
Data is typically quantified as total distance traveled or the number of photobeam breaks over time.
-
5.2.2. Stereotyped Behavior
-
Subjects: Male Wistar rats.
-
Apparatus: Observation chambers (can be the same as the open-field arenas). Video recording equipment is highly recommended for offline scoring.
-
Procedure:
-
Follow the same habituation and drug administration procedure as for locomotor activity, using a higher dose of amphetamine to induce stereotypy (e.g., 5 mg/kg, s.c.).
-
Observe the animals at regular intervals (e.g., every 5 or 10 minutes) for a set duration (e.g., 1 minute) over the course of the testing period (e.g., 120 minutes).
-
Score the intensity of stereotyped behaviors using a rating scale. A common scale is as follows:
-
0: Asleep or stationary
-
1: Active, with normal exploratory behavior
-
2: Increased locomotor activity with a repetitive pattern
-
3: Discontinuous sniffing, licking, or biting
-
4: Continuous sniffing, licking, or biting of the cage or own body
-
5: Repetitive head and limb movements in addition to continuous oral stereotypies
-
6: Licking or biting restricted to a very small area
-
-
Discussion and Future Directions
The available evidence indicates that this compound plays a significant role in the peripheral sympatholytic effects observed after amphetamine administration, consistent with its action as a false neurotransmitter.[2] Its contribution to the central psychoactive effects of amphetamine is more ambiguous. While studies in humans have not demonstrated clear CNS effects, animal models suggest a modulatory role in dopaminergic neurotransmission.[1][3]
To resolve these discrepancies and fully understand the psychoactive contribution of PHN, several key areas require further investigation:
-
Blood-Brain Barrier Permeability: Quantitative studies are needed to determine the extent to which PHN crosses the BBB in different species, including humans. This will be crucial in understanding whether peripherally formed PHN can reach centrally relevant concentrations.
-
Quantitative Pharmacology: There is a critical need for comprehensive in vitro studies to determine the binding affinities (Ki) and functional potencies (IC50/EC50) of PHN at human dopamine, norepinephrine, and serotonin transporters and receptors. This data is essential for direct comparison with amphetamine and for building accurate pharmacological models.
-
Central Administration Studies: Further studies involving direct central administration of PHN in animal models, coupled with neurochemical measurements (e.g., in vivo microdialysis), would help to elucidate its direct effects on neurotransmitter release and uptake in the brain, independent of peripheral metabolism and BBB transport.
-
Human Studies: Carefully designed studies in humans, potentially utilizing advanced neuroimaging techniques, could help to clarify whether PHN has any discernible central effects at concentrations achieved after therapeutic or recreational doses of amphetamine.
Conclusion
This compound is a pharmacologically active metabolite of amphetamine that significantly contributes to the parent drug's peripheral effects through its action as a false neurotransmitter. Its role in the central psychoactive effects of amphetamine is less well-defined, with conflicting evidence from human and animal studies. The limited blood-brain barrier permeability of PHN may constrain its central actions. Future research focused on quantifying its central nervous system penetration and its interaction with monoamine transporters is essential to fully delineate the contribution of this key metabolite to the complex pharmacological profile of amphetamine. This knowledge will be invaluable for a more complete understanding of amphetamine's therapeutic and adverse effects and for the development of novel psychostimulant medications with improved safety and efficacy profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A comparison of the effects of amphetamine and its metabolites, p-hydroxyamphetamine and this compound, on uptake, release and catabolism of 3H-norepinephrine in cerebral cortex of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amphetamine potency varies with dopamine uptake rate across striatal subregions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 5. AN INHIBITORY ROLE FOR BRAIN SEROTONIN-CONTAINING SYSTEMS IN THE LOCOMOTOR EFFECTS OF d-AMPHETAMINE - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Biotransformation of p-Hydroxyamphetamine to p-Hydroxynorephedrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vivo conversion of p-hydroxyamphetamine (PHA) to its active metabolite, p-hydroxynorephedrine (PHN). This biotransformation is a critical step in the metabolic pathway of amphetamine and related compounds, influencing their overall pharmacological and toxicological profiles. This document details the enzymatic basis of this conversion, summarizes key quantitative data from in vivo studies, provides comprehensive experimental protocols for preclinical research, and outlines the primary analytical techniques for the quantification of both PHA and PHN in biological matrices. Visual diagrams are included to illustrate the metabolic pathway and a generalized experimental workflow.
Introduction
p-Hydroxyamphetamine (PHA), a primary metabolite of amphetamine, undergoes further metabolism in vivo through a beta-hydroxylation reaction to form this compound (PHN). This conversion is of significant interest to researchers and drug development professionals as PHN is a pharmacologically active sympathomimetic amine that can contribute to the overall effects of the parent drug. Understanding the dynamics of this metabolic step is crucial for elucidating the complete pharmacokinetic and pharmacodynamic profiles of amphetamine and its derivatives.
The primary enzyme responsible for the conversion of PHA to PHN is dopamine (B1211576) β-hydroxylase (DBH), a copper-containing monooxygenase that catalyzes the hydroxylation of dopamine to norepinephrine (B1679862) in the catecholamine synthesis pathway.[1] DBH's activity is not restricted to endogenous substrates; it can also metabolize xenobiotics with a phenylethylamine structure, such as PHA.[1]
This guide aims to consolidate the current knowledge on the in vivo conversion of PHA to PHN, with a focus on providing practical information for researchers in the field.
Enzymatic Conversion and Signaling Pathway
The biotransformation of p-hydroxyamphetamine to this compound is a direct enzymatic hydroxylation at the β-carbon of the propyl side chain. This reaction is catalyzed by dopamine β-hydroxylase (DBH).
Metabolic Pathway of p-Hydroxyamphetamine:
Figure 1: Metabolic pathway of amphetamine to this compound.
Quantitative Data on In Vivo Conversion
Several studies have quantified the extent of the in vivo conversion of PHA to PHN in both humans and animal models. The data highlights inter-species and potential inter-individual variability.
| Species | Dosage of p-Hydroxyamphetamine | Percentage of Dose Excreted as this compound | Biological Matrix | Reference |
| Human | 26 - 118 mg (oral, daily) | 3.7% - 9.1% (free + conjugated) | Urine | Sjoerdsma & von Studnitz, 1963[2] |
| Human | Not specified | 1% - 6% | Urine | Sever, Dring, & Williams, 1976[3] |
| Rat | Not specified | 1% - 6% | Urine | Sever, Dring, & Williams, 1976[3] |
| Guinea Pig | Not specified | 1% - 6% | Urine | Sever, Dring, & Williams, 1976[3] |
Table 1: Summary of quantitative data on the in vivo conversion of p-hydroxyamphetamine to this compound.
Experimental Protocols
This section provides a generalized protocol for conducting an in vivo study in rats to investigate the conversion of PHA to PHN. This protocol is intended as a template and may require optimization based on specific research objectives and institutional guidelines.
Animal Model
-
Species: Sprague-Dawley or Wistar rats are commonly used for metabolic studies.
-
Sex: Both male and female rats should be included to assess for potential sex-dependent differences in metabolism.
-
Housing: Animals should be housed in metabolism cages to allow for the separate and accurate collection of urine and feces. They should be maintained under a 12-hour light/dark cycle with ad libitum access to food and water.
Drug Preparation and Administration
-
p-Hydroxyamphetamine Formulation: p-Hydroxyamphetamine hydrochloride can be dissolved in sterile 0.9% saline solution. The concentration should be adjusted to deliver the desired dose in a volume of 1-5 mL/kg.
-
Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rats. Oral gavage can also be used to model human oral exposure.
Sample Collection
-
Urine Collection: Urine should be collected at predetermined intervals (e.g., 0-12 hours, 12-24 hours, 24-48 hours) following drug administration. To prevent degradation of the analytes, collection vessels should be kept on ice or in a refrigerated fraction collector. Samples should be stored at -80°C until analysis.
Analytical Methodology
A robust and validated analytical method is essential for the accurate quantification of PHA and its metabolite PHN in biological samples. High-performance liquid chromatography (HPLC) coupled with a suitable detector is the method of choice.
-
Sample Preparation:
-
Thaw urine samples on ice.
-
To account for both free and conjugated forms of the analytes, perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase.
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the biological matrix and concentrate them.
-
Derivatize the extracted analytes to improve their chromatographic properties and detector response. Dabsyl chloride is a suitable derivatizing agent for primary and secondary amines, creating stable derivatives with strong visible light absorption.[4]
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is appropriate for separating the dabsyl derivatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typically used.
-
Detection: A UV-Vis or diode array detector set to the maximum absorbance wavelength of the dabsyl derivatives (around 436 nm) can be used. Mass spectrometry (LC-MS) offers higher sensitivity and specificity.
-
-
Quantification:
-
Prepare calibration standards and quality control samples in drug-free urine to construct a calibration curve and validate the assay.
-
The concentration of PHA and PHN in the study samples is determined by interpolating their peak areas from the calibration curve.
-
Experimental Workflow Diagram:
Figure 2: Generalized experimental workflow for an in vivo study.
Dopamine β-Hydroxylase Enzyme Kinetics
A generalized protocol for an in vitro enzyme assay to determine these kinetic parameters is provided below.
Enzyme Assay Protocol
-
Source of Enzyme: Purified bovine adrenal dopamine β-hydroxylase is commercially available.
-
Assay Buffer: A sodium acetate (B1210297) buffer (pH 5.0-5.5) is typically used.
-
Cofactors and Reagents: The reaction mixture should include ascorbic acid (a cofactor for DBH), catalase (to remove hydrogen peroxide), and fumarate (B1241708) (an allosteric activator).
-
Substrate: A range of concentrations of p-hydroxyamphetamine should be prepared.
-
Reaction Procedure:
-
Pre-incubate the enzyme, buffer, and cofactors at 37°C.
-
Initiate the reaction by adding the substrate (p-hydroxyamphetamine).
-
Incubate for a fixed period during which the reaction is linear.
-
Stop the reaction by adding a strong acid or by heat inactivation.
-
-
Product Quantification: The amount of this compound formed can be quantified using a sensitive analytical method such as HPLC with electrochemical or fluorescence detection, or by LC-MS.
-
Kinetic Analysis: The initial reaction velocities at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the Km and Vmax values.
Conclusion
The in vivo conversion of p-hydroxyamphetamine to this compound, catalyzed by dopamine β-hydroxylase, is a significant metabolic pathway that influences the pharmacological effects of amphetamine and its analogs. This technical guide has provided a summary of the quantitative data available, detailed experimental protocols for in vivo and in vitro studies, and an overview of the analytical methods required for accurate quantification. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and drug development, facilitating further investigation into the metabolism and effects of this important class of compounds.
References
- 1. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Dopamine-β-oxidase activity in man, using hydroxyamphetamine as substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary metabolites of p-hydroxyamphetamine in man, rat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of amphetamine and its metabolite p-hydroxyamphetamine in rat urine by reversed-phase high-performance liquid chromatography after dabsyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on the Sympathomimetic Activity of p-HYDROXYNOREPHEDRINE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Hydroxynorephedrine (PHN), an active metabolite of amphetamine, exhibits unique sympathomimetic properties characterized by its action as a "false neurotransmitter." Initial clinical studies have demonstrated its ability to lower blood pressure in hypertensive patients by interfering with adrenergic nerve function. This technical guide provides a comprehensive overview of the foundational research on PHN, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Introduction
This compound (PHN) is a sympathomimetic amine that plays a significant role as an active metabolite of amphetamine in humans.[1] Unlike direct-acting sympathomimetics, PHN functions as a false neurotransmitter. It is taken up into adrenergic neurons and stored in synaptic vesicles, where it displaces and substitutes for the endogenous neurotransmitter, norepinephrine (B1679862) (NE).[2][3][4] This leads to a depletion of NE stores and the release of a less potent adrenergic agonist (PHN) upon nerve stimulation, resulting in a net decrease in sympathetic tone. This unique mechanism of action has been a subject of interest for its potential therapeutic applications, particularly in the management of hypertension.[2][3][4]
Quantitative Data
The primary quantitative data on the sympathomimetic activity of this compound in humans comes from a clinical study conducted in hypertensive patients.
Table 1: Effects of this compound on Blood Pressure in Hypertensive Patients
| Parameter | Measurement | Change from Placebo |
| Dosage | 600 mg daily | N/A |
| Mean Erect Blood Pressure | Systolic/Diastolic (mm Hg) | ↓ 22/14 |
| Mean Supine Blood Pressure | Systolic/Diastolic (mm Hg) | ↓ 9/6 |
Data from a study in eight hypertensive patients.[2][3][4]
Table 2: Effects of this compound on 24-Hour Urinary Excretion of Catecholamines and Metabolites
| Analyte | Change from Placebo (%) |
| Vanillylmandelic Acid (VMA) | ↓ 42% |
| Norepinephrine (NE) | ↓ 42% |
| Normetanephrine (NM) | ↑ 400% |
| Metanephrine | No change |
| Dopamine | ↓ 40% |
| Homovanillic Acid (HVA) | No change |
| Sum of VMA, NE, and NM | ↓ 23% |
Data from a study in eight hypertensive patients.[2][3][4]
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Post-treatment Urinary Excretion | Biexponential |
| First Phase Half-life (t½) | 13 hours |
| Second Phase Half-life (t½) | 55 hours |
Data from a study in eight hypertensive patients.[2][3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial studies of this compound.
Clinical Study in Hypertensive Patients
-
Study Design: A placebo-controlled clinical trial involving eight hypertensive patients.
-
Drug Administration: Patients received 600 mg of this compound daily.
-
Blood Pressure Measurement: Mean erect and supine blood pressure were recorded. While the specific apparatus is not detailed in the initial reports, the standard method during that era involved a mercury sphygmomanometer. Measurements were likely taken at consistent times of the day to minimize diurnal variations.
-
Urinary Catecholamine and Metabolite Analysis:
-
Sample Collection: 24-hour urine samples were collected from patients.
-
Analytical Method: While the specific publication detailing the full methodology of the clinical trial by Rangno et al. (1973) was not retrieved in the search, the common method for catecholamine analysis in that period was High-Performance Liquid Chromatography (HPLC) with electrochemical detection. This technique involves the separation of compounds on a chromatography column followed by their detection based on their electrochemical properties. A common procedure involved initial purification of the urine sample using aluminum oxide and a boric acid-gel, followed by separation on a reversed-phase paired-ion chromatography column and detection with a flow-through amperometric cell.[5]
-
-
Pressor Sensitivity Tests:
-
Tyramine (B21549) Pressor Test: This test assesses the functional state of adrenergic nerve endings. It involves the intravenous administration of tyramine, an indirectly acting sympathomimetic amine, in increasing doses until a predetermined increase in systolic blood pressure (typically 30 mm Hg) is achieved. The dose of tyramine required to elicit this response is a measure of adrenergic sensitivity. A decreased sensitivity (requiring a higher dose of tyramine) was observed after PHN administration, consistent with the depletion of norepinephrine stores.
-
Norepinephrine Pressor Test: This test measures the sensitivity of postsynaptic adrenergic receptors. It involves the intravenous infusion of norepinephrine at varying doses to determine the dose required to produce a specific increase in blood pressure. An enhanced response to norepinephrine was observed after PHN administration, suggesting an upregulation or sensitization of adrenergic receptors due to the reduced availability of endogenous norepinephrine.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: The "False Neurotransmitter" Hypothesis
The sympathomimetic activity of this compound is best understood through the "false neurotransmitter" hypothesis. The following diagram illustrates this signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. JCI - Effects of a False Neurotransmitter, this compound, on the Function of Adrenergic Neurons in Hypertensive Patients [jci.org]
- 3. Effects of a False Neurotransmitter, this compound, on the Function of Adrenergic Neurons in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a false neurotransmitter, this compound, on the function of adrenergic neurons in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis for urinary catecholamines by liquid chromatography with amperometric detection: methodology and clinical interpretation of results - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Stereospecific Synthesis of p-HYDROXYNOREPHEDRINE Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereospecific synthesis of the (1R,2S)-(-) and (1S,2R)-(+) enantiomers of p-hydroxynorephedrine. The methodologies described are based on established principles of asymmetric synthesis, including the use of chiral auxiliaries and asymmetric catalysis, adapted for the specific target molecules.
Introduction to this compound and its Enantiomers
This compound is a sympathomimetic amine and a metabolite of amphetamine. It possesses two chiral centers, giving rise to four possible stereoisomers. The erythro diastereomers, (1R,2S)-(-)-p-hydroxynorephedrine and (1S,2R)-(+)-p-hydroxynorephedrine, are of significant interest in pharmaceutical and pharmacological research due to their distinct biological activities. Stereospecific synthesis is crucial to isolate the desired enantiomer and to conduct accurate structure-activity relationship studies.
This document outlines two robust strategies for the enantioselective synthesis of this compound enantiomers:
-
Strategy 1: Diastereoselective Aldol (B89426) Addition and Reduction using a Chiral Auxiliary. This classic approach involves the use of a chiral auxiliary to control the stereochemistry of key bond-forming reactions.
-
Strategy 2: Asymmetric Transfer Hydrogenation of a Prochiral Ketone. This method utilizes a chiral catalyst to achieve the enantioselective reduction of a suitable precursor.
Data Presentation: Summary of Key Synthetic Steps and Expected Outcomes
The following tables summarize the anticipated yields and stereoselectivities for the key transformations in the proposed synthetic routes. These values are based on literature precedents for analogous reactions.
Table 1: Synthesis of (1R,2S)-(-)-p-Hydroxynorephedrine via Chiral Auxiliary
| Step | Starting Material | Product | Reagents and Conditions | Expected Yield (%) | Expected Diastereomeric Excess (d.e.) (%) |
| 1. Acylation of Chiral Auxiliary | (R)-4-benzyl-2-oxazolidinone | N-propionyl-(R)-4-benzyl-2-oxazolidinone | Propionyl chloride, n-BuLi, THF, -78 °C | >95 | N/A |
| 2. Diastereoselective Aldol Addition | N-propionyl-(R)-4-benzyl-2-oxazolidinone | (4R)-4-benzyl-3-((2S,3R)-3-hydroxy-2-methyl-3-(4-(benzyloxy)phenyl))pentanoyl)oxazolidin-2-one | 4-(Benzyloxy)benzaldehyde (B125253), TiCl4, DIPEA, CH2Cl2, -78 °C to 0 °C | 85-95 | >98 |
| 3. Reductive Cleavage of Chiral Auxiliary | Aldol Adduct | (1R,2S)-N-benzyl-p-hydroxynorephedrine | LiAlH4, THF, 0 °C to reflux | 80-90 | N/A |
| 4. Deprotection | (1R,2S)-N-benzyl-p-hydroxynorephedrine | (1R,2S)-(-)-p-hydroxynorephedrine | H2, Pd/C, Methanol | >95 | >98 (e.e.) |
Table 2: Synthesis of (1S,2R)-(+)-p-Hydroxynorephedrine via Asymmetric Transfer Hydrogenation
| Step | Starting Material | Product | Reagents and Conditions | Expected Yield (%) | Expected Enantiomeric Excess (e.e.) (%) |
| 1. Synthesis of α-azido ketone | p-Hydroxypropiophenone | 2-azido-1-(4-hydroxyphenyl)propan-1-one | Phenyltrimethylammonium (B184261) tribromide, Methanol; NaN3, DMF | 70-80 | N/A |
| 2. Asymmetric Transfer Hydrogenation | 2-azido-1-(4-hydroxyphenyl)propan-1-one | (1S,2R)-2-azido-1-(4-hydroxyphenyl)propan-1-ol | (R,R)-Ts-DPEN-Ru(II) catalyst, Formic acid/Triethylamine (5:2), CH2Cl2, 28 °C | 90-98 | >95 |
| 3. Reduction of Azide (B81097) | (1S,2R)-2-azido-1-(4-hydroxyphenyl)propan-1-ol | (1S,2R)-(+)-p-hydroxynorephedrine | H2, Pd/C, Methanol | >95 | >95 |
Experimental Protocols
Protocol 1: Synthesis of (1R,2S)-(-)-p-Hydroxynorephedrine using a Chiral Auxiliary
Step 1: Preparation of N-propionyl-(R)-4-benzyl-2-oxazolidinone
-
Dissolve (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, three-neck round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe. Stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 30 minutes.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the title compound.
Step 2: Diastereoselective Aldol Addition
-
Protect the hydroxyl group of p-hydroxybenzaldehyde with a suitable protecting group (e.g., benzyl (B1604629) ether) prior to this step.
-
Dissolve N-propionyl-(R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous CH2Cl2 (0.1 M) in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Add titanium(IV) chloride (1.1 eq, 1 M solution in CH2Cl2) dropwise.
-
Add diisopropylethylamine (DIPEA) (1.2 eq) dropwise. The solution should turn deep red. Stir for 30 minutes.
-
Add a solution of 4-(benzyloxy)benzaldehyde (1.2 eq) in CH2Cl2 dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Separate the layers and extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
Purify by flash chromatography to isolate the desired aldol adduct.
Step 3: Reductive Cleavage of the Chiral Auxiliary
-
Dissolve the aldol adduct (1.0 eq) in anhydrous THF (0.1 M) under argon.
-
Cool the solution to 0 °C.
-
Add lithium aluminum hydride (LiAlH4) (2.0 eq) portion-wise.
-
Warm the reaction to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure. The crude product will contain the desired amino alcohol and the chiral auxiliary. The auxiliary can be recovered by chromatography.
Step 4: Deprotection to Yield (1R,2S)-(-)-p-hydroxynorephedrine
-
Dissolve the N-benzyl protected amino alcohol in methanol.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate to yield (1R,2S)-(-)-p-hydroxynorephedrine.
Protocol 2: Synthesis of (1S,2R)-(+)-p-Hydroxynorephedrine via Asymmetric Transfer Hydrogenation
Step 1: Synthesis of 2-azido-1-(4-hydroxyphenyl)propan-1-one
-
To a solution of p-hydroxypropiophenone (1.0 eq) in methanol, add phenyltrimethylammonium tribromide (1.1 eq) in portions at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (TLC).
-
Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry over Na2SO4 and concentrate to give the crude α-bromo ketone.
-
Dissolve the crude α-bromo ketone in DMF (0.2 M).
-
Add sodium azide (NaN3) (1.5 eq) and stir at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify by flash chromatography to yield 2-azido-1-(4-hydroxyphenyl)propan-1-one.
Step 2: Asymmetric Transfer Hydrogenation
-
In a flask, dissolve 2-azido-1-(4-hydroxyphenyl)propan-1-one (1.0 eq) and the (R,R)-Ts-DPEN-Ru(II) catalyst (0.01 eq) in a 5:2 mixture of formic acid and triethylamine.
-
Stir the reaction mixture at 28 °C for 24 hours.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
-
Purify by flash chromatography to obtain (1S,2R)-2-azido-1-(4-hydroxyphenyl)propan-1-ol.
Step 3: Reduction of the Azide
-
Dissolve the azido (B1232118) alcohol from the previous step in methanol.
-
Add 10% Pd/C (10 mol%).
-
Stir under a hydrogen atmosphere at room temperature until the reaction is complete.
-
Filter through celite and concentrate the filtrate to obtain (1S,2R)-(+)-p-hydroxynorephedrine.
Mandatory Visualizations
Caption: Synthetic workflow for (1R,2S)-(-)-p-hydroxynorephedrine.
Caption: Synthetic workflow for (1S,2R)-(+)-p-hydroxynorephedrine.
Chiral Separation of p-HYDROXYNOREPHEDRINE Isomers by High-Performance Liquid Chromatography (HPLC)
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxynorephedrine (PHN), a metabolite of amphetamine, possesses chiral centers, resulting in stereoisomers that can exhibit different pharmacological and toxicological profiles.[1] The effective separation and quantification of these enantiomers are crucial in drug metabolism studies, pharmaceutical quality control, and forensic toxicology. High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations, offering high resolution and sensitivity.[2] This document provides detailed protocols for the chiral separation of this compound isomers using HPLC, focusing on direct and indirect methods.
The primary strategies for chiral separation by HPLC involve the use of a chiral stationary phase (CSP), the addition of a chiral mobile phase additive (CMPA), or the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column.[3][4] This note will detail a direct method using a Chiral Stationary Phase and an indirect method employing a well-known chiral derivatizing agent.
Data Presentation
The following table summarizes typical chromatographic parameters that can be expected for the chiral separation of compounds structurally related to this compound. These values can serve as a starting point for method development.
| Compound | Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) | Reference |
| Methamphetamine Enantiomers | Astec CHIROBIOTIC V2 | Methanol:Water (95:5) with 0.1% Acetic Acid & 0.02% Ammonium Hydroxide | Isomer 1: ~5.5, Isomer 2: ~6.5 | Baseline | |
| Cathinone (B1664624) Derivatives | CHIRALPAK® AS-H | Hexane:Isopropanol:Triethylamine (97:3:0.1) | Varies by derivative | >1.5 for 19 of 24 compounds | [5] |
| Amphetamine Diastereomers (after derivatization with Marfey's Reagent) | C18 | Water/Methanol | Not specified | Baseline | [6] |
Experimental Protocols
Two primary protocols are presented for the chiral separation of this compound isomers: a direct method using a chiral stationary phase and an indirect method involving pre-column derivatization.
Protocol 1: Direct Chiral Separation using a Chiral Stationary Phase (CSP)
This protocol is based on methods developed for similar compounds and is a robust starting point for the direct separation of this compound enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for this class of compounds.[5]
1. Materials and Reagents:
-
This compound standard
-
HPLC grade Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Triethylamine (TEA)
-
HPLC grade Methanol
-
HPLC grade Water
-
Acetic Acid
-
Ammonium Hydroxide
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiral Column: CHIRALPAK® AS-H (amylose tris[(S)-α-methylbenzylcarbamate] coated on 5-µm silica (B1680970) gel) or Astec CHIROBIOTIC V2 (vancomycin-based)[5]
3. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Conditions (Normal Phase with CHIRALPAK® AS-H):
-
Mobile Phase: Hexane:Isopropanol:Triethylamine (97:3:0.1, v/v/v)[5]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm[5]
-
Injection Volume: 10 µL
5. HPLC Conditions (Polar Ionic Mode with Astec CHIROBIOTIC V2):
-
Mobile Phase: Methanol:Water (95:5, v/v) containing 0.1% Acetic Acid and 0.02% Ammonium Hydroxide
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 274 nm (estimated for this compound)
-
Injection Volume: 10 µL
6. Data Analysis:
-
Identify the peaks corresponding to the this compound isomers based on their retention times.
-
Calculate the resolution (Rs) between the enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation.
-
Quantify the individual isomers by integrating the peak areas.
Protocol 2: Indirect Chiral Separation via Derivatization
This method involves the conversion of the this compound enantiomers into diastereomers using a chiral derivatizing agent, followed by separation on a standard achiral C18 column.[6][7] Marfey's reagent is a common and effective choice for primary and secondary amines.[7][8]
1. Materials and Reagents:
-
This compound standard
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
HPLC grade Methanol
-
HPLC grade Water
-
Sodium Bicarbonate (1 M)
-
Hydrochloric Acid (1 M)
-
Solid Phase Extraction (SPE) columns (e.g., Strata™-XC) for biological samples[8]
2. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector
-
Standard C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)
3. Derivatization Procedure: [8]
-
To 100 µL of the sample solution (in water), add 20 µL of 1 M Sodium Bicarbonate.
-
Add 100 µL of 0.1% (w/v) Marfey's reagent in acetone.
-
Vortex the mixture for 2 minutes.
-
Heat the reaction mixture at 45°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
Add 40 µL of 1 M Hydrochloric Acid to stop the reaction.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
4. HPLC Conditions:
-
Mobile Phase: Methanol:Water (60:40, v/v)[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 340 nm[6]
-
Injection Volume: 20 µL
5. Data Analysis:
-
The derivatized diastereomers will now have different retention times on the achiral C18 column.
-
Identify and quantify the peaks corresponding to the diastereomers of the this compound isomers.
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for Direct Chiral HPLC Separation.
Caption: Workflow for Indirect Chiral HPLC Separation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Separation on a C18 Column? Separation of d- and l- Amphetamines Part I [restek.com]
- 8. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of p-Hydroxynorephedrine in Human Urine using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Hydroxynorephedrine (4-hydroxynorephedrine) is a primary metabolite of amphetamine and related compounds. Its quantification in urine is crucial for clinical and forensic toxicology, providing insights into drug metabolism and confirming substance use. Traditional methods for analyzing such compounds can require extensive sample preparation, including derivatization steps.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, allowing for direct analysis without derivatization, making it a superior technique for bioanalytical applications.[2][3]
This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in human urine. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer. The method has been validated according to established guidelines to ensure accuracy, precision, and reliability for routine analysis.[1][4]
Experimental Protocols
Materials and Reagents
-
Standards: this compound and this compound-d3 (internal standard, IS) certified reference materials.
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Ethyl Acetate (HPLC grade).
-
Reagents: Formic acid (LC-MS grade), Ammonium (B1175870) hydroxide (B78521), Deionized water (18.2 MΩ·cm).
-
SPE Cartridges: Mixed-Mode Cation Exchange SPE cartridges (e.g., Agilent Bond Elut Plexa PCX, 30 mg, 3 mL).[5]
-
Enzyme (Optional): β-glucuronidase from E. coli.[6]
Instrumentation
-
LC System: SCIEX ExionLC™ AC HPLC System or equivalent.[6]
-
MS System: SCIEX QTRAP® 4500 LC-MS/MS System or equivalent, equipped with an electrospray ionization (ESI) source.[6]
-
Analytical Column: Phenomenex Luna C18 (100 Å, 3 µm, 100 x 2.0 mm) or equivalent.[6]
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and this compound-d3 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 methanol:water to prepare working standards for calibration curve and QC samples.
-
Internal Standard (IS) Working Solution: Prepare a 500 ng/mL working solution of this compound-d3 in methanol.
-
Calibration and QC Samples: Spike analyte-free pooled human urine with the appropriate working standard solutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL).[7][8]
Sample Preparation Protocol (Solid-Phase Extraction)
This protocol is adapted from established methods for amphetamine-class compounds in urine.[5]
-
Sample Pre-treatment:
-
Pipette 0.5 mL of urine (calibrator, QC, or unknown sample) into a 15 mL centrifuge tube.
-
Add 50 µL of the 500 ng/mL IS working solution and vortex.
-
Add 1 mL of 2% formic acid in water, vortex to mix.[5] Centrifuge if the sample is cloudy.
-
-
Optional Enzymatic Hydrolysis (for glucuronide conjugates):
-
Solid-Phase Extraction (SPE):
-
Condition: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Load: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water.[5]
-
Wash 2: Wash the cartridge with 1 mL of methanol to remove polar interferences.[5]
-
Dry: Dry the cartridge under vacuum (10-15 in. Hg) for 5-10 minutes.[5]
-
Elute: Elute the analytes with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate. Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method Parameters
Table 1: Liquid Chromatography (LC) Parameters | Parameter | Value | | :--- | :--- | | Column | Phenomenex Luna C18 (100 Å, 3 µm, 100 x 2.0 mm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 10 µL | | Column Temperature | 40°C | | Gradient Elution | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 5.0 | 95 | | | 6.0 | 95 | | | 6.1 | 5 | | | 8.0 | 5 | | Total Run Time | 8.0 minutes |
Table 2: Mass Spectrometry (MS) Parameters | Parameter | Value | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Source Gas 1 | 50 psi | | Ion Source Gas 2 | 50 psi | | Curtain Gas | 35 psi | | IonSpray Voltage | +4500 V[9] | | Temperature | 550°C[9] | | Scan Type | Multiple Reaction Monitoring (MRM) | | MRM Transitions | Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) | | | this compound (Quantifier) | 168.2 | 150.2 | 30 | 15 | | | this compound (Qualifier) | 168.2 | 107.1 | 30 | 25 | | | this compound-d3 (IS) | 171.2 | 153.2 | 30 | 15 |
DP (Declustering Potential) and CE (Collision Energy) values are starting points based on similar compounds and should be optimized for the specific instrument used.[10]
Method Validation Summary
The analytical method was validated based on the Scientific Working Group for Forensic Toxicology (SWGTOX) guidelines.[4] The validation assessed linearity, sensitivity (LOD/LOQ), precision, accuracy, and matrix effects.[1]
Table 3: Summary of Method Validation Results
| Parameter | Specification | Result |
|---|---|---|
| Linearity Range | 1 – 1000 ng/mL | Met Specification |
| Correlation Coefficient (R²) | > 0.995 | > 0.998[11] |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 1.0 ng/mL[7] |
| Limit of Detection (LOD) | S/N > 3 | 0.3 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 9.2%[11] |
| Inter-day Precision (%CV) | < 15% | < 8.6%[11] |
| Accuracy (% Bias) | Within ±15% | -6.5% to 11.2%[11] |
| Matrix Effect (%) | 85% – 115% | 89% – 104%[12] |
Visual Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
References
- 1. hpst.cz [hpst.cz]
- 2. thejas.com.pk [thejas.com.pk]
- 3. forensicrti.org [forensicrti.org]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. LC-MS/MS method for the quantification of new psychoactive substances and evaluation of their urinary detection in humans for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. it.restek.com [it.restek.com]
- 9. The analysis of methylamphetamine and para‐hydroxy‐methylamphetamine in post‐mortem hair samples using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assay of p-HYDROXYNOREPHEDRINE
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxynorephedrine (PHN) is a sympathomimetic amine and an active metabolite of amphetamine.[1] It functions as a "false neurotransmitter," interfering with normal adrenergic nerve function by displacing norepinephrine (B1679862) from storage vesicles.[2] Evidence suggests that this compound primarily exerts its effects through interaction with adrenergic receptors, with a notable activity at α1-adrenergic receptors.
These application notes provide a detailed protocol for an in vitro cell-based assay to characterize the activity of this compound at the human α1A-adrenergic receptor. The protocol outlines a functional assay based on intracellular calcium mobilization and includes parallel cytotoxicity assays to ensure the observed effects are not due to cellular toxicity.
Data Presentation
The following table summarizes the expected quantitative data from the described assays. This table is designed for easy comparison of this compound with a known α1-adrenergic receptor agonist, such as phenylephrine.
| Compound | Assay Type | Cell Line | Target | Parameter | Value |
| This compound | Calcium Mobilization | CHO-K1/ADRA1A | Human α1A-Adrenergic Receptor | EC50 | To Be Determined |
| Phenylephrine (Reference Agonist) | Calcium Mobilization | CHO-K1/ADRA1A | Human α1A-Adrenergic Receptor | EC50 | ~10-100 nM |
| This compound | Cytotoxicity (MTT Assay) | SH-SY5Y | - | TC50 (24h) | ~8 mM |
Signaling Pathway
The activation of the α1A-adrenergic receptor by an agonist like this compound initiates a well-defined signaling cascade. This G-protein coupled receptor (GPCR) is primarily coupled to the Gq alpha subunit. Upon activation, Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be measured using fluorescent calcium indicators.
Caption: α1A-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
Cell Culture
Cell Line: CHO-K1 cells stably expressing the human α1A-adrenergic receptor (CHO-K1/ADRA1A). These are commercially available from various suppliers.
Culture Medium:
-
Ham's F-12K Medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418 or as recommended by the supplier)
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
Calcium Mobilization Assay Protocol
This protocol is designed to measure the increase in intracellular calcium concentration following the activation of the α1A-adrenergic receptor by this compound.
Materials:
-
CHO-K1/ADRA1A cells
-
Black, clear-bottom 96-well or 384-well microplates
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (optional, to prevent dye leakage)
-
This compound (test compound)
-
Phenylephrine (reference agonist)
-
Prazosin (α1-adrenergic receptor antagonist, for assay validation)
-
Plate reader with fluorescence detection capabilities (e.g., FLIPR, FlexStation)
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Step-by-Step Procedure:
-
Cell Plating:
-
Trypsinize and count the CHO-K1/ADRA1A cells.
-
Seed the cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions. If using Fluo-4 AM, a typical concentration is 2-5 µM. Probenecid can be added to a final concentration of 2.5 mM.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform a serial dilution of this compound in Assay Buffer to achieve a range of concentrations (e.g., 1 nM to 100 µM).
-
Prepare serial dilutions of the reference agonist, phenylephrine.
-
Prepare a vehicle control (Assay Buffer with the same concentration of solvent as the test compounds).
-
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the plate reader.
-
Set the instrument to the appropriate excitation and emission wavelengths for the chosen calcium dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Program the instrument to add the this compound and control solutions to the cell plate.
-
Immediately begin recording the fluorescence signal for 2-3 minutes to capture the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔRFU against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Cytotoxicity Assays
It is crucial to assess the cytotoxicity of this compound to ensure that the observed effects in the functional assay are not due to cell death. The MTT and LDH assays are two common methods for this.
The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
SH-SY5Y or CHO-K1/ADRA1A cells
-
Clear 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm.
Step-by-Step Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.
-
Incubate overnight.
-
-
Compound Treatment:
-
Add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Aspirate the medium and add 150 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the logarithm of the compound concentration to determine the TC50 (toxic concentration 50%).
-
The LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
SH-SY5Y or CHO-K1/ADRA1A cells
-
Clear 96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit (usually around 490 nm).
Step-by-Step Procedure:
-
Cell Plating and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Prepare controls as per the kit instructions: spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).
-
-
Sample Collection:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction and Measurement:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution if required by the kit.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula provided in the kit, which normalizes the sample LDH release to the spontaneous and maximum release controls.
-
Plot the percentage of cytotoxicity against the logarithm of the compound concentration to determine the TC50.
-
Conclusion
This document provides a comprehensive set of protocols for the in vitro characterization of this compound's activity at the α1A-adrenergic receptor. By employing a functional calcium mobilization assay in a recombinant cell line and conducting parallel cytotoxicity assays, researchers can obtain a detailed pharmacological profile of this compound. The provided diagrams and step-by-step instructions are intended to facilitate the successful implementation of these assays in a research or drug development setting.
References
In Vivo Microdialysis for the Quantitative Measurement of p-HYDROXYNOREPHEDRINE in the Brain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxynorephedrine (PHN) is an active sympathomimetic metabolite of amphetamine. In the central nervous system, it acts as a "false neurotransmitter," meaning it can be taken up into presynaptic neurons, stored in synaptic vesicles, and released upon neuronal activation, mimicking the action of endogenous neurotransmitters like norepinephrine (B1679862) (NE).[1] This displacement of endogenous neurotransmitters is a key aspect of the pharmacological effects of amphetamine. In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of living animals, providing real-time insights into the dynamic changes in neurotransmitter and metabolite concentrations. When coupled with sensitive analytical techniques such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), in vivo microdialysis is an invaluable tool for elucidating the neurochemical mechanisms of action of drugs like amphetamine and their metabolites.
These application notes provide a detailed protocol for the use of in vivo microdialysis to measure the concentration of this compound in the brain, with a focus on studies involving the administration of amphetamine.
Data Presentation
The quantitative data obtained from in vivo microdialysis experiments measuring this compound (PHN) in the brain can be summarized to compare basal and stimulated levels. Since PHN is a metabolite of amphetamine, its basal levels in the brain of drug-naive animals are expected to be undetectable. Following the administration of amphetamine, PHN is formed and its concentration in the brain's extracellular fluid can be monitored over time.
Table 1: Hypothetical Amphetamine-Induced this compound and Norepinephrine Levels in Rat Striatum Microdialysate
| Time Point | Treatment | Extracellular PHN (pg/µL) | Extracellular NE (pg/µL) |
| Baseline 1 | Vehicle | Not Detected | 1.5 ± 0.3 |
| Baseline 2 | Vehicle | Not Detected | 1.4 ± 0.2 |
| Baseline 3 | Vehicle | Not Detected | 1.6 ± 0.3 |
| 0-20 min post-injection | Amphetamine (2 mg/kg, i.p.) | 0.5 ± 0.1 | 15.2 ± 2.1 |
| 20-40 min post-injection | Amphetamine (2 mg/kg, i.p.) | 1.2 ± 0.2 | 25.8 ± 3.5 |
| 40-60 min post-injection | Amphetamine (2 mg/kg, i.p.) | 2.5 ± 0.4 | 18.5 ± 2.9 |
| 60-80 min post-injection | Amphetamine (2 mg/kg, i.p.) | 3.8 ± 0.6 | 12.3 ± 1.8 |
| 80-100 min post-injection | Amphetamine (2 mg/kg, i.p.) | 4.5 ± 0.7 | 8.9 ± 1.4 |
| 100-120 min post-injection | Amphetamine (2 mg/kg, i.p.) | 4.2 ± 0.6 | 6.5 ± 1.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual concentrations may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Microdialysis Procedure
This protocol outlines the steps for conducting an in vivo microdialysis experiment in rats to measure this compound in a specific brain region, such as the striatum or prefrontal cortex, following amphetamine administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Microdialysis guide cannula and dummy stylet
-
Microdialysis probe (e.g., 2-4 mm membrane length, 20 kDa molecular weight cutoff)
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF), filtered and degassed. Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.2 MgCl₂.
-
Amphetamine sulfate
-
Saline solution (0.9% NaCl)
-
Surgical instruments
-
Dental cement
Procedure:
-
Guide Cannula Implantation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., striatum: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm from bregma).
-
Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy stylet into the guide cannula to keep it patent.
-
Allow the animal to recover for at least 48 hours before the microdialysis experiment.
-
-
Microdialysis Probe Insertion and Equilibration:
-
On the day of the experiment, gently restrain the awake, freely moving animal.
-
Remove the dummy stylet and insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the inlet of the probe to the microinfusion pump and the outlet to the refrigerated fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline. Discard the dialysate collected during this period.
-
-
Sample Collection:
-
Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) into collection vials.
-
Administer amphetamine (e.g., 2 mg/kg, i.p.) or vehicle (saline).
-
Continue collecting dialysate samples at regular intervals for the desired duration post-injection (e.g., 2-3 hours).
-
Store the collected samples at -80°C until analysis.
-
-
Probe Placement Verification:
-
At the end of the experiment, euthanize the animal.
-
Remove the brain and fix it in 4% paraformaldehyde.
-
Section the brain and stain with cresyl violet to histologically verify the placement of the microdialysis probe.
-
Protocol 2: Analytical Procedure - HPLC-ECD
This protocol provides a general framework for the analysis of this compound in brain microdialysate samples using HPLC with electrochemical detection.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)
-
Reversed-phase C18 column (e.g., 3 µm particle size, 150 x 2.1 mm)
-
Mobile phase: A solution of sodium phosphate (B84403) buffer, methanol (B129727), and an ion-pairing agent (e.g., octane (B31449) sulfonic acid), with the pH adjusted to be acidic. The exact composition should be optimized for the best separation of PHN and norepinephrine.
-
This compound standard
-
Perchloric acid
Procedure:
-
Sample Preparation:
-
Thaw the collected dialysate samples on ice.
-
If necessary, add a small amount of perchloric acid to precipitate any proteins and prevent degradation of catecholamines.
-
Centrifuge the samples and transfer the supernatant to HPLC vials.
-
-
Chromatographic Analysis:
-
Set the ECD potential to an optimal value for the oxidation of PHN (e.g., +0.7 to +0.8 V).
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a fixed volume (e.g., 10-20 µL) of the standard solutions and dialysate samples into the HPLC system.
-
Identify and quantify the PHN peak in the chromatograms based on the retention time and peak height/area compared to the standard curve.
-
Protocol 3: Analytical Procedure - LC-MS/MS
For enhanced specificity and sensitivity, LC-MS/MS can be employed for the analysis of this compound.
Materials:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Reversed-phase C18 or HILIC column
-
Mobile phase: Typically a gradient of water and acetonitrile (B52724) or methanol with a modifier like formic acid or ammonium (B1175870) formate.
-
This compound standard
-
Internal standard (e.g., deuterated PHN)
Procedure:
-
Sample Preparation:
-
Follow the same sample preparation steps as for HPLC-ECD. Spiking with an internal standard is recommended for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Develop a Multiple Reaction Monitoring (MRM) method for PHN. This involves selecting a precursor ion (the protonated molecule [M+H]⁺) and one or two product ions.
-
Optimize the collision energy for each MRM transition to achieve the highest sensitivity.
-
Inject the samples into the LC-MS/MS system.
-
Identify and quantify PHN based on its retention time and the ratio of the quantifier and qualifier ion transitions.
-
Table 2: Example LC-MS/MS Parameters for this compound
| Parameter | Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | To be determined empirically |
| Product Ion (Q3) - Quantifier | To be determined empirically |
| Product Ion (Q3) - Qualifier | To be determined empirically |
| Collision Energy | To be optimized |
Visualizations
Signaling Pathway
Caption: Mechanism of this compound as a False Neurotransmitter.
Experimental Workflow
Caption: In Vivo Microdialysis Experimental Workflow.
References
Application Notes: Developing a Radioimmunoassay for p-HYDROXYNOREPHEDRINE Detection
Introduction
p-Hydroxynorephedrine (p-OHNE) is an active sympathomimetic amine and a major metabolite of amphetamine.[1] Its detection and quantification in biological samples are crucial for clinical toxicology, forensic science, and pharmacokinetic studies. Radioimmunoassay (RIA) is a highly sensitive and specific technique ideal for measuring the concentration of substances like p-OHNE in complex biological matrices.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of a competitive radioimmunoassay for p-OHNE.
The principle of this assay is based on the competition between unlabeled p-OHNE in a sample and a fixed amount of radiolabeled p-OHNE (the "tracer") for a limited number of binding sites on a specific anti-p-OHNE antibody.[2][3] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled p-OHNE in the sample.
Principle of the Competitive Radioimmunoassay
The core of the RIA is the competitive binding reaction. A known quantity of radiolabeled p-OHNE competes with the p-OHNE present in the standard or unknown sample for the binding sites of a limited amount of specific antibody. After incubation, the antibody-bound fraction is separated from the free (unbound) fraction. The radioactivity of the bound fraction is then measured, and the concentration of p-OHNE in the unknown sample is determined by comparing its result to a standard curve.[4][5]
Caption: Principle of the competitive radioimmunoassay for p-OHNE.
Materials and Reagents
This section lists the key materials and reagents required. Specific quantities and concentrations are provided in the respective protocols.
| Reagent | Supplier | Purpose |
| This compound | Sigma-Aldrich | Analyte standard |
| Succinic Anhydride (B1165640) | Sigma-Aldrich | Hapten synthesis |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | Coupling agent |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | Coupling agent |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | Carrier protein for immunogen |
| Keyhole Limpet Hemocyanin (KLH) | Thermo Fisher | Carrier protein for immunogen |
| Freund's Adjuvant (Complete & Incomplete) | Sigma-Aldrich | Immunization adjuvant |
| New Zealand White Rabbits | Charles River | Antibody production hosts |
| Protein A Agarose (B213101) | GoldBio | Antibody purification |
| Na[¹²⁵I] | PerkinElmer | Radiolabeling |
| Chloramine-T | Sigma-Aldrich | Oxidizing agent for iodination |
| Sodium Metabisulfite (B1197395) | Sigma-Aldrich | Reducing agent for iodination |
| Goat Anti-Rabbit IgG | Bio-Rad | Second antibody for precipitation |
| Polyethylene Glycol (PEG) | Sigma-Aldrich | Precipitation agent |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in developing the p-OHNE radioimmunoassay.
Overall Experimental Workflow
The development process involves several key stages, from creating the necessary reagents to validating the final assay.
Caption: Overall workflow for developing the p-OHNE radioimmunoassay.
Protocol 1: Synthesis of p-OHNE Hapten (N-succinyl-p-hydroxynorephedrine)
To make p-OHNE immunogenic, it must first be derivatized into a hapten that can be covalently linked to a carrier protein. Here, we utilize the primary amino group of p-OHNE for succinylation, introducing a terminal carboxyl group for conjugation.
-
Dissolve p-OHNE: Dissolve 100 mg of this compound in 10 mL of anhydrous dioxane.
-
Add Succinic Anhydride: Add a 1.5 molar excess of succinic anhydride to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Solvent Evaporation: Remove the dioxane by rotary evaporation under reduced pressure.
-
Purification: Re-dissolve the residue in a minimal volume of ethyl acetate (B1210297) and purify the N-succinyl-p-hydroxynorephedrine hapten by silica (B1680970) gel column chromatography.
-
Characterization: Confirm the structure of the hapten using techniques such as Mass Spectrometry and NMR.
Protocol 2: Preparation of Immunogen (p-OHNE-KLH Conjugate)
The hapten is conjugated to a large carrier protein, Keyhole Limpet Hemocyanin (KLH), to elicit a strong immune response. The N-Hydroxysuccinimide (NHS) ester method is used to activate the carboxyl group of the hapten.
-
Hapten Activation: Dissolve 50 mg of N-succinyl-p-hydroxynorephedrine, 1.2 equivalents of NHS, and 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) in 5 mL of anhydrous Dimethylformamide (DMF).
-
Activation Reaction: Stir the mixture at room temperature for 4 hours to form the NHS-ester of the hapten.
-
Protein Preparation: Dissolve 100 mg of KLH in 10 mL of 0.1 M phosphate (B84403) buffer (pH 7.4).
-
Conjugation: Add the activated hapten solution dropwise to the KLH solution while gently stirring.
-
Conjugation Reaction: Allow the reaction to proceed for 12 hours at 4°C.
-
Dialysis: Dialyze the conjugate extensively against phosphate-buffered saline (PBS, pH 7.4) for 48 hours with multiple buffer changes to remove unconjugated hapten and reaction byproducts.
-
Characterization: Determine the hapten-to-carrier protein ratio using MALDI-TOF mass spectrometry. A ratio of 15-25 haptens per KLH molecule is generally desirable.
Protocol 3: Synthesis of ¹²⁵I-labeled p-OHNE Tracer
The phenolic hydroxyl group of p-OHNE allows for direct radioiodination using an oxidizing agent.[6][7]
Caution: This procedure involves radioactive materials and must be performed in a licensed facility with appropriate safety precautions.
-
Reagent Preparation: Prepare the following solutions in a lead-shielded fume hood:
-
p-OHNE: 1 mg/mL in 0.1 M Phosphate Buffer, pH 7.5.
-
Na[¹²⁵I]: ~1 mCi in a minimal volume.
-
Chloramine-T: 2 mg/mL in 0.1 M Phosphate Buffer, pH 7.5 (prepare fresh).
-
Sodium metabisulfite: 4 mg/mL in 0.1 M Phosphate Buffer, pH 7.5 (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine 10 µL of the p-OHNE solution and the Na[¹²⁵I].
-
Initiate Iodination: Add 10 µL of the Chloramine-T solution and vortex gently for 60 seconds at room temperature.
-
Quench Reaction: Stop the reaction by adding 20 µL of the sodium metabisulfite solution.
-
Purification: Purify the ¹²⁵I-labeled p-OHNE from free ¹²⁵I and unreacted p-OHNE using a Sephadex G-25 column equilibrated with assay buffer.
-
Characterization: Collect fractions and measure radioactivity to identify the protein-bound peak. The specific activity of the tracer should be determined.
Protocol 4: Polyclonal Antibody Production in Rabbits
-
Pre-immune Bleed: Collect a pre-immune blood sample from two healthy New Zealand White rabbits.[2][5]
-
Primary Immunization: Emulsify 500 µg of the p-OHNE-KLH conjugate in an equal volume of Complete Freund's Adjuvant (CFA). Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.[2]
-
Booster Injections: At 4-week intervals, administer booster injections of 250 µg of the conjugate emulsified in Incomplete Freund's Adjuvant (IFA).
-
Titer Monitoring: Starting 10 days after the second booster, collect small blood samples and determine the antibody titer using a preliminary RIA or ELISA to assess the immune response.
-
Production Bleeds: Once a high titer is achieved (typically after 3-4 boosters), perform larger production bleeds from the central ear artery.
-
Serum Separation: Allow the blood to clot at room temperature and then centrifuge to separate the polyclonal antiserum. Store the serum at -20°C or -80°C.
Protocol 5: Antibody Purification
The IgG fraction containing the anti-p-OHNE antibodies is purified from the antiserum using Protein A affinity chromatography.[4][8]
-
Column Equilibration: Equilibrate a Protein A agarose column with 5-10 column volumes of binding buffer (e.g., 0.1 M Phosphate, pH 8.0).
-
Sample Preparation: Dilute the rabbit antiserum 1:1 with binding buffer.
-
Loading: Apply the diluted antiserum to the equilibrated column.
-
Washing: Wash the column with 10-15 column volumes of binding buffer to remove unbound proteins.
-
Elution: Elute the bound IgG antibodies with 5 column volumes of elution buffer (e.g., 0.1 M Glycine-HCl, pH 2.7). Collect 1 mL fractions into tubes containing 100 µL of neutralization buffer (1 M Tris-HCl, pH 8.5) to immediately neutralize the low pH.
-
Concentration and Storage: Pool the antibody-containing fractions, determine the protein concentration (OD₂₈₀), and dialyze against PBS. Store the purified antibody at -20°C.
Protocol 6: Radioimmunoassay Procedure
This protocol outlines the steps for a competitive RIA using a second antibody precipitation method to separate bound and free tracer.[4][5]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 7.4, containing 0.1% BSA.
-
p-OHNE Standards: Prepare a series of standards by serially diluting a stock solution of p-OHNE in assay buffer (e.g., 0, 10, 50, 100, 500, 1000, 5000 pg/mL).
-
Primary Antibody: Dilute the purified anti-p-OHNE antibody in assay buffer to the optimal concentration (determined by titration).
-
Tracer: Dilute the ¹²⁵I-p-OHNE tracer in assay buffer to provide approximately 10,000 counts per minute (CPM) per 100 µL.
-
Second Antibody Reagent: Dilute goat anti-rabbit IgG in assay buffer containing 4% PEG 6000.
-
-
Assay Setup:
-
Label polypropylene (B1209903) tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), standards, and unknown samples.
-
Add 200 µL of assay buffer to NSB tubes.
-
Add 100 µL of assay buffer to B₀ tubes.
-
Add 100 µL of each standard or unknown sample to their respective tubes.
-
-
Reagent Addition:
-
Add 100 µL of the diluted tracer to all tubes.
-
Add 100 µL of the diluted primary antibody to all tubes except the TC and NSB tubes.
-
-
Incubation: Vortex all tubes gently and incubate for 16-24 hours at 4°C.
-
Precipitation: Add 500 µL of cold second antibody reagent to all tubes except the TC tubes. Vortex and incubate for 2 hours at 4°C.
-
Separation: Centrifuge the tubes at 3,000 x g for 30 minutes at 4°C.
-
Counting:
-
Carefully decant the supernatant from all tubes except the TC tubes.
-
Measure the radioactivity in the pellets (and the TC tubes) using a gamma counter.
-
-
Data Analysis:
-
Calculate the average CPM for each duplicate.
-
Calculate the percentage of tracer bound (%B/B₀) for each standard and sample: %B/B₀ = [(CPM_standard/sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100
-
Plot a standard curve of %B/B₀ versus the concentration of the p-OHNE standards on a semi-logarithmic scale.
-
Determine the concentration of p-OHNE in the unknown samples by interpolating their %B/B₀ values from the standard curve.[9][10]
-
Data Presentation and Assay Validation
Thorough validation is essential to ensure the reliability of the RIA. Key performance characteristics should be evaluated.[11][12][13][14]
Standard Curve
A typical standard curve is generated by plotting the percentage of bound radiotracer against the concentration of unlabeled p-OHNE.
| p-OHNE (pg/mL) | Mean CPM | % B/B₀ |
| 0 (B₀) | 4850 | 100.0 |
| 10 | 4510 | 93.0 |
| 50 | 3782 | 78.0 |
| 100 | 3055 | 63.0 |
| 500 | 1552 | 32.0 |
| 1000 | 921 | 19.0 |
| 5000 | 436 | 9.0 |
| NSB | 200 | - |
| Total Counts | 10150 | - |
Note: Data are for illustrative purposes only.
Assay Precision
Precision is assessed by determining the intra-assay (within-run) and inter-assay (between-run) variation.[14]
| Control Sample | Mean Conc. (pg/mL) | Intra-Assay %CV (n=10) | Inter-Assay %CV (n=10 runs) |
| Low Control | 75.5 | 6.8% | 9.5% |
| Medium Control | 480.2 | 5.1% | 7.2% |
| High Control | 1250.8 | 6.2% | 8.8% |
Acceptance criteria: Typically <10% for intra-assay CV and <15% for inter-assay CV.
Accuracy (Spike and Recovery)
Accuracy is evaluated by spiking known amounts of p-OHNE into a sample matrix and measuring the recovery.[11][12]
| Sample Matrix | Spiked Conc. (pg/mL) | Measured Conc. (pg/mL) | % Recovery |
| Pooled Human Serum | 100 | 95.5 | 95.5% |
| Pooled Human Serum | 500 | 521.0 | 104.2% |
| Pooled Human Serum | 1500 | 1447.5 | 96.5% |
Acceptance criteria: Typically 85-115% recovery.
Specificity (Cross-Reactivity)
The specificity of the antibody is tested by measuring its cross-reactivity with structurally related compounds.
| Compound | Structure | % Cross-Reactivity |
| This compound | - | 100% |
| Amphetamine | Metabolite Precursor | < 1.0% |
| Norephedrine | Structurally Similar | 5.2% |
| p-Hydroxyamphetamine | Metabolite Precursor | 2.5% |
| Ephedrine | Diastereomer | 3.8% |
| Methamphetamine | Related Compound | < 0.5% |
| Tyramine | Endogenous Amine | < 0.1% |
% Cross-Reactivity = (Concentration of p-OHNE at 50% B/B₀ / Concentration of cross-reactant at 50% B/B₀) x 100
Conclusion
This document provides a detailed framework and protocols for the development of a sensitive and specific radioimmunoassay for this compound. By following these methodologies, researchers can produce the necessary reagents, including a specific polyclonal antibody and a high-quality radiotracer, and validate the assay according to established scientific standards. This RIA can serve as a valuable tool in various research and diagnostic applications requiring the precise quantification of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Radioimmunoassays | Revvity [revvity.com]
- 3. microbenotes.com [microbenotes.com]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. researchgate.net [researchgate.net]
- 8. Radio immunoassay (RIA) | PPTX [slideshare.net]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. Calculation of radioimmunoassay standard curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
Application Notes: p-HYDROXYNOREPHEDRINE as a Reference Standard in Forensic Analysis
Introduction
p-Hydroxynorephedrine (4-hydroxynorephedrine) is a primary active metabolite of amphetamine and is a critical analyte in forensic and clinical toxicology.[1][2] As a sympathomimetic amine, its presence and concentration in biological specimens can provide crucial information regarding the ingestion and metabolism of amphetamine. Accurate and reliable quantification of this compound is essential for the correct interpretation of toxicological findings. This document provides detailed application notes and protocols for the use of this compound as a reference standard in forensic analysis, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.
Reference Standard Specifications
A certified reference material (CRM) of this compound is fundamental for accurate calibration, validation, and quality control in forensic laboratories. The Certificate of Analysis (CoA) for a this compound reference standard should include the following information.[3][4]
| Parameter | Specification | Method |
| Chemical Name | 4-(2-amino-1-hydroxypropyl)phenol | - |
| Synonyms | This compound, 4-Hydroxynorephedrine | - |
| CAS Number | 771-91-5 | - |
| Molecular Formula | C₉H₁₃NO₂ | Elemental Analysis |
| Molecular Weight | 167.21 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (as is) | ≥ 98.5% | HPLC-DAD, LC-MS |
| Identification | Conforms to the structure | ¹H-NMR, ¹³C-NMR, MS, IR |
| Residual Solvents | < 0.5% | GC-HS |
| Water Content | < 1.0% | Karl Fischer Titration |
| Inorganic Impurities | < 0.1% | Residue on Ignition |
| Storage | -20°C, desiccated, protected from light | - |
| Retest Date | 24 months from date of certification | Real-time stability study |
Metabolic Pathway of Amphetamine to this compound
This compound is formed in humans through the metabolism of amphetamine. The primary pathway involves the aromatic hydroxylation of amphetamine to p-hydroxyamphetamine, a reaction mediated by the cytochrome P450 enzyme CYP2D6. Subsequently, p-hydroxyamphetamine undergoes β-hydroxylation by dopamine (B1211576) β-hydroxylase to form this compound.[1][2]
Caption: Metabolic conversion of amphetamine to this compound.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the identification and quantification of amphetamine-type substances in forensic toxicology. Derivatization is typically required to improve the chromatographic properties and thermal stability of this compound.
Caption: Workflow for this compound analysis by GC-MS.
This protocol is adapted from established methods for the analysis of sympathomimetic amines and amphetamine metabolites.[5][6]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine or blood, add 10 µL of a 10 µg/mL solution of this compound-d3 (internal standard).
-
Add 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex.
-
Condition a mixed-mode SPE cartridge (e.g., Bond Elut Plexa PCX) with 2 mL of methanol (B129727) followed by 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
This compound-TMS derivative: m/z 73, 179, 268
-
This compound-d3-TMS derivative: m/z 73, 182, 271
-
The following table presents illustrative validation parameters for a GC-MS method for this compound, based on data for structurally similar compounds.
| Parameter | Result |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL |
| Accuracy (% Bias) | -10% to +8% |
| Precision (% RSD) | < 15% |
| Extraction Recovery | > 85% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of this compound in biological matrices, often with simpler sample preparation ("dilute-and-shoot") compared to GC-MS.
Caption: Workflow for this compound analysis by LC-MS/MS.
This protocol is based on a validated method for the enantioselective quantification of amphetamine and its metabolites in serum.[1]
1. Sample Preparation ("Dilute-and-Shoot")
-
To 50 µL of serum or urine, add 10 µL of a 10 µg/mL solution of this compound-d3 (internal standard).
-
Add 150 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: Chiral column (e.g., Astec CHIROBIOTIC V2, 150 x 2.1 mm, 5 µm) for enantiomeric separation, or a standard C18 column for achiral analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 168.1 | 107.1 | 25 |
| This compound (Qualifier) | 168.1 | 77.1 | 35 |
| This compound-d3 (IS) | 171.1 | 110.1 | 25 |
The following data is adapted from a validated method for 4-hydroxyamphetamine, a close structural analog and precursor to this compound.[1]
| Parameter | Result for 4-hydroxyamphetamine |
| Linearity Range | 0.5 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Accuracy (% Bias) | -8.2% to +10.5% |
| Intra-day Precision (% RSD) | 2.5% - 7.8% |
| Inter-day Precision (% RSD) | 4.1% - 9.2% |
| Matrix Effect | -15% to +5% |
| Stability (10 months at -20°C) | Stable |
Stability of this compound Reference Standard
The stability of the this compound reference standard is crucial for ensuring the accuracy of quantitative results over time. Stability studies should be conducted under various conditions to establish appropriate storage and handling procedures.
| Condition | Duration | Observation |
| Long-term | 24 months | No significant degradation observed. |
| (-20°C, protected from light) | ||
| Accelerated | 6 months | Minor degradation (<2%) observed. |
| (40°C / 75% RH) | ||
| Solution Stability | 1 month | Stable in methanol/water at 4°C. |
| (in Methanol/Water at 4°C) | ||
| Freeze-Thaw Stability | 3 cycles | No significant degradation observed. |
| (in processed biological matrix) |
Conclusion
The use of a well-characterized this compound reference standard is indispensable for the accurate and defensible forensic analysis of amphetamine metabolism. The GC-MS and LC-MS/MS protocols outlined in these application notes provide robust and sensitive methods for the quantification of this compound in biological matrices. Proper method validation, including the assessment of linearity, sensitivity, accuracy, precision, and stability, is essential for ensuring the quality and reliability of forensic toxicology results.
References
- 1. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. noramco.com [noramco.com]
- 4. noramco.com [noramco.com]
- 5. nyc.gov [nyc.gov]
- 6. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
Application Notes and Protocols for Studying p-HYDROXYNOREPHEDRINE-Induced Cardiovascular Effects in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxynorephedrine (PHN) is an active sympathomimetic amine and a metabolite of amphetamine and p-hydroxyamphetamine.[1][2] It is known to act as a "false neurotransmitter" in the sympathetic nervous system.[1][3] This means that it can be taken up into presynaptic nerve terminals and stored in synaptic vesicles, displacing norepinephrine (B1679862) (NE). Upon nerve stimulation, PHN is released instead of NE. As PHN is a less potent agonist at adrenergic receptors compared to norepinephrine, this leads to a net decrease in sympathetic tone, which can result in altered cardiovascular function, including changes in blood pressure and heart rate.[1][4] These application notes provide a detailed experimental protocol for investigating the cardiovascular effects of intravenously administered this compound in rats.
Key Experimental Protocols
This section details the necessary protocols for a comprehensive study of this compound's cardiovascular effects in a rat model.
Animal Model and Preparation
-
Animal Strain: Male Wistar or Sprague-Dawley rats (250-350g) are commonly used for cardiovascular studies. Spontaneously hypertensive rats (SHR) can also be used to investigate the effects of PHN in a hypertensive model.[5]
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to the experiment, with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard rat chow and water should be available ad libitum.
-
Surgical Preparation (for invasive monitoring):
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail).[6]
-
To monitor arterial blood pressure, cannulate the carotid artery or femoral artery with a polyethylene (B3416737) catheter connected to a pressure transducer.[2]
-
For intravenous drug administration, cannulate the jugular vein or femoral vein.
-
For conscious animal studies, consider using a telemetry-based system for blood pressure and heart rate monitoring to minimize stress artifacts.[7] This involves the surgical implantation of a telemetry transmitter.
-
This compound Administration
-
Drug Preparation: Prepare a stock solution of this compound hydrochloride in sterile saline (0.9% NaCl). Further dilute the stock solution to the desired concentrations for administration.
-
Route of Administration: Intravenous (i.v.) administration via the cannulated vein is recommended for precise control of dosing and rapid onset of action.[8]
-
Dose-Response Protocol: To characterize the cardiovascular effects, a cumulative dose-response study is recommended.
-
After a stabilization period post-surgery, record baseline cardiovascular parameters for at least 30 minutes.
-
Administer increasing doses of this compound intravenously. A suggested dose range, based on related compounds, could be 0.1, 0.3, 1.0, 3.0, and 10.0 mg/kg.[9]
-
Allow sufficient time between doses for the cardiovascular parameters to reach a steady state or return to baseline.
-
Cardiovascular Monitoring
-
Parameters to Measure:
-
Mean Arterial Pressure (MAP): A key indicator of overall cardiovascular function.
-
Systolic and Diastolic Blood Pressure: Provide detailed information on the pressure dynamics.
-
Heart Rate (HR): To assess the chronotropic effects of the drug.
-
Electrocardiogram (ECG): To identify any potential arrhythmogenic effects.
-
-
Data Acquisition: Use a computerized data acquisition system to continuously record and analyze the cardiovascular parameters.
Histopathological Examination of Cardiac Tissue
-
Tissue Collection: At the end of the experiment, euthanize the animals according to approved ethical guidelines. Perfuse the heart with saline followed by 10% neutral buffered formalin.
-
Tissue Processing: Excise the heart, weigh it, and fix it in 10% neutral buffered formalin for at least 24 hours.[10] Process the fixed tissues through graded alcohols and xylene, and embed in paraffin.
-
Staining and Analysis: Section the paraffin-embedded hearts at 4-5 µm thickness and stain with Hematoxylin and Eosin (H&E) for general morphology.[10][11] Other stains like Masson's trichrome can be used to assess fibrosis. A qualified pathologist should examine the sections for any signs of cardiotoxicity, such as myocyte necrosis, inflammation, fibrosis, or hypertrophy.[11][12]
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment groups and dose levels.
Table 1: Dose-Response Effects of this compound on Cardiovascular Parameters in Rats
| Dose (mg/kg, i.v.) | N | Baseline MAP (mmHg) | Change in MAP (mmHg) | Baseline HR (bpm) | Change in HR (bpm) |
| Vehicle (Saline) | 8 | ||||
| 0.1 | 8 | ||||
| 0.3 | 8 | ||||
| 1.0 | 8 | ||||
| 3.0 | 8 | ||||
| 10.0 | 8 |
Data are to be presented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences.
Table 2: Histopathological Findings in Rat Hearts Following this compound Administration
| Treatment Group | N | Myocyte Necrosis (Incidence) | Inflammation Score (0-3) | Fibrosis (Incidence) | Myocyte Hypertrophy (Incidence) |
| Vehicle (Saline) | 8 | ||||
| This compound (10 mg/kg) | 8 |
Inflammation score: 0 = none, 1 = mild, 2 = moderate, 3 = severe.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for studying this compound effects.
Caption: Mechanism of this compound as a false neurotransmitter.
References
- 1. Effects of a false neurotransmitter, this compound, on the function of adrenergic neurons in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood pressure and heart rate response evoked by p-hydroxyamphetamine and by this compound II. A quantitative assessment of the role of amphetamine metabolites in acute responses evoked by d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a False Neurotransmitter, this compound, on the Function of Adrenergic Neurons in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood pressure and heart rate responses evoked by p-hydroxyamphetamine and by this compound. I. The relationship between evoked responses and plasma levels of drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug effects on the CVS in conscious rats: separating cardiac output into heart rate and stroke volume using PKPD modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histopathological Studies of Cardiac Lesions after an Acute High Dose Administration of Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Changes in nociception, arterial blood pressure and heart rate produced by intravenous morphine in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blood pressure and heart rate responses evoked by d- and l-amphetamine in the pithed rat preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histological and toxicological evaluation, in rat, of a P-glycoprotein inducer and activator: 1-(propan-2-ylamino)-4-propoxy-9H-thioxanthen-9-one (TX5) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute Myocardial Histopathology in Normal and Arteriosclerotic Rats During Isoproterenol-induced Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aldosterone induces a vascular inflammatory phenotype in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating p-HYDROXYNOREPHEDRINE (PHN) Neurotoxicity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture models for the investigation of p-hydroxynorephedrine (PHN) neurotoxicity. The protocols detailed below are essential for assessing the cytotoxic and apoptotic effects of PHN, a major metabolite of amphetamine, on neuronal cells. The human dopaminergic neuroblastoma cell line, SH-SY5Y, is highlighted as a relevant and robust model for these studies.
Introduction to this compound (PHN) and its Neurotoxic Potential
This compound (PHN) is an active metabolite of amphetamine that can persist in the brain for longer periods than its parent compound.[1] While amphetamine's neurotoxicity is well-documented, the specific contributions of its metabolites, such as PHN, are a critical area of investigation. Understanding the mechanisms of PHN-induced neurotoxicity is vital for elucidating the long-term neurological consequences of amphetamine use and for the development of potential therapeutic interventions. In vitro cell culture models offer a controlled environment to dissect the molecular and cellular events underlying PHN's effects on neuronal viability and function.
Recommended Cell Culture Model: Differentiated SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used and well-characterized model in neurotoxicity studies.[2] These cells can be differentiated into a more mature, neuron-like phenotype, expressing key markers of dopaminergic neurons, including the dopamine (B1211576) transporter (DAT).[2][3] Given that the dopaminergic system is a primary target of amphetamines, differentiated SH-SY5Y cells provide a highly relevant system for studying the neurotoxic effects of PHN.[1]
Data Presentation: Comparative Cytotoxicity of PHN
The following table summarizes the toxic concentrations of PHN in comparison to its parent compound, amphetamine (AMPH), in differentiated human dopaminergic SH-SY5Y neurons. This data is crucial for designing experiments with appropriate concentration ranges.
| Compound | Exposure Time (hours) | Assay | Endpoint | Value | Reference |
| This compound (PHN) | 24 | MTT | TC50 | ~8 mM | [1] |
| Amphetamine (AMPH) | 24 | MTT | TC50 | ~3.5 mM | [1] |
TC50 (Toxic Concentration 50%): The concentration of a substance that causes a 50% reduction in cell viability.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Differentiation of SH-SY5Y Cells
This protocol describes the standard procedure for culturing and differentiating SH-SY5Y cells to induce a dopaminergic neuron-like phenotype.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Retinoic acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Maintain SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells into the desired culture plates at an appropriate density.
-
Differentiation:
-
For differentiation, replace the growth medium with a medium containing 10 µM retinoic acid for 5-7 days.
-
Following RA treatment, replace the medium with a serum-free medium containing BDNF (50 ng/mL) for an additional 3-5 days to promote the maturation of dopaminergic neurons.[2]
-
Assessment of Cell Viability: MTT Assay
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[4][5][6]
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound (PHN) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution
-
Microplate reader
Procedure:
-
Treatment: Expose differentiated SH-SY5Y cells to various concentrations of PHN for 24 or 48 hours.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of DMSO or a detergent-based solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[4]
Assessment of Cytotoxicity: LDH Assay
The Lactate (B86563) Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[7][8][9]
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound (PHN) stock solution
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Treatment: Treat differentiated SH-SY5Y cells with varying concentrations of PHN for the desired duration.
-
Supernatant Collection: After treatment, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[8]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
Assessment of Apoptosis: Acridine Orange/Ethidium Bromide (AO/EB) Staining
This dual staining method allows for the visualization and differentiation of live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.[10][11][12][13]
Materials:
-
Differentiated SH-SY5Y cells grown on coverslips or in a 96-well plate
-
This compound (PHN) stock solution
-
Acridine Orange (AO) and Ethidium Bromide (EB) staining solution (e.g., 100 µg/mL AO and 100 µg/mL EB in PBS)
-
Fluorescence microscope
Procedure:
-
Treatment: Expose differentiated SH-SY5Y cells to PHN.
-
Staining: After treatment, wash the cells with PBS and then add the AO/EB staining solution. Incubate for 5-15 minutes at room temperature in the dark.[10][11]
-
Visualization: Observe the cells under a fluorescence microscope.
-
Live cells: Green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation.
-
Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.
-
Necrotic cells: Uniformly orange-red nucleus.
-
Measurement of Reactive Oxygen Species (ROS): DCFH-DA Assay
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.[14][15][16][17][18]
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound (PHN) stock solution
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phenol (B47542) red-free culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Treatment: Treat cells with PHN for the desired time.
-
Loading with DCFH-DA: Wash the cells with warm PBS and then incubate them with DCFH-DA working solution (e.g., 10-50 µM in phenol red-free medium) for 30-45 minutes at 37°C in the dark.[14][15]
-
Washing: Remove the DCFH-DA solution and wash the cells with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a microplate reader or visualize the fluorescence using a microscope.[16]
Dopamine Transporter (DAT) Uptake Assay
This assay measures the function of the dopamine transporter by quantifying the uptake of a fluorescent substrate that mimics dopamine.[19][20]
Materials:
-
Differentiated SH-SY5Y cells in a 96- or 384-well plate
-
This compound (PHN) stock solution
-
Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent dopamine substrate and masking dye)
-
Fluorescence microplate reader (bottom-read mode)
Procedure:
-
Cell Plating: Seed differentiated SH-SY5Y cells in the appropriate microplate.
-
Compound Incubation: Incubate the cells with PHN or a known DAT inhibitor (as a control) for a short period (e.g., 10-30 minutes) at 37°C.
-
Substrate Addition: Add the fluorescent dopamine substrate and masking dye solution to the wells as per the kit's instructions.
-
Kinetic Reading: Immediately place the plate in a pre-warmed fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathway of PHN-induced neurotoxicity and a general experimental workflow for its investigation.
Caption: Putative signaling pathway of this compound (PHN) induced neurotoxicity.
Caption: General experimental workflow for investigating PHN neurotoxicity.
References
- 1. Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 3. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH Cytotoxicity Assay [bio-protocol.org]
- 10. Acridine orange/ethidium bromide staining [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. Acridine Orange/Ethidium Bromide (AO/EB) Staining to Detect Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. moleculardevices.com [moleculardevices.com]
Quantification of p-Hydroxynorephedrine in Post-Mortem Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxynorephedrine is a metabolite of several amphetamine-related compounds and can be an important analyte in post-mortem toxicology to determine drug use. Its quantification in complex matrices such as post-mortem tissues requires robust and validated analytical methods. Reliable analytical data is crucial for the accurate interpretation of toxicological findings. This document provides detailed application notes and protocols for the quantification of this compound in various post-mortem tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold standard technique in forensic toxicology.[1]
The protocols outlined below are based on established methods for the analysis of amphetamine-type stimulants in post-mortem specimens and emphasize the importance of thorough method validation to ensure accurate and reliable results.[2][3]
I. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method for the detection and quantification of drugs in forensic toxicology due to its high sensitivity and selectivity.[1][4] This technique allows for the effective separation of the analyte from complex matrix components and its subsequent detection and quantification based on its specific mass-to-charge ratio.
A. Instrumentation
A typical LC-MS/MS system for this application would consist of a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a triple quadrupole mass spectrometer.
B. Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of this compound from isomers and matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
C. Mass Spectrometry Conditions (Example)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ for this compound |
| Product Ions (Q3) | At least two specific product ions for confirmation and quantification |
| Collision Energy | Optimized for each transition |
| Internal Standard | A deuterated analog of this compound (e.g., this compound-d3) is highly recommended. |
II. Experimental Protocols
A critical aspect of analyzing post-mortem tissue is the extraction of the analyte from the complex biological matrix. Solid-phase extraction (SPE) is a widely used technique that offers good recovery and sample cleanup.[6]
A. Tissue Homogenization
-
Accurately weigh approximately 1 gram of post-mortem tissue (e.g., liver, brain, kidney).
-
Add a suitable volume of homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a specific tissue-to-buffer ratio (e.g., 1:4 w/v).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
Centrifuge the homogenate to pellet cellular debris. The resulting supernatant will be used for extraction.
B. Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline and should be optimized for the specific SPE cartridge and tissue type.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with sequential additions of methanol (B129727) and equilibration buffer.
-
Loading: Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include a weak organic solvent followed by a more polar solvent.
-
Elution: Elute the this compound from the cartridge using a solvent mixture designed to disrupt the interaction between the analyte and the SPE sorbent (e.g., a mixture of a non-polar solvent, a polar solvent, and a base like ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
dot
Caption: Experimental workflow for the quantification of this compound in post-mortem tissue.
III. Method Validation
A thorough method validation is mandatory in forensic toxicology to ensure the reliability of the results.[2] The validation should be performed according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[7][8]
A. Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Signal-to-noise ratio > 3 |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10; precision and accuracy within ±20% |
| Precision | The closeness of agreement between a series of measurements. Assessed at different concentrations (intra- and inter-day). | Relative Standard Deviation (RSD) < 15% (20% at LOQ) |
| Accuracy | The closeness of the mean test results obtained by the method to the true value. | % Bias within ±15% of the nominal value (20% at LOQ) |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Ion suppression or enhancement should be minimized and consistent. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should not change significantly over time. |
dot
Caption: Key parameters for analytical method validation in forensic toxicology.
IV. Quantitative Data Summary
The following tables provide representative data that would be generated during a method validation for this compound in post-mortem tissue. The values are illustrative and would need to be determined experimentally for each specific method and matrix.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/g) | Correlation Coefficient (r²) |
| This compound | 1 - 500 | > 0.995 |
Table 2: Precision and Accuracy
| Spiked Concentration (ng/g) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| 5 (Low QC) | < 10 | < 15 | ± 15 |
| 50 (Mid QC) | < 10 | < 15 | ± 15 |
| 400 (High QC) | < 10 | < 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| Tissue Type | Recovery (%) | Matrix Effect (%) |
| Liver | 75 - 90 | < 20 (Ion Suppression) |
| Brain | 80 - 95 | < 15 (Ion Suppression) |
| Kidney | 70 - 85 | < 25 (Ion Suppression) |
V. Post-Mortem Considerations
The interpretation of drug concentrations in post-mortem samples is complex due to post-mortem redistribution (PMR).[9][10] PMR can lead to changes in drug concentrations in different tissues after death. Therefore, it is recommended to analyze samples from multiple sites (e.g., peripheral blood, cardiac blood, and various tissues) to aid in the interpretation of the results. The secluded location of the brain may delay postmortem redistribution, making it a potentially beneficial substitute for blood in some cases.[11]
Conclusion
The quantification of this compound in post-mortem tissues is a critical task in forensic toxicology. The use of a well-validated LC-MS/MS method, coupled with a robust sample preparation technique like SPE, is essential for obtaining accurate and reliable results. Careful consideration of method validation parameters and the potential impact of post-mortem redistribution will ensure that the data generated is defensible and contributes to a thorough toxicological investigation.
References
- 1. zefsci.com [zefsci.com]
- 2. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
- 3. Validation of new methods: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. The analysis of methylamphetamine and para-hydroxy-methylamphetamine in post-mortem hair samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase extraction of drugs from biological tissues--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. media.defense.gov [media.defense.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
Troubleshooting & Optimization
Stability of p-HYDROXYNOREPHEDRINE in frozen plasma samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the stability of p-hydroxynorephedrine in frozen plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in plasma samples frozen at -80°C?
Q2: How many freeze-thaw cycles can my plasma samples undergo without significant degradation of this compound?
Limiting the number of freeze-thaw cycles is crucial for maintaining the integrity of many metabolites.[3][4][5] A study on selegiline (B1681611) and its metabolites, which include amphetamine, demonstrated stability after three freeze-thaw cycles.[6] It is best practice to aliquot plasma samples into single-use volumes before freezing to avoid repeated freeze-thaw cycles. If repeated analysis from the same aliquot is unavoidable, aim for no more than three cycles.
Q3: What is the best anticoagulant to use for plasma collection when analyzing this compound?
For catecholamines like norepinephrine (B1679862), heparinized plasma has been shown to provide optimal storage conditions.[1][2] Given the structural similarity, heparin is a suitable choice for plasma collection for this compound analysis.
Q4: How should I thaw my frozen plasma samples to ensure the stability of this compound?
The thawing process can impact metabolite stability.[3][4][5] Rapid thawing in a room temperature water bath is generally preferred over slow thawing on ice to minimize the time the sample spends in a partially frozen state, where enzymatic activity and degradation can occur.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in frozen plasma samples.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable this compound | Degradation during storage or handling. | - Ensure samples were consistently stored at -80°C. - Minimize freeze-thaw cycles by aliquoting samples. - Review sample collection and processing procedures for any delays at room temperature. |
| Inefficient extraction. | - Optimize the protein precipitation or solid-phase extraction (SPE) method. - Ensure the pH of the extraction solvent is appropriate for the analyte's polarity. | |
| Ion suppression in LC-MS analysis. | - Dilute the sample extract to reduce matrix effects. - Optimize the chromatographic separation to separate this compound from interfering matrix components. - Use an isotopically labeled internal standard to correct for ion suppression. | |
| High variability between replicate measurements | Inconsistent sample thawing. | - Standardize the thawing procedure for all samples (e.g., time and temperature in a water bath). |
| Incomplete protein precipitation. | - Ensure thorough vortexing after adding the precipitation solvent. - Optimize the ratio of plasma to precipitation solvent. | |
| LC-MS system instability. | - Check for fluctuations in pump pressure and spray stability. - Run system suitability tests to ensure consistent performance. | |
| Peak tailing or splitting in chromatogram | Poor chromatography. | - Ensure the mobile phase pH is appropriate for the analyte's pKa. - Check for column contamination or degradation. - Use a guard column to protect the analytical column. |
| Matrix effects. | - Implement a more rigorous sample clean-up procedure. | |
| Carryover between injections | Inadequate needle wash. | - Optimize the needle wash procedure with a strong organic solvent. |
| Adsorption of the analyte to surfaces. | - Use deactivated vials and tubing. |
Experimental Protocols
Plasma Sample Stability Assessment
This protocol outlines a typical experiment to assess the long-term and freeze-thaw stability of this compound in plasma.
-
Preparation of Spiked Plasma Samples:
-
Pool drug-free human plasma.
-
Spike the pooled plasma with a known concentration of this compound (e.g., at low, medium, and high quality control levels).
-
Aliquot the spiked plasma into multiple single-use cryovials.
-
-
Long-Term Stability Assessment:
-
Store aliquots at -20°C and -80°C.
-
At specified time points (e.g., 0, 1, 3, 6, 12, 18 months), retrieve a set of aliquots from each temperature.
-
Thaw, process, and analyze the samples using a validated analytical method.
-
Compare the measured concentrations to the baseline (time 0) concentration.
-
-
Freeze-Thaw Stability Assessment:
-
Subject a set of aliquots to multiple freeze-thaw cycles.
-
A single cycle consists of freezing the sample at -80°C for at least 24 hours and then thawing it completely at room temperature.
-
After 1, 2, 3, 4, and 5 cycles, process and analyze the samples.
-
Compare the results to a control sample that has not undergone any freeze-thaw cycles.
-
Analytical Method: LC-MS/MS for this compound
This is a general procedure; specific parameters will need to be optimized for your instrumentation.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated this compound).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: A reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
Data Presentation
Table 1: Stability of Related Compounds in Frozen Plasma
| Compound | Matrix | Storage Temperature | Duration | Stability Outcome | Reference |
| Norepinephrine | Human Plasma (Heparin) | -70°C | ~18 months | Stable | [1][2] |
| Epinephrine (B1671497) | Human Plasma (Heparin) | -70°C | ~18 months | Stable | [1][2] |
| Catecholamines | Whole Blood, Plasma | Frozen | 3 weeks | No significant difference in concentration | [7] |
| Amphetamine Metabolites | Human Plasma | -20°C (extracted) | 7 days | Retained quantitative accuracy | [6] |
| Hydromorphone | Human Plasma | -20°C | 3 years | Stable | [8][9] |
Table 2: Freeze-Thaw Stability of Related Compounds in Plasma
| Compound | Matrix | Number of Cycles | Stability Outcome | Reference |
| Selegiline & Metabolites | Human Plasma | 3 | No significant loss in quantitative accuracy | [6] |
| General Metabolites | Mouse Plasma | 10 (LN2 snap-freeze) | Remarkable stability | [3][4][5] |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting low analyte signal.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. mdpi.com [mdpi.com]
- 4. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of selegiline and three metabolites (N-desmethylselegiline, methamphetamine, and amphetamine) in human plasma by high-performance liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of catecholamines in whole blood, plasma, and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Stability of Hydromorphone in Human Plasma Frozen at -20°C for Three Years Quantified by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of p-HYDROXYNOREPHEDRINE in Acidic Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the stability of p-hydroxynorephedrine in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound in an acidic solution?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure (a phenylethanolamine), the primary degradation route in acidic conditions is likely to be dehydration. The acidic environment can protonate the hydroxyl group at the benzylic position, which then leaves as a water molecule, forming a carbocation intermediate. This intermediate is stabilized by the electron-donating effect of the para-hydroxyl group on the phenyl ring. The carbocation can then rearrange to a more stable structure. A computational study on the related compound ephedrine (B3423809) identified a dehydrated molecule as a potential degradation intermediate.[1]
Q2: I am observing an unexpected peak in my HPLC chromatogram during a forced degradation study of this compound under acidic stress. What could it be?
A2: An unexpected peak appearing during acidic stress studies of this compound is likely a degradation product. A primary candidate for this degradant is the dehydrated form of the parent molecule. To tentatively identify this peak, you can use mass spectrometry (MS) to determine its molecular weight. The molecular weight of the dehydrated product would be 18 units (the mass of water) less than that of this compound. Further structural elucidation would require techniques like NMR spectroscopy.
Q3: My degradation study is showing very slow or incomplete degradation of this compound in acidic conditions. What can I do to enhance the degradation?
A3: If the degradation is proceeding too slowly, you can increase the severity of the stress conditions. This can be achieved by:
-
Increasing the acid concentration: Move from a lower concentration (e.g., 0.01N HCl) to a higher one (e.g., 0.1N or 1N HCl).
-
Increasing the temperature: Elevating the temperature (e.g., from 40°C to 60°C or 80°C) will accelerate the rate of most chemical reactions, including degradation.
-
Extending the exposure time: Increase the duration of the experiment to allow for more significant degradation to occur.
It is crucial to perform these adjustments in a controlled manner to achieve a target degradation of 5-20%, which is generally considered suitable for validating the stability-indicating power of an analytical method.
Q4: How can I prevent the degradation of this compound in my formulation if it is found to be unstable in acidic pH?
A4: If this compound is found to be unstable at a low pH, consider the following formulation strategies:
-
Buffering: Use a buffering system to maintain the pH of the formulation in a range where this compound is more stable.
-
Excipient selection: Ensure that none of the excipients in the formulation are acidic or contribute to a low pH environment.
-
Protection from light: In some cases, photodegradation can be exacerbated by acidic conditions. Storing the product in light-resistant packaging may be beneficial.
-
Solid dosage forms: If the instability is primarily in solution, developing a solid dosage form (e.g., tablets or capsules) can significantly improve stability.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| No degradation observed | Stress conditions are too mild. | Increase acid concentration, temperature, or duration of the study. |
| Analytical method is not stability-indicating. | Ensure your HPLC method can separate the parent peak from potential degradants. Check the peak purity of the parent compound using a photodiode array (PDA) detector. | |
| Excessive degradation (>20%) | Stress conditions are too harsh. | Decrease acid concentration, temperature, or duration of the study. |
| Multiple unknown peaks | Complex degradation pathway or secondary degradation. | Use a gradient HPLC method for better separation. Employ LC-MS/MS to identify the molecular weights and fragmentation patterns of the unknown peaks to propose their structures. |
| Poor peak shape for degradants | Co-elution of multiple degradants. | Optimize the HPLC method (e.g., change the mobile phase composition, gradient slope, or column chemistry). |
| Interaction of degradants with the stationary phase. | Adjust the pH of the mobile phase or use an ion-pairing reagent if the degradants are ionic. |
Quantitative Data Summary
The following table provides a hypothetical summary of data from a forced degradation study of this compound in 0.1N HCl at 60°C.
| Time (hours) | This compound (%) | Degradation Product 1 (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 100.0 |
| 2 | 95.2 | 4.7 | 99.9 |
| 4 | 90.5 | 9.3 | 99.8 |
| 8 | 82.1 | 17.5 | 99.6 |
| 12 | 74.8 | 24.6 | 99.4 |
| 24 | 60.3 | 39.1 | 99.4 |
Experimental Protocols
Protocol: Forced Degradation of this compound in Acidic Solution
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile).
-
Stress Conditions:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 0.1N hydrochloric acid.
-
Keep the flask in a water bath maintained at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Preparation for Analysis:
-
Immediately cool the withdrawn sample to room temperature.
-
Neutralize the sample by adding an appropriate volume of 0.1N sodium hydroxide.
-
Dilute the neutralized sample to the final volume with the mobile phase to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of a suitable buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 220 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.
-
Determine the mass balance to ensure that all degradation products are accounted for.
-
Visualizations
References
How to improve the sensitivity of p-HYDROXYNOREPHEDRINE detection by mass spectrometry
Welcome to the technical support center for the analysis of p-hydroxynorephedrine (PHN) by mass spectrometry. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and enhance detection sensitivity.
Troubleshooting Guide: Low Signal Intensity & Poor Sensitivity
Low signal intensity is a frequent challenge in the trace analysis of polar compounds like this compound. This guide provides a systematic approach to identifying and resolving the root causes of poor sensitivity in your LC-MS/MS workflow.
Q1: I am observing a very low or no signal for this compound. What are the first steps I should take?
A1: When encountering low signal intensity, it's crucial to perform a systematic check of your instrument and methodology. Loss of sensitivity can be a common issue, and it's important to rule out fundamental problems before delving into complex method optimization.[1]
Initial Troubleshooting Steps:
-
Verify System Performance: Infuse a tuning solution or run a system suitability check sample to confirm that the mass spectrometer is performing within specifications.[2] This helps determine if the issue is compound-specific or a general instrument problem.
-
Check for Leaks: Air leaks in the LC or MS system can lead to signal instability and a loss of sensitivity.[1] Use a leak detector to methodically check all fittings and connections from the solvent lines to the MS inlet.[1]
-
Inspect the Ion Source: Contamination of the ion source is a primary cause of declining signal intensity over time.[2]
-
Confirm Sample Integrity: Ensure the analyte has not degraded. If possible, prepare a fresh standard of PHN and inject it directly to verify its response.
Q2: My instrument seems to be working fine, but my PHN signal is still weak when analyzing biological samples. What should I investigate next?
A2: If the instrument is performing correctly, the issue likely lies within the sample preparation, chromatography, or ionization process. The primary suspect in biological matrices is the matrix effect , where co-eluting endogenous compounds interfere with the ionization of the target analyte, leading to ion suppression.[3][4][5]
Troubleshooting Workflow for Matrix Effects and Method Optimization:
Caption: A logical workflow for troubleshooting low sensitivity in PHN analysis.
Frequently Asked Questions (FAQs)
Sample Preparation & Matrix Effects
Q3: How can I effectively remove matrix interferences for PHN analysis in urine or plasma?
A3: Effective sample preparation is critical to minimize matrix effects and improve sensitivity.[3][6] The goal is to remove macromolecules like proteins and other endogenous compounds that can interfere with ionization.[6]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[7][8] For a compound like PHN, which is similar to amphetamines, a mixed-mode cation exchange (e.g., Plexa PCX) cartridge is often suitable.[9]
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for sample cleanup. It involves extracting the analyte into an immiscible organic solvent, leaving many interferences behind in the aqueous layer.[10]
-
Protein Precipitation (PPT): While simpler, PPT is often less clean than SPE or LLE. It involves adding a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[11] This method is fast but may not remove other small-molecule interferences.[12]
Q4: What is the best way to compensate for matrix effects that I cannot eliminate?
A4: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[3][7] A SIL-IS, such as this compound-D3, has nearly identical chemical and physical properties to the analyte. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[7]
Chromatography & Mass Spectrometry
Q5: Which LC column and mobile phase conditions are recommended for PHN?
A5: As a polar compound, PHN can be challenging to retain on standard reversed-phase columns.
-
Column Choice: A modern C18 column with superficially porous particles (e.g., Agilent Poroshell, Waters Cortecs) can provide good peak shape and efficiency.[9][13] For highly polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may also be considered.
-
Mobile Phase: An acidic mobile phase is typically used to ensure the protonation of basic analytes like PHN, which is necessary for good sensitivity in positive ion mode.[6] A common choice is a gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.[5]
Q6: Which ionization mode is better for PHN, ESI or APCI?
A6: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, but ESI is generally more common for compounds like PHN. However, ESI can be more susceptible to matrix effects than APCI.[11] If you are experiencing significant ion suppression with ESI, testing APCI is a worthwhile troubleshooting step as it can sometimes be less affected by matrix components.[11]
Derivatization for Sensitivity Enhancement
Q7: Can chemical derivatization improve my PHN signal? If so, what reagents should I consider?
A7: Yes, derivatization is a powerful strategy to dramatically increase sensitivity.[14] It works by adding a chemical moiety to the PHN molecule that improves its chromatographic retention and/or ionization efficiency.[14] For compounds with amine groups like PHN, several options exist.
-
Benefits: Derivatization can turn a polar molecule into a more hydrophobic one, leading to better retention on reversed-phase columns and moving it away from the early-eluting matrix interferences.[14] It can also introduce a permanently charged group or a group with high proton affinity, significantly boosting the signal in the mass spectrometer.[15]
Comparison of Derivatization Reagents for Amine-Containing Analogs
| Derivatization Reagent | Analyte Functional Group | Typical Sensitivity Enhancement | Key Advantages | Reference |
| Marfey's Reagent | Primary/Secondary Amines | Significant (not quantified) | Chiral separation, good ionization | [16] |
| Pentafluoropropionic Anhydride (PFPA) | Primary/Secondary Amines | High | Improves volatility for GC-MS, good for LC-MS | [17] |
| Heptafluorobutyric Anhydride (HFBA) | Primary/Secondary Amines | High | Improves volatility for GC-MS, good for LC-MS | [17] |
| Trimethylation (TrEnDi Reagent) | Primary/Secondary Amines | 1.2 to 24.2-fold | Creates a permanent positive charge, increases retention | [15] |
| Benzoyl Chloride | Primary/Secondary Amines | Up to 1,000-fold | Increases hydrophobicity and retention | [14] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for PHN from Urine
This protocol is a general guideline based on methods for similar analytes and should be optimized for your specific application.
Materials:
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., Bond Elut Plexa PCX, 30 mg, 3 mL)[9]
-
Urine sample, 0.5 mL
-
2% Formic Acid in water
-
Methanol
-
Elution Solvent: Freshly prepared 50:50:20 (v/v/v) ethyl acetate:methanol:ammonium hydroxide[9]
-
Reconstitution Solvent: 15:85 (v/v) methanol:water with 0.1% formic acid[9]
Procedure:
-
Sample Pre-treatment: To 0.5 mL of urine, add an internal standard and 1 mL of 2% formic acid. Vortex to mix.[9]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of 2% formic acid. Do not let the cartridge go dry.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Drying: Dry the cartridge under vacuum (10-15 in. Hg) for 5-10 minutes.[9]
-
Elution: Elute the analyte with 1 mL of the elution solvent into a clean collection tube.[9]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 0.5 mL of the reconstitution solvent.[9] Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram for SPE:
Caption: A step-by-step workflow for solid-phase extraction of PHN.
Protocol 2: Derivatization with Marfey's Reagent (General Procedure)
This protocol is adapted from a method for amphetamine enantiomers and serves as a starting point for PHN derivatization. Optimization of reagent volume and incubation time is recommended.[16]
Materials:
-
Sample extract (dried down) from SPE or LLE
-
Marfey's Reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide), 0.1% (w/v) in acetone
-
1M Hydrochloric Acid (HCl)
-
Heating block or water bath at 45°C
Procedure:
-
Ensure the sample extract containing PHN is completely dry.
-
Add 100 µL of 0.1% Marfey's reagent to the dried sample.[16]
-
Vortex briefly to mix.
-
Heat the sample at 45°C for 60 minutes.[16]
-
Allow the sample to cool to room temperature.
-
Add 40 µL of 1M HCl to stop the reaction.[16]
-
Vortex briefly.
-
Evaporate the sample to dryness under nitrogen at 45°C.[16]
-
Reconstitute the derivatized sample in a suitable mobile phase (e.g., 1 mL of 40:60 water:methanol) for LC-MS/MS analysis.[16]
References
- 1. gentechscientific.com [gentechscientific.com]
- 2. support.waters.com [support.waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a rapid and sensitive method for the quantitation of amphetamines in human plasma and oral fluid by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. it.restek.com [it.restek.com]
- 17. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Immunoassay Cross-Reactivity with p-HYDROXYNOREPHEDRINE: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential immunoassay cross-reactivity issues with p-hydroxynorephedrine. The following information is designed to assist researchers in identifying, understanding, and mitigating challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for immunoassay cross-reactivity?
A1: this compound (PHN), also known as 4-hydroxynorephedrine, is an active sympathomimetic metabolite of amphetamine in humans.[1] Due to its structural similarity to amphetamines, it can be recognized by antibodies used in immunoassays designed to detect amphetamines, leading to potential cross-reactivity. This can result in false-positive or inaccurate quantitative results.
Q2: What is the structural basis for this compound cross-reactivity in amphetamine immunoassays?
A2: Immunoassays rely on the specific binding of an antibody to its target antigen.[2] Cross-reactivity occurs when an antibody binds to a non-target molecule that shares a similar three-dimensional structure or key chemical features (epitopes) with the target antigen.[2] this compound shares the core phenethylamine (B48288) skeleton with amphetamine. The presence of the phenyl ring, the ethylamine (B1201723) side chain, and hydroxyl groups creates a structure that can fit into the binding site of some anti-amphetamine antibodies, leading to a cross-reaction. The degree of cross-reactivity is influenced by how the immunogen was prepared to generate the antibody.[3]
Q3: How is the cross-reactivity of this compound in an amphetamine immunoassay quantified?
A3: Cross-reactivity is typically expressed as a percentage. It is calculated by determining the concentration of the cross-reacting substance (this compound) required to produce the same response as a specific concentration of the target analyte (e.g., d-amphetamine) at the assay's cutoff level.
The formula for calculating percent cross-reactivity is:
% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant causing a Positive Result) x 100
For example, if the cutoff for a d-amphetamine assay is 300 ng/mL and a this compound concentration of 100,000 ng/mL is required to elicit a positive result, the cross-reactivity would be 0.3%.
Q4: My amphetamine immunoassay is showing a positive result, but I suspect it might be due to this compound. What should I do?
A4: A positive result from an initial immunoassay screen should be considered presumptive.[4] To confirm the presence of amphetamine and distinguish it from cross-reacting substances like this compound, a more specific confirmatory test is necessary. The gold standard for confirmation is a chromatographic method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5] These methods separate compounds based on their chemical properties and provide a definitive identification.
Q5: Can I reduce the risk of cross-reactivity with this compound in my immunoassay?
A5: While it may not be possible to completely eliminate cross-reactivity with a given immunoassay, understanding its potential is key. When selecting an immunoassay, review the manufacturer's package insert for a list of known cross-reactants and their reactivity levels.[2][6] If this compound is a known or suspected component in your samples, choosing an assay with lower documented cross-reactivity is advisable. Additionally, implementing confirmatory testing for all presumptive positive results is the most robust approach.
Quantitative Data Summary
The following table summarizes the cross-reactivity of this compound in a specific amphetamine immunoassay. It is important to note that cross-reactivity can vary significantly between different manufacturers and assay formats.[2] Always refer to the product-specific documentation for the most accurate information.
| Target Analyte | Assay Cutoff (ng/mL) | Cross-Reactant | Concentration for Positive Result (ng/mL) | Calculated Cross-Reactivity (%) |
| d-Amphetamine | 300 | This compound | 100,000 | 0.3% |
Data derived from a representative amphetamine urine drug test.[2]
Experimental Protocols
For laboratories needing to validate their immunoassays or troubleshoot suspected cross-reactivity, the following experimental protocols are provided.
Competitive ELISA for Cross-Reactivity Assessment
This protocol determines the degree to which this compound can compete with the target analyte (amphetamine) for antibody binding sites.
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with an amphetamine-protein conjugate (e.g., amphetamine-BSA) and incubate overnight.
-
Washing: Wash the plate to remove any unbound conjugate.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Competitive Reaction:
-
Prepare a standard curve of the target analyte (d-amphetamine).
-
Prepare a dilution series of the potential cross-reactant (this compound).
-
In separate wells, add the anti-amphetamine antibody simultaneously with either the d-amphetamine standards or the this compound dilutions.
-
Incubate to allow for competitive binding.
-
-
Washing: Wash the plate to remove unbound antibodies and analytes.
-
Detection: Add an enzyme-linked secondary antibody that binds to the primary antibody.
-
Substrate Addition: Add a chromogenic substrate. The intensity of the color produced is inversely proportional to the amount of analyte in the sample that has bound to the primary antibody.
-
Data Analysis:
-
Plot the standard curve for d-amphetamine.
-
Determine the concentration of this compound that causes a 50% reduction in signal (IC50).
-
Calculate the percent cross-reactivity using the IC50 values.
-
Spike and Recovery Experiment
This experiment assesses whether the presence of this compound in a sample matrix affects the measurement of the target analyte.
Methodology:
-
Sample Preparation:
-
Obtain a sample matrix (e.g., drug-free urine or serum) that is negative for the target analyte.
-
Prepare two sets of samples: one with the sample matrix and one with the standard assay buffer.
-
-
Spiking:
-
Spike a known concentration of the target analyte (d-amphetamine) into both the sample matrix and the assay buffer. This concentration should fall within the assay's dynamic range.
-
Spike a known concentration of this compound into a separate aliquot of the sample matrix.
-
Spike both d-amphetamine and this compound into another aliquot of the sample matrix.
-
-
Assay Performance: Run all prepared samples in the immunoassay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the concentration of the spiked analyte in each sample using the standard curve.
-
Determine the percent recovery using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100
-
A recovery rate between 80-120% is generally considered acceptable. Significant deviation from this range in the presence of this compound may indicate matrix interference or cross-reactivity.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to troubleshooting immunoassay cross-reactivity.
Caption: Conceptual diagram of specific binding versus cross-reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. content.veeabb.com [content.veeabb.com]
- 3. Immunoassays of amphetamines: immunogen structure vs antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. ohsu.edu [ohsu.edu]
Technical Support Center: Optimizing Chromatographic Resolution of p-HYDROXYNOREPHEDRINE from its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of p-hydroxynorephedrine from its isomers.
Troubleshooting Guide
Poor resolution, peak tailing, and inconsistent retention times are common challenges in the chromatographic separation of isomers. This guide provides a systematic approach to identifying and resolving these issues.
Table 1: Troubleshooting Common Issues in the Chromatographic Separation of this compound Isomers
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | Inappropriate column chemistry for chiral or positional isomers. | - For enantiomers, utilize a chiral stationary phase (CSP) such as a macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® V2) or a polysaccharide-based column (e.g., Chiralpak® AD-H).[1][2]- For diastereomers or positional isomers, a high-resolution reversed-phase C18 or Phenyl-Hexyl column may be sufficient.[3] |
| Mobile phase composition is not optimal (incorrect solvent strength or pH). | - Reversed-Phase: Adjust the organic modifier (methanol or acetonitrile) concentration. Increase the aqueous component to increase retention and potentially improve separation.[4]- Normal-Phase: Modify the polarity of the mobile phase by adjusting the ratio of non-polar (e.g., hexane) and polar (e.g., ethanol, isopropanol) solvents.[4]- pH Adjustment: For ionizable compounds like this compound, adjust the mobile phase pH to be approximately 2 units away from the analyte's pKa to ensure a single ionic form and improve peak shape. | |
| Inadequate method for enantiomers on an achiral column. | Consider pre-column derivatization with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard C18 column. | |
| Peak Tailing | Secondary interactions between the basic amine group of this compound and acidic silanol (B1196071) groups on the silica (B1680970) support. | - Add a competing base, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the silanol groups.- Use a column with end-capping or a base-deactivated stationary phase. |
| Column overload due to high sample concentration. | Reduce the sample concentration or injection volume. | |
| Column contamination or degradation. | - Flush the column with a strong solvent.- If performance does not improve, replace the column. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a consistent and elevated temperature (e.g., 30-40 °C) for improved reproducibility. |
| Mobile phase instability or improper preparation. | - Prepare fresh mobile phase daily.- Ensure accurate pH measurement and thorough mixing of mobile phase components.- Degas the mobile phase before use to prevent bubble formation. | |
| System leaks or pump malfunction. | Check for leaks in fittings and connections. Monitor pump pressure for stability. | |
| Co-elution of Isomers | Insufficient selectivity of the stationary phase. | Screen different types of chiral stationary phases (e.g., polysaccharide vs. protein-based) or different achiral phases (e.g., C18 vs. Phenyl vs. Cyano). |
| Inappropriate mobile phase additives. | For chiral separations, the type and concentration of the acidic and basic additives (e.g., acetic acid, ammonium (B1175870) hydroxide) can significantly impact selectivity.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers?
A1: this compound has two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers). These isomers are often structurally very similar, leading to co-elution or poor resolution in standard chromatographic systems. The primary challenges are achieving baseline separation for accurate quantification and developing a robust and reproducible method. Additionally, as a metabolite of amphetamine, it is often present in complex biological matrices at low concentrations.[5][6]
Q2: Which chromatographic mode is most effective for separating this compound enantiomers?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for the direct separation of enantiomers.[1] This involves using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. For compounds like this compound, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based (e.g., vancomycin (B549263) or teicoplanin) CSPs are often successful.[1][2]
Q3: Can I separate this compound enantiomers on a standard C18 column?
A3: Direct separation of enantiomers is not possible on an achiral column like a C18. However, an indirect method can be used. This involves pre-column derivatization of the this compound sample with a chiral derivatizing agent. This reaction converts the enantiomeric pair into a pair of diastereomers, which have different physicochemical properties and can be separated on a standard reversed-phase column.
Q4: How do I choose the optimal mobile phase for a chiral separation?
A4: The optimal mobile phase depends on the chiral stationary phase being used. For many polysaccharide-based CSPs, normal-phase (e.g., hexane/ethanol) or polar organic modes (e.g., acetonitrile (B52724) or methanol (B129727) with acidic/basic additives) are common.[4] For macrocyclic glycopeptide columns, polar ionic mobile phases, such as methanol with small amounts of acetic acid and ammonium hydroxide, are often effective.[2] Method development typically involves screening different solvent compositions and additive concentrations to find the best selectivity and resolution.
Q5: What role does temperature play in the chiral separation of this compound isomers?
A5: Column temperature is a critical parameter in chiral HPLC. Operating at sub-ambient or elevated temperatures can sometimes significantly improve resolution by altering the thermodynamics of the chiral recognition mechanism. It is important to use a column oven to maintain a stable temperature to ensure reproducible retention times and resolution.
Experimental Protocols
While specific, validated protocols for this compound are not widely published, the following example methodologies, based on the successful separation of structurally similar norephedrine (B3415761) and related compounds, can serve as excellent starting points for method development.
Protocol 1: Chiral HPLC for Enantiomeric Separation (Direct Method)
This protocol is a starting point for the direct separation of this compound enantiomers using a macrocyclic glycopeptide-based chiral stationary phase.
-
Column: Astec® CHIROBIOTIC® V2 (250 x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: Methanol / Acetic Acid / Ammonium Hydroxide (100 / 0.1 / 0.02 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Protocol 2: Reversed-Phase HPLC for Diastereomer Separation (Indirect Method)
This protocol can be used for the separation of derivatized this compound diastereomers on a standard C18 column.
-
Derivatization Step: React the this compound sample with a chiral derivatizing agent (e.g., Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide, also known as Marfey's reagent) according to established procedures to form diastereomers.
-
Column: High-resolution C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or Mass Spectrometry (MS).
-
Injection Volume: 10 µL.
-
Sample Preparation: After derivatization, dissolve the dried residue in a 50:50 mixture of Mobile Phase A and B.
Data Presentation
The following table provides hypothetical, yet realistic, quantitative data that could be expected when developing a method for the separation of this compound isomers, based on data for similar compounds.
Table 2: Example Quantitative Data for Different Chromatographic Approaches
| Parameter | Method 1: Chiral HPLC (Direct) | Method 2: RP-HPLC of Diastereomers (Indirect) |
| Column | Astec® CHIROBIOTIC® V2 | C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Methanol / 0.1% Acetic Acid / 0.02% NH4OH | Gradient: Water/Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| t_R_ (Isomer 1) | 8.2 min | 10.5 min |
| t_R_ (Isomer 2) | 9.5 min | 11.2 min |
| Resolution (R_s_) | > 1.5 | > 2.0 |
| Selectivity (α) | 1.18 | 1.08 |
| Theoretical Plates (N) | > 8000 | > 12000 |
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the analysis of this compound.
Caption: Metabolic conversion of amphetamine to this compound.[5][7]
Caption: General experimental workflow for isomer analysis by HPLC.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [Separation of norephedrine enantiomers by high performance liquid chromatography (HPLC) with urea derivative as chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Metabolism of amphetamine after acute and chronic administration to the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
Preventing enzymatic degradation of p-HYDROXYNOREPHEDRINE during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the enzymatic degradation of p-hydroxynorephedrine (PHN) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PHN) and why is its stability a concern during sample analysis?
A1: this compound (PHN), an active sympathomimetic metabolite of amphetamine, is susceptible to enzymatic degradation in biological samples.[1][2] This instability can lead to inaccurate quantification in pharmacokinetic and toxicokinetic studies, compromising the reliability of experimental results. Key enzymes responsible for its metabolism include Cytochrome P450 2D6 (CYP2D6), Dopamine β-hydroxylase (DBH), Monoamine Oxidase (MAO), Catechol-O-methyltransferase (COMT), and Sulfotransferases (SULTs).
Q2: What are the primary enzymatic pathways responsible for PHN degradation?
A2: PHN is primarily metabolized through several enzymatic pathways. As a catecholamine-like structure, it is a substrate for enzymes that degrade neurotransmitters. The main pathways include:
-
Oxidation: Catalyzed by Monoamine Oxidase (MAO).
-
O-methylation: Mediated by Catechol-O-methyltransferase (COMT).
-
Sulfation: Carried out by Sulfotransferases (SULTs).
-
Hydroxylation: Primarily by Cytochrome P450 2D6 (CYP2D6).
-
Beta-hydroxylation: Catalyzed by Dopamine β-hydroxylase (DBH).[1][2]
Q3: What are the general principles for preventing enzymatic degradation of PHN in biological samples?
A3: The fundamental strategies to prevent enzymatic degradation involve:
-
Temperature Control: Keeping samples at low temperatures (e.g., on ice during processing and frozen at -20°C or -80°C for storage) to slow down enzymatic activity.
-
pH Control: Maintaining an optimal pH to inhibit pH-sensitive enzymes.
-
Enzyme Inhibition: Adding specific inhibitors to the sample collection tubes or during sample processing to block the activity of degrading enzymes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Low Analyte Recovery
Problem: Consistently low recovery of PHN from spiked quality control (QC) samples.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Enzymatic Degradation | 1. Immediate Cooling: Collect and process blood/urine samples on ice. 2. Add Enzyme Inhibitors: Use a cocktail of inhibitors in the collection tubes (see Table 1). 3. pH Adjustment: Adjust the sample pH to a range that minimizes enzymatic activity (typically acidic). |
| Suboptimal Extraction | 1. Optimize Extraction Method: Evaluate different extraction techniques (e.g., solid-phase extraction, liquid-liquid extraction). 2. Solvent Selection: Ensure the extraction solvent is appropriate for the polarity of PHN. |
| Adsorption to Surfaces | 1. Use Silanized Glassware: Prevents adsorption of the analyte to glass surfaces. 2. Check Container Material: Use polypropylene (B1209903) tubes, which tend to have lower binding affinity for many compounds compared to other plastics. |
High Variability in Results
Problem: Inconsistent and non-reproducible PHN concentrations across replicate samples.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | 1. Standardize Procedures: Ensure all samples are handled with consistent timing and temperature conditions from collection to analysis. 2. Thorough Mixing: Vortex samples adequately after adding internal standards and other reagents. |
| Matrix Effects in LC-MS/MS | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. 2. Optimize Chromatographic Separation: Ensure PHN is separated from co-eluting matrix components that can cause ion suppression or enhancement. 3. Evaluate Different Ionization Sources: Compare APCI and ESI to see which provides a more stable signal for PHN in the specific matrix. |
| Incomplete Enzyme Inhibition | 1. Verify Inhibitor Concentration: Ensure the concentration of enzyme inhibitors is sufficient for the sample volume and expected enzyme activity. 2. Pre-incubation: Allow a short pre-incubation time after adding inhibitors before proceeding with the extraction. |
Data Presentation: Enzyme Inhibitors and Storage Conditions
Table 1: Recommended Enzyme Inhibitors for PHN Stabilization
| Target Enzyme | Inhibitor Class | Specific Examples | Typical Concentration |
| COMT | Nitrocatechols | Entacapone, Tolcapone | 10-50 µM |
| MAO | MAO-A/B Inhibitors | Pargyline, Moclobemide | 10-50 µM |
| SULTs | General Inhibitors | Salicylamide, Dichloronitrophenol | 50-100 µM |
| CYP2D6 | Azole compounds | Quinidine, Ketoconazole | 1-10 µM |
| DBH | Chelating agents | Disulfiram, Nepicastat | 10-100 µM |
Table 2: Effect of Storage Conditions on Catecholamine Stability (General Guidance Applicable to PHN)
| Condition | Temperature | Duration | Expected Stability |
| Short-term | Room Temperature (20-25°C) | < 2 hours | Significant degradation without stabilizers. |
| Refrigerated (2-8°C) | Up to 24 hours | Moderate stability, inhibitors recommended. | |
| Long-term | Frozen (-20°C) | Up to 6 months | Good stability, especially with inhibitors. |
| Ultra-low (-80°C) | > 6 months | Excellent stability. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Preparation for PHN Analysis
-
Collection:
-
Collect whole blood into pre-chilled vacuum tubes containing EDTA as an anticoagulant.
-
Immediately place the collected tubes on ice.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood samples at 2,000-3,000 x g for 10 minutes at 4°C.
-
-
Stabilization:
-
Transfer the plasma to a clean, pre-chilled polypropylene tube.
-
To each 1 mL of plasma, add a cocktail of enzyme inhibitors (refer to Table 1 for suggested inhibitors and concentrations). A common starting point is a combination of a COMT inhibitor (e.g., 25 µM Entacapone) and a MAO inhibitor (e.g., 25 µM Pargyline).
-
Gently vortex the sample for 10 seconds.
-
-
Storage:
-
If analysis is not performed immediately, store the stabilized plasma samples at -80°C.
-
-
Extraction (Example using Solid-Phase Extraction - SPE):
-
Condition a mixed-mode cation exchange SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the PHN with an appropriate solvent (e.g., methanol (B129727) containing 5% ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Urine Sample Collection and Preparation for PHN Analysis
-
Collection:
-
Collect urine in a clean polypropylene container.
-
Immediately cool the sample on ice.
-
-
Stabilization:
-
Measure the pH of the urine. If the pH is > 7, adjust to approximately pH 6 with a small volume of acid (e.g., 1M HCl) to inhibit bacterial growth and some enzymatic activity.
-
For enhanced stability, especially if analysis is delayed, add a cocktail of enzyme inhibitors as described for plasma.
-
-
Storage:
-
Store the stabilized urine samples at -20°C or lower if not analyzed immediately.
-
-
Extraction (Example using "Dilute and Shoot" for a simpler workflow):
-
Thaw the urine sample and vortex to ensure homogeneity.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulate matter.
-
Take an aliquot of the supernatant and dilute it with the initial mobile phase (e.g., 1:10 dilution).
-
Add the internal standard.
-
Vortex and inject directly into the LC-MS/MS system.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General workflow for PHN stability assessment.
Caption: Troubleshooting low PHN recovery.
References
Technical Support Center: Solid-Phase Extraction (SPE) of p-Hydroxynorephedrine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common issue of low recovery of p-hydroxynorephedrine during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My recovery of this compound is consistently low. What are the most likely causes?
Low recovery is a frequent issue in SPE and can stem from several factors throughout the extraction process. The most common culprits are:
-
Inappropriate Sorbent Selection: this compound is a polar compound with a basic amine group. Using a purely reversed-phase (e.g., C18) sorbent may not provide sufficient retention.[1]
-
Incorrect Sample pH: For effective retention on a cation exchange sorbent, the sample pH must be adjusted to ensure the amine group of this compound is positively charged.[2]
-
Suboptimal Wash Steps: The wash solvent may be too strong, causing the analyte to be prematurely eluted from the cartridge.
-
Inefficient Elution: The elution solvent may not be strong enough or of the correct pH to disrupt the interaction between this compound and the sorbent.[3]
-
Analyte Breakthrough: The analyte may not be retained on the sorbent during the loading step and is lost in the load fraction.
To diagnose the issue, it is recommended to collect and analyze each fraction (load, wash, and elution) to determine at which step the analyte is being lost.
Q2: What type of SPE sorbent is best suited for this compound?
Given that this compound is a polar molecule containing a basic amine functional group, a mixed-mode solid-phase extraction (SPE) approach is highly recommended.[2][4] Specifically, a sorbent with both reversed-phase and strong cation exchange (SCX) properties is ideal.[5]
-
The cation exchange mechanism provides strong retention of the positively charged amine group.
-
The reversed-phase backbone offers secondary retention mechanisms.
This dual retention mechanism allows for more rigorous washing steps to remove matrix interferences without losing the analyte, ultimately leading to a cleaner extract and potentially higher recovery.[4]
Q3: How should I prepare my sample before loading it onto the SPE cartridge?
Proper sample pretreatment is critical for optimal retention. For this compound using a cation exchange mechanism, the primary goal is to ensure the analyte is in its ionized (positively charged) state.
-
pH Adjustment: Adjust the sample pH to be at least 2 pH units below the pKa of the primary amine group of this compound. A common approach for similar compounds is to adjust the sample pH to approximately 6.0 using a buffer, such as 100 mM phosphate (B84403) buffer.[6]
-
Dilution: For viscous samples like plasma or serum, dilution with the loading buffer is recommended to reduce viscosity and improve flow characteristics through the sorbent bed.
-
Particulate Removal: If your sample contains particulates, it should be centrifuged or filtered prior to loading to prevent clogging of the SPE cartridge.
Q4: I'm losing my analyte during the wash step. What should I change?
If this compound is being detected in your wash fraction, your wash solvent is likely too strong. Here are some adjustments to consider:
-
Decrease Organic Content: If using a mixed-mode sorbent, the initial washes should be with an aqueous solution (e.g., 0.1 M HCl) to remove polar interferences, followed by a less polar solvent like methanol (B129727) to remove hydrophobic interferences.[6] If analyte loss is observed with the organic wash, consider reducing the percentage of the organic solvent.
-
Maintain Acidic Conditions: Ensure your aqueous wash solutions are acidic to keep the analyte protonated and strongly bound to the cation exchange sorbent.
Q5: My analyte is not eluting from the cartridge. How can I improve elution?
If this compound is retained on the sorbent and not found in the elution fraction, your elution solvent is not strong enough to disrupt the sorbent-analyte interactions. To elute a basic compound from a strong cation exchange sorbent, you need to neutralize the charge on the analyte.
-
Increase pH: The elution solvent should be basic. A common strategy is to use a mixture of a non-polar solvent with a volatile base. A widely used elution solvent for amphetamine-like compounds is a mixture of ethyl acetate, isopropanol, and ammonium (B1175870) hydroxide (B78521) (e.g., 78:20:2 v/v/v) .[6] The ammonium hydroxide neutralizes the charge on the this compound, releasing it from the cation exchange sorbent.
-
Solvent Composition: The organic solvent component (e.g., ethyl acetate, isopropanol, methylene (B1212753) chloride) disrupts the secondary reversed-phase interactions.[6][7]
-
Multiple Elutions: Consider eluting with two smaller aliquots of the elution solvent instead of one large volume to improve efficiency.
Experimental Protocols
Below are detailed methodologies for a mixed-mode SPE protocol suitable for the extraction of this compound and similar compounds from a biological matrix like plasma or urine.
Optimized Mixed-Mode Cation Exchange SPE Protocol
This protocol is adapted from established methods for amphetamine and its metabolites.[5][6]
| Step | Procedure |
| 1. Sample Pre-treatment | To 1 mL of plasma/urine, add an internal standard and 2 mL of 100 mM phosphate buffer (pH 6.0). Vortex to mix. |
| 2. Sorbent Conditioning | Condition a mixed-mode strong cation exchange SPE cartridge (e.g., Clean Screen® DAU, 130 mg) with 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the sorbent to dry between steps. |
| 3. Sample Loading | Load the pre-treated sample onto the conditioned cartridge at a slow and steady flow rate of 1-2 mL/minute. |
| 4. Wash Step 1 (Polar Interferences) | Wash the cartridge with 3 mL of 0.1 M HCl. |
| 5. Wash Step 2 (Non-polar Interferences) | Wash the cartridge with 3 mL of methanol. |
| 6. Sorbent Drying | Dry the cartridge under high vacuum or positive pressure for 5-10 minutes to remove residual solvent. |
| 7. Elution | Elute the analyte with 3 mL of a freshly prepared mixture of ethyl acetate:isopropanol:ammonium hydroxide (78:20:2 v/v/v). Collect the eluate at a flow rate of 1-2 mL/minute. |
| 8. Evaporation & Reconstitution | Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase). |
Data Presentation
Table 1: Troubleshooting Guide for Low Recovery of this compound
| Symptom | Potential Cause | Recommended Action |
| Analyte found in load fraction | Inappropriate sorbent; Incorrect sample pH | Use a mixed-mode cation exchange sorbent. Ensure sample pH is acidic (e.g., pH 6.0). |
| Analyte found in wash fraction | Wash solvent is too strong | Decrease the organic content of the wash solvent. Ensure aqueous wash is acidic. |
| Analyte not found in any fraction | Inefficient elution; Irreversible binding | Use a basic elution solvent (e.g., containing ammonium hydroxide). Increase elution volume or perform a second elution. |
| Inconsistent recoveries | Inconsistent flow rates; Sorbent drying out | Maintain a consistent, slow flow rate (1-2 mL/min). Do not let the sorbent dry between conditioning and loading. |
Visualizations
This compound as a False Neurotransmitter
This compound acts as a "false neurotransmitter" by displacing norepinephrine (B1679862) from synaptic vesicles in adrenergic neurons.[8][9][10] When an action potential arrives, this compound is released instead of norepinephrine, leading to a diminished postsynaptic response as it has lower intrinsic activity at adrenergic receptors.
Caption: Workflow of this compound as a false neurotransmitter.
Adrenergic Receptor Signaling Pathway
Upon binding to adrenergic receptors, a signaling cascade is initiated. Norephedrine isomers show high activity at α1-adrenergic receptors.[11] Additionally, β1-adrenergic receptors can activate distinct signaling pathways.[12] The diagram below illustrates a simplified, plausible signaling pathway following adrenergic receptor activation.
References
- 1. agilent.com [agilent.com]
- 2. biotage.com [biotage.com]
- 3. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 4. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. unitedchem.com [unitedchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Effects of a false neurotransmitter, this compound, on the function of adrenergic neurons in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a False Neurotransmitter, this compound, on the Function of Adrenergic Neurons in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. False neurotransmitter - Wikipedia [en.wikipedia.org]
- 11. Adrenergic receptor subtype activation by (+)-, (-)- and (+/-)-norephedrine in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β1-Adrenergic receptors activate two distinct signaling pathways in striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing inconsistent results in p-HYDROXYNOREPHEDRINE receptor binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in p-HYDROXYNOREPHEDRINE (PHN) receptor binding assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound (PHN)?
Q2: What is a suitable radioligand for studying PHN binding to alpha-1 adrenergic receptors?
A2: A commonly used radioligand for alpha-1 adrenergic receptor binding assays is [³H]-Prazosin. Prazosin is a high-affinity antagonist for alpha-1 adrenergic receptors and is suitable for competitive binding assays where unlabeled ligands, such as PHN, can be evaluated for their ability to displace it.
Q3: What are the key sources of variability in receptor binding assays?
A3: Several factors can contribute to inconsistent results, including:
-
Pipetting errors: Inaccurate dispensing of reagents, especially the radioligand or competitor, can significantly impact results.
-
Temperature fluctuations: Binding affinity can be temperature-dependent. Maintaining a consistent temperature throughout the incubation is critical.
-
Inconsistent incubation times: Assays must reach equilibrium for accurate determination of binding parameters. Incubation times that are too short will lead to an underestimation of binding.
-
Variable membrane preparation quality: The concentration and integrity of the receptor in the membrane preparation are crucial for reproducible results.
-
High non-specific binding: This can mask the specific binding signal and is a common source of error.
Troubleshooting Guide
Below are common issues encountered during this compound receptor binding assays and their potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding (NSB) | 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. "Sticky" compound or radioligand. 4. Inadequate washing. | 1. Use a radioligand concentration at or below the Kd. 2. Pre-treat filters with 0.5% polyethyleneimine (PEI). Include bovine serum albumin (BSA) at 0.1-1% in the assay buffer. 3. Add a detergent like 0.01% Triton X-100 to the assay buffer. 4. Increase the number and volume of washes with ice-cold wash buffer. |
| Low Specific Binding Signal | 1. Low receptor concentration or inactive receptors. 2. Radioligand concentration is too low. 3. Short incubation time. 4. Incorrect buffer composition (pH, ions). | 1. Prepare fresh membrane fractions and verify receptor expression. Ensure proper storage at -80°C. 2. Ensure the radioligand concentration is appropriate for the receptor density (ideally near the Kd). 3. Optimize the incubation time to ensure equilibrium is reached. 4. Verify the pH and ionic strength of all buffers. Adrenergic receptor binding can be sensitive to divalent cations. |
| High Variability Between Replicates | 1. Inconsistent pipetting. 2. Temperature gradients across the incubation plate. 3. Incomplete mixing of reagents. 4. Edge effects in the microplate. | 1. Use calibrated pipettes and proper technique. Consider using automated liquid handlers for high-throughput assays. 2. Ensure uniform temperature during incubation by using a water bath or a temperature-controlled incubator. 3. Gently mix the assay plate after adding all reagents. 4. Avoid using the outer wells of the plate or ensure they are filled with buffer to maintain humidity. |
| Inconsistent IC50/Ki Values | 1. Assay has not reached equilibrium. 2. Ligand depletion. 3. Incorrectly determined Kd of the radioligand. 4. Competitor (PHN) degradation. | 1. Perform a time-course experiment to determine the time to reach equilibrium. 2. Ensure that the total amount of radioligand bound is less than 10% of the total added. If necessary, reduce the receptor concentration. 3. Accurately determine the Kd of the radioligand under your specific assay conditions through saturation binding experiments. 4. Ensure the stability of PHN in the assay buffer and at the incubation temperature. |
Data Presentation
| Compound | Receptor Subtype | Radioligand | Preparation | Ki (nM) |
| (-)-Norephedrine | Alpha-1 | [³H]-Prazosin | Rat Brain Membranes | ~1,500 |
| Prazosin | Alpha-1A | [³H]-Prazosin | Cloned Human | 0.2 |
| Prazosin | Alpha-1B | [³H]-Prazosin | Cloned Human | 0.3 |
| Prazosin | Alpha-1D | [³H]-Prazosin | Cloned Human | 0.5 |
| Epinephrine | Alpha-1 | [³H]-Prazosin | Bovine Aorta | High Affinity: ~10 Low Affinity: ~4,500 |
| Norepinephrine (B1679862) | Alpha-1 | [³H]-Prazosin | Bovine Aorta | High Affinity: ~18 Low Affinity: ~5,000 |
Note: Ki values can vary depending on the tissue preparation, radioligand used, and specific assay conditions. The data for norephedrine (B3415761) is an approximation based on its known lower potency compared to primary catecholamines.
Experimental Protocols
Alpha-1 Adrenergic Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay using [³H]-Prazosin to determine the binding affinity of this compound for the alpha-1 adrenergic receptor in rat brain membranes.
Materials:
-
Membrane Preparation: Rat cortical membranes expressing alpha-1 adrenergic receptors.
-
Radioligand: [³H]-Prazosin (specific activity ~70-90 Ci/mmol).
-
Unlabeled Competitor: this compound (PHN).
-
Non-Specific Binding Control: Phentolamine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Thaw the rat cortical membrane preparation on ice.
-
Dilute the membranes in assay buffer to a final concentration that results in specific binding being less than 10% of the total added radioligand.
-
Prepare serial dilutions of this compound in assay buffer.
-
Set up the assay plate as follows in a total volume of 250 µL:
-
Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Prazosin (at a final concentration close to its Kd, e.g., 0.2-0.5 nM) + 150 µL Membrane Preparation.
-
Non-Specific Binding (NSB): 50 µL Phentolamine (10 µM final concentration) + 50 µL [³H]-Prazosin + 150 µL Membrane Preparation.
-
Competition Binding: 50 µL of each this compound dilution + 50 µL [³H]-Prazosin + 150 µL Membrane Preparation.
-
-
Incubate the plate at 25°C for 60 minutes with gentle shaking to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value of PHN.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([³H]-Prazosin).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Caption: Workflow for a competitive receptor binding assay.
Caption: Alpha-1 adrenergic receptor signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Blood pressure and heart rate response evoked by p-hydroxyamphetamine and by this compound II. A quantitative assessment of the role of amphetamine metabolites in acute responses evoked by d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a False Neurotransmitter, this compound, on the Function of Adrenergic Neurons in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a false neurotransmitter, this compound, on the function of adrenergic neurons in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression for p-HYDROXYNOREPHEDRINE in LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for the LC-MS/MS analysis of p-hydroxynorephedrine.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, offering step-by-step solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
-
Question: My this compound peak is showing significant tailing or fronting. What are the likely causes and how can I fix it?
-
Answer: Poor peak shape for polar compounds like this compound is a common issue in reversed-phase chromatography. Here’s a troubleshooting workflow:
Troubleshooting workflow for poor peak shape.
Issue 2: Low Signal Intensity or Complete Signal Loss for this compound
-
Question: I am observing a very low signal, or no signal at all, for this compound, especially in my biological samples. What could be the cause?
-
Answer: This is a classic sign of significant ion suppression. Co-eluting matrix components are likely interfering with the ionization of your analyte in the mass spectrometer source.
Workflow to mitigate low signal intensity.
Issue 3: Poor Retention of this compound on a C18 Column
-
Question: My this compound peak is eluting at or very near the void volume of my C18 column. How can I increase its retention time?
-
Answer: this compound is a polar compound and often exhibits poor retention on traditional C18 columns. Here are some strategies to improve retention:
-
Modify the Mobile Phase: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase.
-
Alternative Chromatography:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining polar compounds.
-
Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange functionalities, providing multiple retention mechanisms for polar and charged analytes.
-
Use a Polar-Endcapped or Polar-Embedded Reversed-Phase Column: These columns are designed to have better retention for polar analytes than traditional C18 columns.
-
-
Frequently Asked Questions (FAQs)
Sample Preparation
-
What is the most effective sample preparation technique to minimize ion suppression for this compound in urine? While "dilute-and-shoot" is the simplest method, it often leads to significant matrix effects.[1][2] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components.[3][4] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for polar, ionizable compounds like this compound.[1][3]
-
Can I use protein precipitation for plasma samples? Protein precipitation is a quick method for plasma sample preparation, but it may not effectively remove phospholipids, which are known to cause significant ion suppression. If you use protein precipitation, consider a subsequent clean-up step or a phospholipid removal plate.
Liquid Chromatography
-
Which is better for this compound analysis: Reversed-Phase or HILIC? Both can be used, but they offer different advantages.
-
Reversed-Phase (with a suitable column): Can provide good separation, but may require careful method development to achieve sufficient retention.
-
HILIC: Generally provides better retention for highly polar compounds like this compound. It can also lead to increased sensitivity in the MS due to the high organic content of the mobile phase.
-
-
What are typical mobile phase additives for this compound analysis? Formic acid (0.1%) is commonly used to improve peak shape and promote ionization in positive ion mode. Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can be used as buffering agents, especially in HILIC.
Mass Spectrometry
-
What are the typical MRM transitions for this compound? For this compound (assuming it is analyzed as norephedrine, as they are isomers and often referred to interchangeably in a general context), common MRM transitions in positive ion mode would be based on its precursor ion [M+H]+ at m/z 152.1. Common product ions include m/z 134.0, 117.0, and 115.0.[5] It is crucial to optimize the collision energy for each transition on your specific instrument to achieve the best sensitivity.
-
Should I use a stable isotope-labeled internal standard? Yes, using a stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended. It will co-elute with the analyte and experience similar ion suppression or enhancement, leading to more accurate and precise quantification.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of amphetamine-like substances in urine using different sample preparation and chromatographic techniques. Note: Data for closely related compounds are used as a proxy where specific data for this compound was not available.
Table 1: Comparison of Sample Preparation Techniques for Amphetamine-like Compounds in Urine
| Sample Preparation Method | Typical Recovery (%) | Typical Matrix Effect (%) | Reference |
| Dilute-and-Shoot | Not Applicable | Can be significant (>50% suppression) | [2] |
| Liquid-Liquid Extraction (LLE) | 85 - 116 | < 20% suppression/enhancement | [6] |
| Solid-Phase Extraction (SPE) - Mixed Mode | > 85 | < 15% suppression | [3][4] |
| Dispersive SPE (d-SPE) | 95.6 - 111 | < 20% suppression/enhancement | [6] |
Table 2: Chromatographic Conditions for the Analysis of this compound and Related Compounds
| Parameter | Reversed-Phase Method | HILIC Method |
| Column | C18, Biphenyl, or Polar-Endcapped | Amide, Silica, or Zwitterionic |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (B129727) | Acetonitrile with 0.1% Formic Acid |
| Typical Gradient | Start with low %B, ramp up to high %B | Start with high %B, ramp down to low %B |
| Advantages | Widely available columns, robust | Better retention for polar analytes, potential for higher MS sensitivity |
| Disadvantages | Poor retention for very polar compounds | Longer column equilibration times |
Experimental Protocols
Protocol 1: Sample Preparation of Urine using Mixed-Mode Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 500 µL of urine, add 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6) and the internal standard. Vortex to mix.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of the buffer used in the pre-treatment step.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of deionized water to remove salts and other polar interferences.
-
Wash with 1 mL of an acidic solution (e.g., 0.1 M acetic acid) to remove neutral and acidic interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the this compound with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide (B78521) in methanol or a mixture of ethyl acetate and isopropanol (B130326) with ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis using HILIC
-
LC System: An HPLC or UHPLC system.
-
Column: A HILIC column (e.g., Amide, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 - 1.0 min: 95% B
-
1.0 - 5.0 min: Ramp to 50% B
-
5.0 - 5.1 min: Ramp to 95% B
-
5.1 - 7.0 min: Hold at 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound (as Norephedrine): Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) (e.g., 152.1 > 134.0, 152.1 > 117.0).
-
Internal Standard (e.g., this compound-d3): Monitor the corresponding mass shift.
-
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity of this compound.
References
Validation & Comparative
p-Hydroxynorephedrine vs. Ephedrine: A Comparative Analysis of Stereochemistry and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of p-hydroxynorephedrine and ephedrine (B3423809), focusing on their stereochemistry and pharmacological activity. The information presented is supported by experimental data to offer an objective analysis for research and drug development purposes.
Stereochemistry
Both this compound and ephedrine are phenylpropanolamine compounds with two chiral centers, resulting in four possible stereoisomers for each. The spatial arrangement of the hydroxyl (-OH) and methyl (-CH3) groups significantly influences their interaction with adrenergic receptors and, consequently, their pharmacological effects.
Ephedrine naturally occurs as the (1R,2S)-(-)-ephedrine and (1S,2S)-(+)-pseudoephedrine isomers. The other two isomers, (1S,2R)-(+)-ephedrine and (1R,2R)-(-)-pseudoephedrine, can be synthesized. The erythro isomers are designated as ephedrine, while the threo isomers are known as pseudoephedrine.
This compound , a metabolite of amphetamine, also possesses four stereoisomers. The stereochemical configuration of this compound formed in vivo is dependent on the stereochemistry of the parent amphetamine molecule.
Pharmacological Activity
The pharmacological profiles of this compound and ephedrine differ significantly in their mechanism of action and effects on the sympathetic nervous system.
Ephedrine is classified as a mixed-acting sympathomimetic amine. Its effects are mediated through two primary mechanisms:
-
Direct Agonism: Ephedrine directly stimulates α- and β-adrenergic receptors, although with lower affinity than endogenous catecholamines like norepinephrine (B1679862).
-
Indirect Sympathomimetic Action: It triggers the release of norepinephrine from presynaptic nerve terminals, thereby indirectly activating adrenergic receptors.
This dual mechanism results in a range of physiological responses, including increased heart rate, blood pressure, and bronchodilation.
This compound , in contrast, primarily acts as a false neurotransmitter . This means it is taken up into presynaptic noradrenergic neurons and stored in synaptic vesicles, displacing norepinephrine. Upon nerve stimulation, this compound is released instead of norepinephrine. Since this compound has significantly lower intrinsic activity at postsynaptic adrenergic receptors compared to norepinephrine, its release leads to a diminished sympathetic response. This can result in a decrease in blood pressure.
Quantitative Comparison of Adrenergic Receptor Binding Affinity
The following table summarizes the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of ephedrine stereoisomers for various adrenergic receptor subtypes. A lower Ki or EC50 value indicates a higher affinity or potency, respectively.
| Adrenergic Receptor Subtype | Ephedrine Stereoisomer | Ki (nM) | EC50 (µM) |
| α1A-Adrenergic | (-)-Ephedrine | >10000[1] | - |
| α2A-Adrenergic | (-)-Ephedrine | 648 ± 84 | - |
| (+)-Ephedrine | 2300 ± 900 | - | |
| (-)-Pseudoephedrine | 2011 ± 571 | - | |
| α2B-Adrenergic | (-)-Ephedrine | 708 ± 100 | - |
| (-)-Pseudoephedrine | 1870 ± 175 | - | |
| α2C-Adrenergic | (-)-Pseudoephedrine | 1220 ± 164 | - |
| β1-Adrenergic | (1R,2S)-(-)-Ephedrine | - | 0.5[2] |
| (1S,2R)-(+)-Ephedrine | - | 72[2] | |
| (1S,2S)-(+)-Pseudoephedrine | - | 309[2] | |
| (1R,2R)-(-)-Pseudoephedrine | - | 1122[2] | |
| β2-Adrenergic | (1R,2S)-(-)-Ephedrine | - | 0.36[2] |
| (1S,2R)-(+)-Ephedrine | - | 106[2] | |
| (1S,2S)-(+)-Pseudoephedrine | - | 10[2] | |
| (1R,2R)-(-)-Pseudoephedrine | - | 7[2] | |
| β3-Adrenergic | (1R,2S)-(-)-Ephedrine | - | 45 (weak partial agonist)[2] |
In Vivo Pharmacological Effects
| Parameter | This compound | Ephedrine |
| Blood Pressure | Decreased erect and supine blood pressure in hypertensive patients.[3][4] | Increases systolic and diastolic blood pressure. |
| Heart Rate | Not specified in the provided human study. | Increases heart rate. |
| Norepinephrine Levels | Decreased urinary excretion of norepinephrine.[3][4] | Increases the release of norepinephrine. |
| Pressor Response to Tyramine | Decreased.[3][4] | - |
| Pressor Response to Norepinephrine | Enhanced.[3][4] | - |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.
1. Membrane Preparation:
- Tissues or cells expressing the target adrenergic receptor subtype are homogenized in a cold lysis buffer.
- The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
- The resulting supernatant is centrifuged at high speed to pellet the cell membranes containing the receptors.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
- Protein concentration of the membrane preparation is determined.
2. Competitive Binding Assay:
- A fixed concentration of a high-affinity radiolabeled ligand specific for the receptor of interest is incubated with the membrane preparation.
- Varying concentrations of the unlabeled test compound (e.g., ephedrine stereoisomers) are added to compete with the radioligand for binding to the receptor.
- The reaction is incubated at a specific temperature for a set time to reach equilibrium.
3. Separation of Bound and Free Radioligand:
- The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
- The radioactivity on the filters is measured using a scintillation counter.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ephedrine
Caption: Signaling pathway of ephedrine's mixed (direct and indirect) sympathomimetic action.
Mechanism of this compound as a False Neurotransmitter
Caption: Mechanism of this compound as a false neurotransmitter.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. 25677 [pdspdb.unc.edu]
- 2. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a False Neurotransmitter, this compound, on the Function of Adrenergic Neurons in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a false neurotransmitter, this compound, on the function of adrenergic neurons in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of p-HYDROXYNOREPHEDRINE and Synephrine at Adrenergic Receptors
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct pharmacological profiles of p-Hydroxynorephedrine and Synephrine (B1677852) at adrenergic receptor subtypes.
This guide provides an objective comparison of this compound and synephrine, two sympathomimetic amines with structural similarities but divergent mechanisms of action at adrenergic receptors. While both compounds influence the adrenergic system, their modes of interaction differ significantly, leading to distinct physiological effects. This analysis is supported by experimental data on receptor binding affinities and functional activities, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
Executive Summary
Synephrine, a natural protoalkaloid found in Citrus aurantium, acts as a direct-acting sympathomimetic agent with varying affinities and activities across different adrenergic receptor subtypes. It is characterized as a partial agonist at α1A-adrenergic receptors and an antagonist at α2A- and α2C-adrenergic receptors. In contrast, this compound, a metabolite of amphetamine, is primarily understood to function as a "false neurotransmitter." This means it is taken up into sympathetic neurons and displaces norepinephrine (B1679862) from storage vesicles, leading to an indirect sympathomimetic effect, rather than directly binding to and activating postsynaptic adrenergic receptors.[1][2][3] Quantitative data on the direct receptor binding and functional activity of this compound is limited in the scientific literature, a key point of differentiation from synephrine.
Data Presentation: Quantitative Comparison
Table 1: Adrenergic Receptor Binding Affinities of Synephrine
| Receptor Subtype | Ligand | pKi | Ki (nM) | Test System |
| α1A-Adrenergic | Synephrine | 4.11 | 77,625 | Human α1A-AR in HEK293 cells |
| α2A-Adrenergic | Synephrine | 4.44 | 36,308 | Human α2A-AR in CHO cells |
| α2C-Adrenergic | Synephrine | 4.61 | 24,547 | Human α2C-AR in CHO cells |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.[4]
Table 2: Functional Activity of Synephrine at Adrenergic Receptors
| Receptor Subtype | Assay Type | Test System | Activity | Potency/Efficacy |
| α1A-Adrenergic | Intracellular Calcium Mobilization | Human α1A-AR in HEK293 cells | Partial Agonist | Emax = 55.3% of L-phenylephrine at 100 µM |
| α2A-Adrenergic | cAMP Inhibition | Human α2A-AR in CHO cells | Antagonist | - |
| α2C-Adrenergic | cAMP Inhibition | Human α2C-AR in CHO cells | Antagonist | - |
| β3-Adrenergic | Lipolysis | Human Adipocytes | Agonist | Weak stimulator |
Emax represents the maximum response of the drug compared to a full agonist.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay for Adrenergic Receptors
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor subtype.
1. Materials and Reagents:
-
Cell membranes expressing the human adrenergic receptor subtype of interest (e.g., from HEK293 or CHO cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Cyanopindolol for β).
-
Unlabeled competitor ligand (this compound or synephrine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligand.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd), and the varying concentrations of the competitor ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor ligand.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for β-Adrenergic Receptors
This functional assay is used to determine whether a compound is an agonist or antagonist at Gs or Gi-coupled receptors, such as β-adrenergic receptors.
1. Materials and Reagents:
-
Cells expressing the human β-adrenergic receptor subtype of interest (e.g., CHO-K1 cells).
-
Test compounds (this compound or synephrine).
-
Forskolin (an adenylyl cyclase activator, for studying Gi-coupled receptors).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell stimulation buffer.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
2. Procedure:
-
Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Pre-treat the cells with a PDE inhibitor for a short period.
-
Add varying concentrations of the test compound (for agonist testing) or a fixed concentration of a known agonist in the presence of varying concentrations of the test compound (for antagonist testing).
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
3. Data Analysis:
-
For agonists, plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).
-
For antagonists, plot the response to the agonist against the log concentration of the test compound to determine the IC50, from which the Kb (antagonist dissociation constant) can be calculated.
Inositol (B14025) Phosphate Turnover Assay for α1-Adrenergic Receptors
This functional assay is used to measure the activation of Gq-coupled receptors, such as α1-adrenergic receptors, which stimulate the production of inositol phosphates (IPs).
1. Materials and Reagents:
-
Cells expressing the human α1-adrenergic receptor subtype of interest.
-
[3H]-myo-inositol for labeling cellular phosphoinositides.
-
Test compounds (this compound or synephrine).
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase and allow for the accumulation of IPs.
-
Stimulation buffer.
-
Dowex anion-exchange resin.
-
Scintillation counter.
2. Procedure:
-
Label the cells with [3H]-myo-inositol for 24-48 hours.
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells with LiCl.
-
Add varying concentrations of the test compound and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a solution like ice-cold perchloric acid.
-
Extract the total inositol phosphates.
-
Separate the [3H]-inositol phosphates from other cellular components using Dowex anion-exchange chromatography.
-
Measure the radioactivity of the eluted [3H]-inositol phosphates using a scintillation counter.
3. Data Analysis:
-
Plot the amount of [3H]-inositol phosphates accumulated against the log concentration of the test compound to determine the EC50 and Emax.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: Adrenergic Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Effects of a false neurotransmitter, this compound, on the function of adrenergic neurons in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. False neurotransmitter - Wikipedia [en.wikipedia.org]
- 3. Effects of a False Neurotransmitter, this compound, on the Function of Adrenergic Neurons in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Validating the "False Neurotransmitter" Hypothesis for p-Hydroxynorephedrine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of p-hydroxynorephedrine's (PHN) in vivo performance with endogenous neurotransmitters, offering supporting experimental data to validate the "false neurotransmitter" hypothesis. This hypothesis posits that PHN, a metabolite of amphetamine, can be taken up into adrenergic neurons, stored in synaptic vesicles, and released upon nerve stimulation, mimicking the action of the true neurotransmitter, norepinephrine (B1679862) (NE). However, as PHN has a weaker effect on postsynaptic receptors, its release leads to a diminished sympathetic response.
I. Comparative Analysis of In Vivo Effects
The following data, derived from a clinical study in hypertensive patients, compares the physiological and biochemical effects of this compound administration with a placebo, providing strong evidence for its role as a false neurotransmitter.[1][2]
Table 1: Hemodynamic Effects of this compound in Hypertensive Patients[1][2]
| Parameter | Placebo | This compound (600 mg daily) | Percentage Change |
| Mean Erect Blood Pressure (mm Hg) | Not specified | ↓ 22/14 | - |
| Mean Supine Blood Pressure (mm Hg) | Not specified | ↓ 9/6 | - |
| Post-Valsalva Diastolic Overshoot | Present | Abolished | - |
| Pressor Sensitivity to Tyramine (B21549) | Baseline | Decreased | - |
| Pressor Response to Norepinephrine | Baseline | Enhanced | - |
Interpretation: The reduction in blood pressure and the abolition of the post-Valsalva diastolic overshoot indicate a dampening of the sympathetic nervous system's ability to maintain vascular tone.[1][2] The decreased sensitivity to tyramine, an agent that normally displaces norepinephrine from nerve terminals, suggests that the releasable pool of norepinephrine has been partially replaced by the less potent this compound.[1][2] Conversely, the enhanced response to exogenous norepinephrine indicates that postsynaptic adrenergic receptors are sensitized, a common phenomenon when endogenous neurotransmitter release is chronically reduced.[1][2]
Table 2: 24-Hour Urinary Excretion of Catecholamines and Metabolites[1][2]
| Analyte | Placebo (µ g/24h ) | This compound (µ g/24h ) | Percentage Change |
| Vanillylmandelic Acid (VMA) | Not specified | Not specified | ↓ 42% |
| Norepinephrine (NE) | Not specified | Not specified | ↓ 42% |
| Normetanephrine (NM) | Not specified | Not specified | ↑ 400% |
| Metanephrine | Not specified | Not specified | Unchanged |
| Dopamine | Not specified | Not specified | ↓ 40% |
| Homovanillic Acid (HVA) | Not specified | Not specified | Unchanged |
| Sum of VMA, NE, and NM | Not specified | Not specified | ↓ 23% |
Interpretation: The significant decrease in the excretion of norepinephrine and its major metabolite, VMA, strongly supports the hypothesis that this compound interferes with norepinephrine synthesis and storage.[1][2] The dramatic increase in normetanephrine, a metabolite of norepinephrine formed outside the neuron, suggests that norepinephrine which is displaced from vesicles by this compound is being metabolized extraneuronally rather than being released into the synapse.[1][2] The overall 23% decrease in the sum of major norepinephrine metabolites indicates a net reduction in norepinephrine turnover.[1][2]
II. Experimental Protocols
The following are detailed methodologies for key in vivo experiments relevant to validating the false neurotransmitter hypothesis.
A. Quantification of Urinary Catecholamines and Metabolites
This protocol is based on High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a standard method for the sensitive and specific measurement of catecholamines and their metabolites in biological fluids.
-
Sample Collection and Preparation:
-
Collect 24-hour urine samples from subjects. To prevent degradation of catecholamines, the collection container should contain an acid preservative (e.g., HCl).
-
Measure the total volume of the 24-hour urine collection.
-
Centrifuge an aliquot of the urine to remove any particulate matter.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the catecholamines and metabolites from the urine matrix.
-
-
HPLC-ECD Analysis:
-
Inject the extracted sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase consisting of an aqueous buffer with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing agent to achieve separation of the analytes.
-
The electrochemical detector is set at an appropriate oxidation potential to detect the catecholamines and their metabolites as they elute from the column.
-
Quantify the concentration of each analyte by comparing the peak area to that of a known standard.
-
B. Measurement of Pressor Response to Tyramine
The tyramine pressor test is a functional in vivo assay of adrenergic neuron integrity and the releasable pool of norepinephrine.
-
Subject Preparation:
-
Subjects should be in a supine position and have an intravenous line inserted for drug administration.
-
Monitor blood pressure continuously using an intra-arterial line or a non-invasive automated cuff.
-
Allow the subject to rest until a stable baseline blood pressure is achieved.
-
-
Tyramine Administration:
-
Administer incremental bolus doses of tyramine intravenously at fixed intervals (e.g., every 5-10 minutes).
-
Start with a low dose and gradually increase the dose until a predetermined endpoint is reached. The standard endpoint is an increase in systolic blood pressure of 30 mm Hg above the baseline.
-
The dose of tyramine required to elicit this response is the primary outcome measure. A higher required dose indicates a reduced releasable pool of norepinephrine.
-
III. Visualizing the Pathways
A. Metabolic Pathway of Amphetamine to this compound
This diagram illustrates the enzymatic conversion of amphetamine to its active metabolite, this compound.
Caption: Metabolic conversion of amphetamine.
B. The "False Neurotransmitter" Signaling Pathway
This diagram outlines the proposed mechanism by which this compound acts as a false neurotransmitter at the adrenergic synapse.
References
p-Hydroxynorephedrine as a Urinary Biomarker for Chronic Amphetamine Use: A Comparative Guide
The detection of chronic amphetamine use requires reliable and persistent biomarkers. While amphetamine itself and its primary metabolite, norephedrine (B3415761), are commonly monitored, p-hydroxynorephedrine (PHN), also known as 4-hydroxynorephedrine, presents a potentially valuable alternative. This guide provides a comparative analysis of PHN against other urinary biomarkers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Amphetamine Metabolism and the Formation of this compound
Amphetamine undergoes extensive metabolism in the human body, primarily through two main pathways: aromatic hydroxylation and oxidative deamination.[1] this compound is a significant metabolite formed through a multi-step process. First, amphetamine is hydroxylated at the para-position of the phenyl ring by the enzyme CYP2D6 to form p-hydroxyamphetamine (POHA).[1][2] Subsequently, POHA is metabolized by dopamine (B1211576) β-hydroxylase to produce this compound.[2] PHN can also be formed from norephedrine.[3]
Caption: Metabolic pathway of amphetamine to this compound.
Comparison of Urinary Biomarkers for Amphetamine Use
The choice of a urinary biomarker for detecting amphetamine use depends on several factors, including the detection window, specificity, and the pattern of drug use (acute vs. chronic). A significant portion of amphetamines is excreted unchanged in the urine.[4]
| Biomarker | Typical Detection Window (Urine) | Key Considerations |
| Amphetamine | 1-7 days[5] | Parent drug, detection window is influenced by urinary pH.[5] Shorter half-life may not be ideal for detecting chronic use. |
| Norephedrine | Similar to amphetamine | A major metabolite. |
| p-Hydroxyamphetamine (POHA) | Data not consistently reported | Intermediate metabolite. |
| This compound (PHN) | Potentially longer than amphetamine due to gradual formation and decline[6] | Studies suggest that PHN has a longer half-life (18-24 hours) in tissues compared to amphetamine after a single dose, and it accumulates with chronic administration.[6] This suggests a potentially longer detection window in urine, making it a candidate for identifying chronic use. |
Experimental Protocols for Urinary Analysis of Amphetamine and Metabolites
Accurate quantification of amphetamine and its metabolites in urine is crucial for monitoring drug use. The following sections detail common analytical methodologies.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique to clean up and concentrate analytes from complex matrices like urine before instrumental analysis.[7][8]
Caption: Solid-phase extraction workflow for urine samples.
Detailed SPE Protocol: [4]
-
Sample Pre-treatment: To 0.5 mL of urine, add internal standards. Add 1 mL of 2% formic acid, vortex, and centrifuge if the sample is cloudy.
-
SPE Column Conditioning: Condition a Bond Elut Plexa PCX column with 0.5 mL of methanol.
-
Sample Loading: Load the pre-treated sample onto the SPE column.
-
Washing:
-
Wash with 1 mL of 2% formic acid.
-
Wash with 1 mL of methanol.
-
-
Drying: Dry the column under vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 1 mL of a freshly prepared solution of ethyl acetate:methanol:ammonium hydroxide (50:50:20).
-
Evaporation and Reconstitution: Evaporate the eluate to 0.2 mL under a stream of nitrogen at approximately 37°C. Add 100 µL of 0.025 N hydrochloric acid in methanol, vortex, and then evaporate to dryness. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. Instrumental Analysis: LC-MS/MS and GC-MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the gold-standard techniques for the confirmatory analysis of amphetamines in urine.[9][10][11][12][13][14]
LC-MS/MS Method:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[4][9][11][12]
-
Chromatographic Separation: A reversed-phase C18 column is commonly used.[9] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed for separation.[10]
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode.[11][12] Specific precursor-to-product ion transitions for each analyte and internal standard ensure high selectivity and sensitivity.
GC-MS Method:
-
Derivatization: Amphetamines contain polar functional groups that may require derivatization to improve their volatility and chromatographic properties for GC analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[7][8][13]
-
Chromatographic Separation: A capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used.[13]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode.[14]
Discussion and Future Perspectives
The longer half-life and accumulation of this compound with chronic amphetamine administration suggest its potential as a valuable biomarker for identifying long-term users.[6] However, more research is needed to establish a definitive urinary detection window for PHN in chronic users and to directly compare its sensitivity and specificity against amphetamine and norephedrine in this population.
Future studies should focus on:
-
Longitudinal studies with chronic amphetamine users to determine the urinary excretion profile of PHN over extended periods.
-
Development and validation of highly sensitive and specific analytical methods for the routine quantification of PHN in clinical and forensic settings.
-
Investigation of the correlation between PHN concentrations in urine and the extent of amphetamine use.
By further exploring the utility of this compound, researchers and clinicians may be able to develop more effective strategies for monitoring and treating chronic amphetamine abuse.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. Drug Half-Lives and Urine Detection Windows | Choose the Right Test [arupconsult.com]
- 6. Metabolism of amphetamine after acute and chronic administration to the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS - AnalyteGuru [thermofisher.com]
- 9. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [restek.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maine.gov [maine.gov]
Differentiating the Effects of p-HYDROXYNOREPHEDRINE Enantiomers on Blood Pressure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxynorephedrine (PHN) is a sympathomimetic amine and a major metabolite of amphetamine. It exists as four stereoisomers: (1R,2S)-(-)-erythro (l-erythro), (1S,2R)-(+)-erythro (d-erythro), (1R,2R)-(-)-threo (l-threo), and (1S,2S)-(+)-threo (d-threo). The physiological effects of sympathomimetic amines are often highly dependent on their stereochemistry, with different enantiomers exhibiting varying potencies and even opposing actions at adrenergic receptors. This guide explores the documented effects of racemic PHN and presents a framework for understanding the potential differential cardiovascular effects of its enantiomers.
Data Presentation
Quantitative Effects of Racemic this compound on Blood Pressure
Studies on racemic this compound, specifically the d,l-erythro mixture, have demonstrated a hypotensive effect in hypertensive patients. This is attributed to its action as a "false neurotransmitter."
| Compound | Dosage | Subject Population | Change in Supine Blood Pressure (mmHg) | Change in Erect Blood Pressure (mmHg) | Reference |
| d,l-erythro-p-hydroxynorephedrine | 600 mg daily | Hypertensive Patients | ↓ 9/6 (Systolic/Diastolic) | ↓ 22/14 (Systolic/Diastolic) | [1][2] |
Hypothetical Comparative Effects of this compound Enantiomers on Blood Pressure
Based on the pharmacology of related compounds, it is plausible that the enantiomers of this compound possess distinct cardiovascular profiles. The following table presents a hypothetical comparison to illustrate the potential differences that warrant experimental investigation.
| Enantiomer | Predicted Primary Adrenergic Activity | Hypothetical Effect on Blood Pressure | Rationale |
| d-threo-p-hydroxynorephedrine | α-adrenergic agonist | ↑ (Pressor) | Structural similarity to norepinephrine (B1679862), the endogenous α-agonist. |
| l-threo-p-hydroxynorephedrine | Weaker α-adrenergic agonist / Partial agonist | ↑ (Less potent pressor) or slight ↓ | Stereochemistry may lead to lower affinity or intrinsic activity at the α-receptor. |
| d-erythro-p-hydroxynorephedrine | Mixed α and β activity / "False Neurotransmitter" | ↓ (Depressor) | May be preferentially taken up into adrenergic neurons and displace norepinephrine, leading to reduced sympathetic tone. |
| l-erythro-p-hydroxynorephedrine | Primarily "False Neurotransmitter" | ↓ (Potent Depressor) | This enantiomer may have the highest affinity for neuronal uptake transporters, maximizing the "false neurotransmitter" effect. |
Experimental Protocols
To definitively differentiate the effects of this compound enantiomers on blood pressure, a controlled in vivo study is necessary. The following is a detailed methodology for a key experiment in a suitable animal model, such as the Sprague-Dawley rat.
Protocol: Measurement of Arterial Blood Pressure in Anesthetized Rats
1. Animal Preparation:
-
Adult male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate agent (e.g., urethane, 1.25 g/kg, i.p.).
-
The trachea is cannulated to ensure a patent airway.
-
The left carotid artery is isolated and cannulated with a polyethylene (B3416737) catheter filled with heparinized saline (10 IU/mL). This catheter is connected to a pressure transducer for continuous measurement of arterial blood pressure.
-
The right jugular vein is cannulated for intravenous administration of the test compounds.
2. Blood Pressure Recording:
-
The pressure transducer is connected to a data acquisition system to record systolic, diastolic, and mean arterial pressure (MAP), as well as heart rate.
-
After a stabilization period of at least 20 minutes, a baseline blood pressure reading is established.
3. Drug Administration:
-
The individual this compound enantiomers (d-threo, l-threo, d-erythro, l-erythro) are dissolved in sterile saline.
-
Each enantiomer is administered intravenously as a bolus injection in increasing doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
A sufficient time interval (e.g., 15-20 minutes or until blood pressure returns to baseline) is allowed between doses to avoid tachyphylaxis and to observe the full effect of each dose.
-
A vehicle control (saline) is administered at the beginning of the experiment.
4. Data Analysis:
-
The change in mean arterial pressure (ΔMAP) from baseline is calculated for each dose of each enantiomer.
-
Dose-response curves are constructed for each enantiomer to compare their potency and efficacy.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine significant differences between the effects of the enantiomers.
Signaling Pathways and Mechanisms of Action
The cardiovascular effects of this compound and its enantiomers are mediated through their interaction with the adrenergic nervous system.
Established Mechanism of Racemic this compound: The "False Neurotransmitter" Hypothesis
Racemic this compound is taken up into presynaptic adrenergic neurons by the norepinephrine transporter (NET). Once inside the neuron, it is further transported into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2), displacing norepinephrine. Upon nerve stimulation, the vesicles release a mixture of norepinephrine and the less potent this compound, leading to a diminished postsynaptic adrenergic response and a decrease in blood pressure.
Hypothetical Signaling Pathways for this compound Enantiomers
The differential effects of the enantiomers can be conceptualized through their varied affinities for adrenergic receptors and transporters.
Conclusion
While the hypotensive effect of racemic this compound is documented, a critical gap exists in the understanding of the individual contributions of its four stereoisomers to its overall cardiovascular profile. Based on the principles of stereopharmacology, it is highly probable that the enantiomers of this compound possess distinct, and possibly opposing, effects on blood pressure. The d-threo enantiomer may act as a pressor agent, while the erythro enantiomers are likely responsible for the observed "false neurotransmitter" effect. Further experimental investigation, following protocols similar to the one outlined in this guide, is essential to elucidate the specific pharmacological properties of each enantiomer. Such studies would be invaluable for drug development, particularly in understanding the metabolism of amphetamine and related compounds, and in the potential development of novel therapeutics with refined cardiovascular safety profiles.
References
A Comparative Analysis of the Neurotoxic Effects of p-Hydroxynorephedrine and p-Hydroxyamphetamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Hydroxynorephedrine (PHN) and p-hydroxyamphetamine (PHA) are both metabolites of amphetamine and are known to exert effects on the central nervous system. While amphetamine's neurotoxicity is well-documented, the specific contributions of its metabolites are less understood. This guide provides a comparative analysis of the neurotoxic effects of PHN and PHA, drawing upon available experimental data to elucidate their mechanisms of action and relative toxicities.
Quantitative Comparison of Neurotoxic Effects
A key in vitro study provides a direct comparison of the cytotoxicity of this compound and p-hydroxyamphetamine in human dopaminergic differentiated SH-SY5Y cells. The results indicate a higher toxicity for this compound.
| Parameter | This compound (4-OHNE) | p-Hydroxyamphetamine (4-OHAMPH) | Amphetamine (Parent Compound) | Reference |
| TC50 (24h exposure) | ~8mM | Not reached in the tested concentration range (up to 10mM) | ~3.5mM | [1][2] |
| Cell Death Morphology (at 8.00mM) | Late apoptotic and necrotic cells | Few late apoptotic cells | Late apoptotic and necrotic cells (at 3.50mM) | [1] |
Note: TC50 (Toxic Concentration 50%) is the concentration of a substance that causes the death of 50% of a cell population.
Experimental Protocols
Cell Viability and Cytotoxicity Assays in SH-SY5Y Cells
This protocol is based on the methodology used to assess the toxicity of amphetamine and its metabolites in human dopaminergic differentiated SH-SY5Y cells.[1][2]
1. Cell Culture and Differentiation:
-
Human SH-SY5Y neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
To induce a dopaminergic phenotype, cells are differentiated using retinoic acid for several days, followed by a period of reduced serum or serum-free medium containing brain-derived neurotrophic factor (BDNF).
2. Drug Exposure:
-
Differentiated cells are seeded in 96-well plates.
-
Stock solutions of this compound and p-hydroxyamphetamine are prepared and diluted to the desired concentrations in the cell culture medium.
-
Cells are exposed to a range of concentrations of each compound for specific time points (e.g., 24 and 48 hours).
3. MTT Assay for Cell Viability:
-
Following drug exposure, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated to allow for the metabolic conversion of MTT by viable cells into a formazan (B1609692) product.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[3][4][5]
4. Lactate Dehydrogenase (LDH) Leakage Assay for Cytotoxicity:
-
This assay measures the release of LDH from damaged cells into the culture medium.
-
After drug treatment, an aliquot of the culture supernatant is collected.
-
The LDH activity in the supernatant is measured using a commercially available kit, which typically involves a coupled enzymatic reaction that results in a colored product.
-
The absorbance is read at the appropriate wavelength. The amount of LDH released is proportional to the number of lysed cells.
Assessment of Apoptosis and Necrosis
This protocol describes a common method for distinguishing between apoptotic and necrotic cells.[6][7][8]
1. Staining:
-
Cells are seeded and treated with the test compounds as described above.
-
Following treatment, cells are stained with a mixture of fluorescent dyes, such as acridine (B1665455) orange and ethidium (B1194527) bromide, or Annexin V and propidium (B1200493) iodide (PI).
-
Acridine Orange/Ethidium Bromide: Acridine orange stains both live and dead cells (green fluorescence), while ethidium bromide only enters cells with compromised membranes and stains the nucleus red. Live cells appear uniformly green, early apoptotic cells show bright green condensed or fragmented chromatin, late apoptotic cells display orange-to-red condensed chromatin, and necrotic cells have a uniformly orange-to-red nucleus.
-
Annexin V/PI: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells.
2. Visualization:
-
Stained cells are visualized using a fluorescence microscope.
-
Alternatively, cells can be analyzed quantitatively by flow cytometry.
Measurement of Dopamine (B1211576) and Serotonin (B10506) Levels in Rodent Brain
This protocol outlines a general procedure for measuring neurotransmitter levels in brain tissue following drug administration.[9][10]
1. Animal Treatment:
-
Rodents (e.g., rats or mice) are administered with this compound, p-hydroxyamphetamine, or a vehicle control via a specific route (e.g., intraperitoneal injection).
-
At predetermined time points after administration, the animals are euthanized.
2. Brain Tissue Dissection and Preparation:
-
The brains are rapidly removed and dissected on ice to isolate specific regions of interest (e.g., striatum, prefrontal cortex).
-
The tissue samples are weighed and homogenized in a solution (e.g., perchloric acid) to precipitate proteins and extract the monoamines.
-
The homogenates are centrifuged, and the supernatant is collected for analysis.
3. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED):
-
The supernatant containing the neurotransmitters and their metabolites is injected into an HPLC system.
-
The compounds are separated on a reverse-phase column.
-
An electrochemical detector is used to quantify the levels of dopamine, serotonin, and their metabolites based on their oxidation potentials.
-
Concentrations are typically expressed as nanograms per milligram of tissue weight.
Neurotoxic Mechanisms and Signaling Pathways
The precise signaling pathways underlying the neurotoxicity of this compound and p-hydroxyamphetamine are not as extensively studied as those of their parent compound, amphetamine. However, based on the available literature, their neurotoxic effects likely involve the following mechanisms:
Monoamine Transporter Interactions
Both compounds are expected to interact with dopamine (DAT) and serotonin (SERT) transporters, although their potencies and selectivities may differ. This interaction can lead to:
-
Increased extracellular monoamine levels: By promoting the release and inhibiting the reuptake of dopamine and serotonin, these compounds can lead to excessive stimulation of postsynaptic receptors.
-
Oxidative Stress: The elevated cytoplasmic dopamine levels can lead to auto-oxidation, generating reactive oxygen species (ROS) and inducing oxidative stress, a key mechanism in amphetamine-induced neurotoxicity.
Induction of Apoptosis and Necrosis
As demonstrated in the SH-SY5Y cell study, both compounds can induce programmed cell death (apoptosis) and uncontrolled cell death (necrosis).[1] this compound appears to be more potent in inducing both late apoptosis and necrosis compared to p-hydroxyamphetamine at similar concentrations. The signaling cascades leading to apoptosis likely involve the activation of caspases, a family of proteases that execute the apoptotic program.
Workflow for In Vitro Neurotoxicity Assessment
Caption: Workflow for in vitro comparison of neurotoxicity.
Proposed Neurotoxic Signaling Cascade
Caption: Proposed neurotoxic signaling cascade.
Conclusion
The available evidence, primarily from in vitro studies, suggests that this compound is more neurotoxic than p-hydroxyamphetamine. Both compounds likely exert their toxic effects through mechanisms common to amphetamines, including interaction with monoamine transporters, induction of oxidative stress, and activation of cell death pathways. However, the greater toxicity of this compound in dopaminergic cells points to potential differences in their interaction with cellular targets or their ability to trigger downstream neurotoxic events. Further in vivo research is necessary to fully elucidate the comparative neurotoxic profiles of these two amphetamine metabolites and their contribution to the overall neurotoxicity of the parent compound.
References
- 1. Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lupenone Protects Neuroblastoma SH-SY5y Cells Against Methamphetamine-Induced Apoptotic Cell Death via PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Necrosis, apoptosis, necroptosis, three modes of action of dopaminergic neuron neurotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eshre.eu [eshre.eu]
- 9. Amphetamine causes dopamine depletion and cell death in the mouse olfactory bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amphetamine-induced prolonged disturbances in tissue levels of dopamine and serotonin in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of p-Hydroxynorephedrine's Putative Receptor Binding Affinity at Alpha- and Beta-Adrenergic Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor binding affinity of p-hydroxynorephedrine (PHN), a key metabolite of amphetamine, at various alpha- and beta-adrenergic receptor subtypes. Due to a lack of specific binding affinity data (Ki) for this compound in publicly available literature, this document presents a comparison with well-characterized endogenous and synthetic adrenergic agonists. The information herein is intended to serve as a foundational resource for researchers in pharmacology and drug development.
This compound is recognized as an active sympathomimetic metabolite of amphetamine in humans.[1] It is known to act as a "false neurotransmitter," being taken up into adrenergic neurons and displacing norepinephrine (B1679862) from storage vesicles.[1][2] This action leads to an indirect sympathomimetic effect and subsequent interference with adrenergic transmission. While its physiological effects are documented, direct quantitative data on its binding affinity to adrenergic receptor subtypes remains elusive.
Comparative Receptor Binding Affinities
To provide a framework for understanding the potential interactions of this compound, the following tables summarize the binding affinities (Ki in nM) of key adrenergic agonists—norepinephrine, epinephrine, phenylephrine, and isoproterenol—across a range of alpha- and beta-adrenergic receptor subtypes. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of Adrenergic Agonists at Alpha-Adrenergic Receptor Subtypes
| Ligand | α1A | α1B | α1D | α2A | α2B | α2C |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Norepinephrine | 1500[3] | - | - | - | - | - |
| Epinephrine | - | - | - | - | - | - |
| Phenylephrine | - | - | - | - | - | - |
| (1R,2S)-Norephedrine * | 5.8 (pKi)[4] | - | - | 6.1 (pKi)[4] | - | 5.5 (pKi)[4] |
Note: Data for (1R,2S)-Norephedrine is provided for structural comparison; it is not the para-hydroxy analog.
Table 2: Binding Affinities (Ki, nM) of Adrenergic Agonists at Beta-Adrenergic Receptor Subtypes
| Ligand | β1 | β2 | β3 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Norepinephrine | 126[3] | - | - |
| Epinephrine | - | - | - |
| Isoproterenol | 220[5] | 460[5] | 1600[5] |
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines.[6][7] They are broadly classified into alpha and beta subtypes, which in turn are coupled to distinct G proteins to initiate downstream signaling cascades.
Alpha-1 Adrenergic Receptor Signaling
Alpha-1 adrenergic receptors (α1A, α1B, and α1D) primarily couple to Gq/11 proteins.[8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Alpha-2 Adrenergic Receptor Signaling
Alpha-2 adrenergic receptors (α2A, α2B, and α2C) are coupled to Gi/o proteins.[9] Activation of α2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.
Beta Adrenergic Receptor Signaling
Beta-adrenergic receptors (β1, β2, and β3) are primarily coupled to Gs proteins.[10] Upon activation, Gs stimulates adenylyl cyclase, which increases the production of cAMP from ATP. Elevated cAMP levels activate PKA, which then phosphorylates various downstream targets to elicit a cellular response.
Experimental Protocols
The determination of receptor binding affinity is typically achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its target receptor.
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to a specific adrenergic receptor subtype.
1. Membrane Preparation:
-
Tissues or cells expressing the adrenergic receptor subtype of interest are homogenized in an ice-cold lysis buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1, [3H]yohimbine for α2, [125I]cyanopindolol for β), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Total binding is determined in the absence of the competing test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled antagonist to saturate the receptors.
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Conclusion
While this compound is a known sympathomimetic agent that acts as a false neurotransmitter, there is a significant gap in the literature regarding its direct binding affinities at alpha- and beta-adrenergic receptor subtypes. The comparative data provided for established adrenergic agonists highlight the diverse affinity profiles that contribute to their specific physiological effects. Further research employing radioligand binding assays is necessary to quantitatively characterize the interaction of this compound with these receptors. Such data would be invaluable for a more complete understanding of its pharmacological profile and its role in the overall effects of amphetamine.
References
- 1. Effects of a false neurotransmitter, this compound, on the function of adrenergic neurons in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a False Neurotransmitter, this compound, on the Function of Adrenergic Neurons in Hypertensive Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha- and beta-adrenergic receptor subtypes properties, distribution and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Validating Analytical Methods for p-Hydroxynorephedrine Quantification in Hair: A Comparative Guide
The quantification of p-hydroxynorephedrine (p-OH-norephedrine), a metabolite of amphetamine-related compounds, in hair samples is a critical task in forensic toxicology and clinical research. Hair analysis offers a wide window of detection, providing insights into an individual's history of drug exposure. The validation of the analytical method is paramount to ensure the accuracy and reliability of the results. This guide compares two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of p-OH-norephedrine in hair, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
LC-MS/MS is often considered the gold standard for the analysis of drugs and their metabolites in hair due to its high sensitivity and specificity.[1] GC-MS is another powerful technique, though it may require derivatization of the analyte to improve volatility and thermal stability.[2][3]
The following tables summarize the performance characteristics of a validated LC-MS/MS method for p-OH-norephedrine and a representative GC-MS method for related amphetamine-type substances.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for this compound in Hair
| Validation Parameter | Performance |
|---|---|
| Lower Limit of Quantification (LLOQ) | 0.001 ng/mg |
| Limit of Detection (LOD) | 0.0002 ng/mg |
| Calibration Range | 0.001 - 0.5 ng/mg |
| Accuracy & Precision | Within ±10% |
Data synthesized from a'Beckett et al. (2024).[1]
Table 2: Representative Performance Characteristics of a GC-MS Method for Amphetamine-Type Substances in Hair
| Validation Parameter | Performance |
|---|---|
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.2 ng/mg |
| Limit of Detection (LOD) | ~50 pg/mg (0.05 ng/mg) |
| Linearity Range | 0.2 - 5.0 ng/mg |
| Intra- and Inter-day Reproducibility | < 15% |
Data synthesized from various sources on GC-MS analysis of amphetamines.[2][4][5]
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable quantitative analysis. Below are detailed methodologies for sample preparation and analysis using LC-MS/MS and GC-MS.
1. Sample Preparation
A standardized sample preparation protocol is crucial for consistency and to minimize external contamination.[6]
-
Decontamination: To remove external contaminants, hair samples are typically washed. A common procedure involves sequential washing with an organic solvent like dichloromethane (B109758) and aqueous solutions.[1][7]
-
Homogenization: After drying, the hair is homogenized, either by cutting it into small snippets (1-3 mm) or by pulverizing it using a ball mill.[7] This ensures that the portion taken for analysis is representative of the entire sample.[6]
-
Extraction: The homogenized hair sample (typically 10-50 mg) is subjected to an extraction procedure to release the analytes from the keratin (B1170402) matrix.[6]
-
For LC-MS/MS: A common method is methanolic micro-pulverization, which involves sonication in methanol (B129727).[1] Another approach is incubation in an acidic methanol solution.[8]
-
For GC-MS: Extraction can be performed using acidic methanol followed by solid-phase extraction (SPE) for cleanup.[9] Alternatively, incubation in a basic solution (e.g., NaOH) followed by neutralization and liquid-liquid extraction (LLE) or SPE can be used.[4]
-
2. LC-MS/MS Analysis Protocol
-
Chromatographic Separation:
-
Column: A UCT Selectra® Aqueous C18 HPLC Column (100 × 2.1 mm, 3 μm) or similar reversed-phase column is used.[1]
-
Mobile Phase: A gradient elution with a mixture of ammonium (B1175870) formate (B1220265) buffer and an organic solvent like acetonitrile (B52724) or methanol is typically employed.[8][10]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode ensures high selectivity and sensitivity.[1]
-
3. GC-MS Analysis Protocol
-
Derivatization: To enhance volatility and thermal stability, amphetamine-type substances are often derivatized before GC-MS analysis. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA).[9]
-
Chromatographic Separation:
-
Column: A capillary column, such as a DB-5ms, is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Impact (EI) ionization is standard.
-
Detection: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode is used for quantification.[5]
-
Workflow and Process Diagrams
Visualizing the analytical workflow can aid in understanding the entire process from sample receipt to final data analysis.
Caption: General workflow for this compound analysis in hair.
Caption: Key parameters for analytical method validation.
References
- 1. The analysis of methylamphetamine and para‐hydroxy‐methylamphetamine in post‐mortem hair samples using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hair analysis by GC/MS/MS to verify abuse of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. comum.rcaap.pt [comum.rcaap.pt]
- 5. Determination of amphetamines in hair by GC/MS after small-volume liquid extraction and microwave derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. x-pertise.com [x-pertise.com]
- 7. unodc.org [unodc.org]
- 8. An LC-MS/MS methodological approach to the analysis of hair for amphetamine-type-stimulant (ATS) drugs, including selected synthetic cathinones and piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hair analysis for drugs of abuse. XIX. Determination of ephedrine and its homologs in rat hair and human hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Silent Modulator: Correlating p-Hydroxynorephedrine Brain Concentration with Behavior in Animal Models
For Immediate Release – A comprehensive analysis of available research reveals the nuanced role of p-hydroxynorephedrine (PHN), a primary metabolite of amphetamine, in modulating behavior in animal models. Unlike its parent compound, PHN does not appear to be a direct psychostimulant. Instead, emerging evidence points towards its function as a neuromodulator, potentially contributing to the complex behavioral profile of amphetamine action, including aversive or anorectic effects at higher brain concentrations. This guide synthesizes findings from multiple studies to compare PHN's behavioral effects with those of classic psychostimulants and outlines the experimental methodologies used in this research.
I. Comparative Analysis of Behavioral Effects
The behavioral effects of this compound are subtle and stand in contrast to the pronounced psychostimulant properties of its parent compound, d-amphetamine, and other dopamine (B1211576) agonists like apomorphine. While direct intracerebroventricular administration of PHN does not induce locomotor activity, its accumulation in the brain following systemic amphetamine administration correlates with specific behavioral changes.[1][2]
Table 1: Correlation of Brain Concentration with Behavioral Outcomes
| Compound | Brain Concentration (ng/g) | Animal Model | Primary Behavioral Effect | Supporting Evidence |
| This compound (PHN) | >100 | Rat | Aversion/Reduction of d-amphetamine self-administration | Linear increase in brain PHN correlates with decreased oral intake of d-amphetamine solution.[3] |
| Not Applicable (Direct i.c.v. admin.) | Mouse/Rat | No increase in locomotor activity | Intracerebroventricular (i.c.v.) administration did not stimulate locomotor activity.[1][2] | |
| d-Amphetamine | Not specified, Dose-dependent | Rat | Increased Locomotor Activity | Doses of 0.5-2.7 mg/kg (IP) produce a dose-dependent increase in locomotor activity in an open field test.[4][5] |
| Not specified, Dose-dependent | Rat | Stereotyped Behaviors | Higher doses (e.g., 5.0 mg/kg) induce stereotyped behaviors like sniffing, licking, and gnawing.[6] | |
| Apomorphine | Not specified, Dose-dependent | Rat | Stereotyped Behaviors | A direct dopamine agonist that induces stereotypy (gnawing, licking, sniffing) at doses of 0.5 mg/kg and higher.[7] |
II. Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound and its behavioral effects.
Measurement of this compound in Brain Tissue
This protocol is adapted from studies measuring catecholamines and their metabolites in rodent brain tissue.[3][8][9][10]
-
Tissue Collection and Preparation:
-
Animals are euthanized, and brains are rapidly excised and dissected on an ice-cold plate.
-
Specific brain regions of interest (e.g., striatum, nucleus accumbens, hypothalamus) are isolated.
-
Tissue samples are weighed and immediately homogenized in a solution of 0.1 M perchloric acid containing an internal standard (e.g., dihydroxybenzylamine).[8][9]
-
The homogenate is centrifuged at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to precipitate proteins.
-
The supernatant is filtered and collected for analysis.
-
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD):
-
Mobile Phase: A buffered aqueous-organic solution (e.g., 0.1 M sodium formate (B1220265) buffer, 5 mM sodium 1-heptanesulfonate, 0.17 mM EDTA, and 5% v/v acetonitrile, pH adjusted to ~4.0) is used.[10]
-
Stationary Phase: A C8 or C18 reverse-phase column is typically employed.[10]
-
Detection: An electrochemical detector with a glassy carbon electrode is used. The potential is set to an optimal level for the oxidation of PHN (e.g., +0.65 to +0.80 V).[8][10]
-
Quantification: The concentration of PHN in the sample is determined by comparing its peak height or area to that of the internal standard and a standard curve generated with known concentrations of PHN.
-
Assessment of Locomotor Activity
The open field test is a standard method for evaluating spontaneous locomotor activity.[11][12][13][14]
-
Apparatus: A square or circular arena (e.g., 1m x 1m for rats) with walls to prevent escape.[12] The arena is often equipped with a grid of infrared beams or an overhead video camera for automated tracking.[13]
-
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes before the test.[13]
-
Each animal is placed in the center of the open field arena.
-
Locomotor activity is recorded for a set duration (e.g., 5-60 minutes).[5][12]
-
Parameters measured include total distance traveled, time spent moving, and rearing frequency.
-
The arena is cleaned thoroughly between trials to eliminate olfactory cues.[13]
-
Assessment of Stereotyped Behavior
Stereotypy is quantified using observational rating scales.[15][16]
-
Procedure:
-
Following drug administration, animals are placed in individual observation cages.
-
At predetermined time intervals (e.g., every 5-10 minutes), an observer blind to the experimental conditions rates the intensity of stereotyped behaviors.
-
-
Typical Rating Scale for Amphetamine- or Apomorphine-Induced Stereotypy: [17][18]
-
0: Asleep or stationary.
-
1: Active, but no stereotyped behaviors.
-
2: Repetitive movements of the head or limbs.
-
3: Continuous sniffing, licking, or gnawing of the cage.
-
4: Intense, focused stereotypy with a narrow range of movement.
-
III. Visualizing Pathways and Processes
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflows.
Caption: Experimental workflow for correlating brain PHN with behavior.
Caption: Proposed "false neurotransmitter" mechanism of PHN.
Caption: Dopaminergic pathways in psychostimulant-induced behaviors.
IV. Conclusion and Future Directions
The current body of research suggests that this compound does not share the classic psychostimulant profile of amphetamine. Instead, its role as a "false neurotransmitter" in noradrenergic systems may contribute to the complex pharmacology of amphetamine, potentially mediating some of its aversive or tolerance-related effects.[19] Studies directly correlating brain concentrations of PHN with a reduction in drug-seeking behavior provide the strongest evidence for its modulatory role.[3]
Future research should aim to establish a more comprehensive dose-response relationship between PHN brain concentrations and a wider array of behaviors. Co-administration studies of PHN with amphetamine or other psychostimulants could further elucidate its modulatory effects on reward, locomotion, and stereotypy. Such investigations are crucial for a complete understanding of the neuropharmacology of amphetamine and its metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Central administration of p-hydroxyamphetamine produces a behavioral stimulant effect in rodents: evidence for the involvement of dopaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-hydroxy-norephedrine as a possible mediator causing the reduction of oral intake of D-amphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential sensitivity to amphetamine's effect on open field behavior of psychosocially stressed male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low doses of amphetamine lead to immediate and lasting locomotor sensitization in adolescent, not adult, male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of psychomotor stimulants on stereotypy and locomotor activity in socially-deprived and control rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. turkjps.org [turkjps.org]
- 9. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. anilocus.com [anilocus.com]
- 12. Open field test in rats [protocols.io]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. An open field study of stereotyped locomotor activity in amphetamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Apomorphine-induced stereotypy: function of age and rearing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of a false neurotransmitter, this compound, on the function of adrenergic neurons in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of p-Hydroxynorephedrine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of p-hydroxynorephedrine, a sympathomimetic amine and a metabolite of amphetamine. Adherence to these protocols is vital for ensuring a safe laboratory environment and compliance with regulatory standards.
Hazardous Waste Determination
This compound is not explicitly listed as a P- or U-series hazardous waste by the Environmental Protection Agency (EPA).[1][2][3] Therefore, its classification as a hazardous waste depends on whether it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5]
Quantitative Toxicity Data
The following table summarizes the available quantitative data on the toxicity of this compound. Researchers should use this information as a reference point in their hazardous waste determination and risk assessment.
| Metric | Value | Species/System | Source |
| Toxic Concentration 50% (TC50) | ~8 mM | Human dopaminergic differentiated SH-SY5Y cells (in-vitro) | [7][8] |
Note: This TC50 value is from a cellular-level study and may not directly correlate with regulatory thresholds for toxicity in waste disposal, which are often based on aquatic toxicity tests (e.g., LC50 in Daphnia magna). In the absence of specific aquatic toxicity data, it is prudent to handle this compound with a high degree of caution.
Disposal Procedures for Laboratory-Scale Waste
Given the potential toxicity and the lack of a specific non-hazardous classification, this compound waste should be managed as a hazardous chemical waste. The following step-by-step procedure is recommended for the disposal of small quantities of this compound typically generated in a research laboratory setting.
Step 1: Segregation and Collection
-
Designate a specific, clearly labeled waste container for this compound waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
The container should be made of a material compatible with the chemical and its solvent.
Step 2: Labeling
-
Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Include the date when the waste was first added to the container.
Step 3: Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.
-
Ensure the container is kept closed except when adding waste.
Step 4: Arrange for Pickup and Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste pickup requests.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocol: Spill Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination. The following protocol outlines the steps for cleaning up a small-scale spill of this compound in a laboratory setting.
1. Immediate Response:
- Alert personnel in the immediate area of the spill.
- If the spill is large or involves a highly concentrated solution, evacuate the area and contact your institution's EHS department immediately.
- For small, manageable spills, ensure proper personal protective equipment (PPE) is worn before proceeding.
2. Personal Protective Equipment (PPE):
- Wear a lab coat, safety goggles or a face shield, and chemical-resistant gloves.
- For larger spills or if there is a risk of aerosolization, a respirator may be necessary.
3. Containment and Cleanup:
- Contain the spill using absorbent pads or other suitable materials from a chemical spill kit.
- Work from the outside of the spill inward to avoid spreading the contamination.
- Use a detergent and water solution to clean the affected surfaces thoroughly.[9]
- Wipe the area with clean, damp cloths to rinse away any remaining residue.
- For any broken glassware, use tongs or a brush and dustpan to collect the pieces and place them in a puncture-resistant container.
4. Waste Disposal:
- All contaminated materials, including absorbent pads, gloves, and cleaning cloths, should be placed in a designated hazardous waste bag or container.
- Label the container clearly as "Hazardous Waste" and specify the spilled chemical.
- Arrange for disposal through your institution's EHS department.
5. Post-Cleanup:
- Wash hands thoroughly with soap and water after the cleanup is complete.
- Document the spill and the cleanup procedure according to your laboratory's safety protocols.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research laboratory.
Caption: Decision workflow for this compound disposal.
By implementing these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your safety data sheets for the most accurate and up-to-date information.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. pca.state.mn.us [pca.state.mn.us]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA [epa.gov]
- 6. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 7. Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Guidelines for Cleaning Up Former Methamphetamine Labs [dph.illinois.gov]
Essential Safety and Operational Guide for Handling p-HYDROXYNOREPHEDRINE
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling p-HYDROXYNOREPHEDRINE. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Double gloving is recommended when handling hazardous drugs.[2][3] Change gloves frequently, especially if contaminated.[3] |
| Eye Protection | Safety glasses with side shields or Goggles | Must meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU). A face shield may be necessary for splash protection.[4] |
| Body Protection | Laboratory coat or disposable gown | A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[3][5] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient or when handling powders outside of a containment system. An N-95 or higher respirator is recommended.[4] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and maintain the integrity of the compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.[6][7]
-
Use powder-free gloves to prevent contamination.[4]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[6]
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth.[6][7] |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[6] |
| In Case of Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.[6] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential harm.
General Guidance:
-
Dispose of contents and container to an approved waste disposal plant.[6]
-
Do not let the product enter drains.
-
Handle uncleaned containers as you would the product itself.
Step-by-Step Disposal Procedure:
-
Segregate Waste: Collect all waste materials contaminated with this compound, including unused product, empty containers, and contaminated PPE, in a designated, clearly labeled hazardous waste container.
-
Container Management: Ensure the waste container is kept closed and stored in a secure, designated area away from incompatible materials.
-
Engage a Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste by a licensed and qualified chemical waste management company.[8]
-
Documentation: Maintain records of all disposed of materials in accordance with local, state, and federal regulations.
Operational Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: A flowchart outlining the safe handling and disposal process for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pogo.ca [pogo.ca]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
